molecular formula C27H33N3O5 B608687 Auy922 CAS No. 747412-64-2

Auy922

Cat. No.: B608687
CAS No.: 747412-64-2
M. Wt: 479.6 g/mol
InChI Key: WLYWTGDTMWWNNG-UHFFFAOYSA-N
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Description

AUY922 has been used in trials studying the treatment of Lymphoma, Breast Cancer, Metastatic Disease, Advanced Solid Tumors, and Hematologic Neoplasms, among others.

Properties

CAS No.

747412-64-2

Molecular Formula

C27H33N3O5

Molecular Weight

479.6 g/mol

IUPAC Name

5-(5-tert-butyl-2,4-dihydroxyphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H33N3O5/c1-5-28-26(33)24-23(18-8-6-17(7-9-18)16-30-10-12-34-13-11-30)25(35-29-24)19-14-20(27(2,3)4)22(32)15-21(19)31/h6-9,14-15,31-32H,5,10-13,16H2,1-4H3,(H,28,33)

InChI Key

WLYWTGDTMWWNNG-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Luminespib HCl;  AUY922;  AUY-922;  AUY 922;  NVP AUY922;  NVP AUY-922;  VER52296 ;  VER-52296 ;  VER 52296 ;  Luminespib

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into Auy922's Mechanism of HSP90 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Auy922 (luminespib, NVP-AUY922), a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90). We will delve into its molecular interactions, its effects on the HSP90 chaperone cycle and client proteins, and the resultant impact on critical oncogenic signaling pathways. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological processes to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism: Competitive Inhibition at the N-Terminal ATP-Binding Site

This compound exerts its inhibitory effect by binding with high affinity to the ATP-binding pocket located in the N-terminal domain of HSP90.[1][2][3] This action is a competitive inhibition of ATP hydrolysis, a critical step in the HSP90 chaperone cycle that provides the energy for conformational changes required for client protein maturation and activation. The binding of this compound locks HSP90 in a conformation that is incompatible with its chaperone function, leading to the destabilization and subsequent degradation of a wide array of "client" proteins that are dependent on HSP90 for their proper folding and stability.[2]

Crystal structure analysis reveals that this compound fits snugly within the ATP-binding pocket, forming multiple hydrogen bonds and hydrophobic interactions with key residues such as D93, K58, and G97.[4] This strong binding is reflected in its potent inhibitory activity.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various biochemical and cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Biochemical Potency of this compound

ParameterTargetValueAssay Method
IC50HSP90α13 nMFluorescence Polarization
IC50HSP90β21 nMFluorescence Polarization
KdHSP901.7 nMNot Specified
KdHsp90N5.10 ± 2.10 nMIsothermal Titration Calorimetry (ITC)

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGI50/IC50
Representative PanelProstate, breast, ovarian, colon, lung, melanoma, glioblastomaGI50: 2.3 - 50 nM
Breast Cancer Cell LinesBreast CancerGI50: 3 - 126 nM
Human Breast Cancer ExplantsBreast CancerAverage GI50: 191 nM
HepG2Hepatocellular CarcinomaIC50 (72h): 3.4 nM
NSCLC Cell Lines (41 lines)Non-Small Cell Lung CancerIC50: < 100 nM
H1299Non-Small Cell Lung CancerIC50: 2.85 ± 0.06 μM
786-ORenal Cell CarcinomaIC50 (72h): 10.2 nM
ACHNRenal Cell CarcinomaIC50 (72h): 7.6 nM
32Dp210 (IM-sensitive)Chronic Myeloid LeukemiaIC50: 6 nM
32Dp210T315I (IM-resistant)Chronic Myeloid LeukemiaIC50: ≈6 nM
KBM-5R/KBM-7RChronic Myeloid LeukemiaIC50: 50 nM

Disruption of the HSP90 Chaperone Cycle and Client Protein Degradation

A hallmark of HSP90 inhibition by this compound is the disruption of the HSP90-p23 complex.[1][5] This dissociation is a key indicator that the catalytic cycle of HSP90 has been blocked.[5] Consequently, HSP90 client proteins are unable to attain their mature, functional conformation and are targeted for degradation via the ubiquitin-proteasome pathway.[2][6][7]

Another signature effect of HSP90 inhibition is the induction of a heat shock response, characterized by the upregulation of heat shock proteins, most notably HSP70.[5][8][9] This is a cellular stress response to the accumulation of unfolded client proteins.

The degradation of a multitude of client proteins by this compound underlies its potent anti-tumor activity. These client proteins are often oncoproteins that drive cell proliferation, survival, and angiogenesis. Key client proteins affected by this compound include:

  • Receptor Tyrosine Kinases: ERBB2 (HER2), EGFR, VEGFR1, 2, 3, PDGFR-α[1][5][9]

  • Signaling Kinases: AKT (and phospho-Akt), IKKα, IKKβ, IKKγ, pERK[5][8][9][10]

  • Cell Cycle Regulators: Cdk4, Cdk6[8][10]

  • Anti-apoptotic Proteins: Survivin[8][10]

  • Fusion Oncoproteins: Bcr-Abl[11]

Impact on Downstream Signaling Pathways

By promoting the degradation of its client proteins, this compound effectively shuts down multiple oncogenic signaling pathways.

HSP90_Inhibition_Pathway cluster_this compound This compound Action cluster_chaperone_cycle HSP90 Chaperone Cycle Disruption cluster_client_proteins Client Protein Degradation cluster_downstream Downstream Effects This compound This compound HSP90 HSP90 This compound->HSP90 Binds to N-terminal ATP pocket ATP_hydrolysis ATP Hydrolysis Blocked Client_Proteins Client Proteins (e.g., AKT, ERBB2, Cdk4/6) HSP90->Client_Proteins Chaperoning Inhibited p23_dissociation HSP90-p23 Dissociation Proteasome Ubiquitin-Proteasome Pathway Client_Proteins->Proteasome Degradation PI3K_AKT PI3K/AKT Pathway Inhibited Client_Proteins->PI3K_AKT Leads to NF_kB NF-κB Pathway Inhibited Client_Proteins->NF_kB Leads to Cell_Cycle Cell Cycle Arrest PI3K_AKT->Cell_Cycle Apoptosis Apoptosis PI3K_AKT->Apoptosis NF_kB->Apoptosis

Caption: this compound inhibits HSP90, leading to client protein degradation and downstream pathway inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Western Blot for Client Protein Degradation

This protocol is used to assess the dose- and time-dependent degradation of HSP90 client proteins and the induction of HSP70 following this compound treatment.

a. Cell Lysis

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time points.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

b. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay according to the manufacturer's instructions.

c. SDS-PAGE and Protein Transfer

  • Normalize protein concentrations for all samples with lysis buffer and 4x Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF (Polyvinylidene difluoride) membrane.

d. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against client proteins (e.g., AKT, ERBB2) and HSP70 overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Lysis B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Data Analysis H->I

Caption: Workflow for Western Blot analysis of protein expression.

Co-immunoprecipitation for HSP90-p23 Dissociation

This protocol is used to demonstrate the disruption of the interaction between HSP90 and its co-chaperone p23 by this compound.

a. Cell Lysate Preparation

  • Treat cells with this compound or a vehicle control.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in PBS) with protease inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

b. Immunoprecipitation

  • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with an antibody against p23 overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with lysis buffer.

c. Elution and Western Blotting

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against HSP90 and p23. A decrease in the amount of HSP90 co-immunoprecipitated with p23 in this compound-treated samples indicates dissociation of the complex.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the effect of this compound on cell proliferation and viability.

a. Cell Seeding

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

b. Drug Treatment

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).[4] Include a vehicle-only control.

c. Addition of Reagent

  • For MTT assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12] Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12]

  • For CCK-8 assay: Add CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 1-4 hours at 37°C.[4]

d. Absorbance Measurement

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[2][4]

e. Data Analysis

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI50 or IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Assay_Workflow A Cell Seeding (96-well plate) B This compound Treatment (Serial Dilution) A->B C Incubation (e.g., 72 hours) B->C D Add MTT or CCK-8 Reagent C->D E Incubation D->E F Measure Absorbance E->F G Calculate GI50/IC50 F->G

References

what is luminespib NVP-AUY922

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Luminespib (B612032) (NVP-AUY922)

Introduction

Luminespib, also known by its development code NVP-AUY922, is a potent, third-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Chemically, it is a resorcininylic isoxazole (B147169) amide discovered through a collaboration between the Institute of Cancer Research and Vernalis, later licensed to Novartis.[1] Luminespib binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[4][5] By inhibiting Hsp90, Luminespib triggers the proteasomal degradation of these "client" proteins, leading to the suppression of tumor growth, proliferation, and survival.[2][3] It has demonstrated significant activity in a wide range of preclinical cancer models and has been evaluated in Phase I and II clinical trials.[1][6][7]

Chemical and Physical Properties

PropertyValue
IUPAC Name 5-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide[1]
Synonyms NVP-AUY922, AUY922, VER-52296[1][2]
CAS Number 747412-49-3[1]
Molecular Formula C26H31N3O5[5]
Molecular Weight 465.54 g/mol [6]
Chemical Class Resorcininylic isoxazole amide[1][3]

Mechanism of Action

Heat Shock Protein 90 is a critical molecular chaperone that facilitates the proper folding, stabilization, and activation of a multitude of client proteins. In cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of mutated and overexpressed oncoproteins that drive tumor progression.

Luminespib exerts its anticancer effects by competitively binding to the ATP-binding site in the N-terminal domain of Hsp90.[5] This high-affinity binding blocks the chaperone's ATPase activity, which is essential for its function. The inhibition of Hsp90 leads to a cascade of downstream events:

  • Client Protein Destabilization: The Hsp90-client protein complex is disrupted, leaving the client proteins misfolded and unstable.[6]

  • Proteasomal Degradation: These unstable client proteins are targeted by the ubiquitin-proteasome pathway for degradation.[2][6] Key oncogenic client proteins degraded following Luminespib treatment include HER-2, IGF-1Rβ, Akt, VEGFR, PDGFRɑ, ERα, and CDK4.[6]

  • Hsp70 Induction: The inhibition of Hsp90 triggers a heat shock response, leading to the significant upregulation of Hsp70, which is a key biomarker of Hsp90 inhibition.[3][6] Luminespib treatment also causes the dissociation of the co-chaperone p23 and the recruitment of Hsp70 to the Hsp90 complex.[6]

  • Cellular Consequences: The depletion of essential oncoproteins results in the inhibition of multiple signaling pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of angiogenesis.[3][6]

Mechanism_of_Action cluster_0 Hsp90 Chaperone Cycle cluster_1 Luminespib (NVP-AUY922) Inhibition Hsp90 Hsp90 Active_Complex Active Hsp90 Complex Hsp90->Active_Complex Conformational Change ATP ATP ATP->Hsp90 Client_Protein Oncogenic Client Protein (e.g., Akt, HER2) Client_Protein->Hsp90 Proteasome Ubiquitin-Proteasome Pathway Client_Protein->Proteasome Misfolded Folded_Protein Stable & Active Client Protein Active_Complex->Folded_Protein Apoptosis Apoptosis & Cell Cycle Arrest Folded_Protein->Apoptosis Luminespib Luminespib (NVP-AUY922) Luminespib->Hsp90 Hsp70 Hsp70 Upregulation (Biomarker) Luminespib->Hsp70 Induces Degradation Client Protein Degradation Proteasome->Degradation Degradation->Apoptosis

Caption: Mechanism of Hsp90 inhibition by Luminespib (NVP-AUY922).

In Vitro Pharmacodynamics

Luminespib is highly potent against a broad spectrum of human cancer cell lines, with activity typically observed in the low nanomolar range.[6] Its efficacy is independent of the NQO1/DT-diaphorase enzyme status and is maintained in drug-resistant cells and under hypoxic conditions.[3]

Table 1: In Vitro Inhibitory Activity of Luminespib (NVP-AUY922)
Target / Cell LineAssay TypeIC50 / GI50 (nM)Reference
Enzymatic Activity
Hsp90αCell-free13[6]
Hsp90βCell-free21[6][8]
GRP94Cell-free535[2]
TRAP-1Cell-free85[2]
Cellular Proliferation
Various Human Cancer Cell LinesProliferationAverage GI50: 9[6]
Gastric Cancer Cell LinesProliferationGI50 Range: 2 - 40[5][6]
Breast Cancer Cell LinesProliferationAverage GI50: 5.4[7]
Pancreatic Cancer CellsProliferationIC50: 10[2]
BEAS-2B (Normal Bronchial Epithelium)ProliferationIC50: 28.49[6]

Preclinical In Vivo Efficacy

In animal models, Luminespib demonstrates significant antitumor activity, causing tumor growth inhibition and regression in a variety of human tumor xenografts.[3] It effectively penetrates tumor tissue, achieving concentrations well above those required for cellular activity.[3]

Table 2: Summary of In Vivo Antitumor Activity in Xenograft Models
Cancer TypeXenograft ModelDosing (i.p. or i.v.)Tumor Growth Inhibition (Treated/Control %)Reference
BreastBT47450 mg/kg (daily)21%[3]
OvarianA278050 mg/kg (daily)11%[3]
GlioblastomaU87MG50 mg/kg (daily)7%[3]
ProstatePC350 mg/kg (daily)37%[3]
MelanomaWM266.450 mg/kg (daily)31%[3]

Beyond inhibiting primary tumor growth, Luminespib has also been shown to reduce angiogenesis, as evidenced by decreased microvessel density in tumors, and to inhibit metastasis.[3] Pharmacodynamic studies in these models confirm the on-target activity of the drug, showing depletion of client proteins like p-Akt and VEGF and a robust induction of Hsp72 in tumor tissues.[3][6]

Clinical Development

Luminespib entered Phase I clinical trials in 2007 and has since been evaluated in multiple studies for various malignancies.[4][9]

A Phase 1/1B study in patients with relapsed or refractory multiple myeloma established a recommended Phase 2 dose of 70 mg/m² administered intravenously once weekly.[10][11] The most common drug-related adverse events were diarrhea, nausea, and reversible ocular toxicities (such as blurred vision), with the latter being dose-limiting.[10][11] While no complete or partial responses were observed in the monotherapy arm, 66.7% of patients achieved stable disease.[10][11]

In non-small cell lung cancer (NSCLC), Luminespib showed promising activity in Phase II trials, particularly in patients with ALK rearrangements and EGFR mutations.[12] However, Novartis halted further development of the drug in 2014 for this indication after it failed to meet its primary endpoints for complete and partial response rates.[12]

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to assess the effect of Luminespib on the viability and proliferation of cancer cells.

  • Cell Seeding: Cancer cells (e.g., NCI-N87 gastric cancer cells) are seeded into 96-well plates at a density of 5,000-7,000 cells per well and incubated for 24 hours at 37°C to allow for attachment.[6]

  • Compound Treatment: A stock solution of Luminespib (e.g., 10 mM in DMSO) is serially diluted to the desired concentrations in culture medium.[6] The medium in the plates is replaced with medium containing various concentrations of Luminespib, and the plates are incubated for an additional 72 hours.[6]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.

Western Blot Analysis for Protein Expression

This method is used to detect changes in the expression levels of Hsp90, its client proteins, and biomarkers like Hsp70 following treatment with Luminespib.

  • Cell Lysis: Cells are treated with Luminespib for a specified time (e.g., 24-48 hours). After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., HER-2, Akt, phospho-Akt, Hsp70, cleaved caspase-3, and a loading control like β-actin).

  • Secondary Antibody & Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, a chemiluminescent substrate is added, and the signal is detected using an imaging system. Protein bands are quantified using densitometry software.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with Luminespib) B 2. Protein Extraction (Cell Lysis) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Membrane Transfer (PVDF or Nitrocellulose) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (e.g., anti-Akt, anti-Hsp70) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection & Imaging H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard experimental workflow for Western Blot analysis.

References

NVP-AUY922 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-AUY922, also known as Luminespib or VER-52296, is a potent, second-generation, synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] As a resorcinolic isoxazole (B147169) amide, NVP-AUY922 exhibits significant anti-tumor activity by inducing the degradation of a wide array of oncogenic client proteins that are dependent on HSP90 for their conformational stability and function. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols related to NVP-AUY922, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

NVP-AUY922 is a synthetic compound with a well-defined chemical structure. Its properties have been characterized through various analytical techniques.

Chemical Structure:

  • IUPAC Name: 5-(2,4-Dihydroxy-5-isopropylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]isoxazole-3-carboxamide[3]

  • Synonyms: Luminespib, VER-52296[3]

  • CAS Number: 747412-49-3[3]

  • Molecular Formula: C₂₆H₃₁N₃O₅[3]

  • Molecular Weight: 465.54 g/mol [3]

  • SMILES: CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C[2]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of NVP-AUY922.

PropertyValueReference
Appearance White to off-white powderLKT Labs
Solubility DMSO: ≥93 mg/mL (warmed) Ethanol: ≥31 mg/mLLKT Labs
Water Solubility InsolubleLKT Labs
Storage Store at -20°CLKT Labs

Pharmacological Properties and Mechanism of Action

NVP-AUY922 is a highly potent inhibitor of HSP90, a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are implicated in cancer development and progression.

Mechanism of Action:

NVP-AUY922 competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[4] This inhibition disrupts the HSP90-client protein interaction, leading to the ubiquitination and subsequent proteasomal degradation of the client proteins. The degradation of these oncoproteins disrupts downstream signaling pathways, ultimately resulting in cell cycle arrest, apoptosis, and the inhibition of tumor growth and angiogenesis.[2]

Pharmacological Data:

The following tables summarize the in vitro and in vivo pharmacological data for NVP-AUY922.

Table 1: In Vitro Activity of NVP-AUY922

ParameterTarget/Cell LineValueReference
IC₅₀ HSP90α13 nM[2]
HSP90β21 nM[2]
GI₅₀ Pancreatic Cancer CellsVariesLKT Labs
Colorectal Cancer CellsVariesLKT Labs
Adult T-cell Leukemia CellsVariesLKT Labs
Gastric Cancer Cell Lines2-40 nM[4]
Binding Affinity (Kd) HSP901.7 nM[5]

Table 2: In Vivo Activity of NVP-AUY922

Animal ModelTumor TypeDosage and AdministrationEffectReference
Mouse XenograftBreast Cancer50 mg/kg i.p. or i.v. dailySignificant tumor growth inhibition and/or regression[5]
Mouse XenograftOvarian Cancer50 mg/kg i.p. or i.v. dailySignificant tumor growth inhibition and/or regression[5]
Mouse XenograftProstate Cancer50 mg/kg i.p. or i.v. dailySignificant tumor growth inhibition and/or regression[5]
Mouse XenograftMelanoma50 mg/kg i.p. or i.v. dailySignificant tumor growth inhibition and/or regression[5]

Signaling Pathways Modulated by NVP-AUY922

By inhibiting HSP90, NVP-AUY922 disrupts multiple oncogenic signaling pathways. The degradation of HSP90 client proteins, such as HER2, AKT, and RAF, leads to the downregulation of these pathways.

HSP90_Inhibition_Pathway AUY922 NVP-AUY922 HSP90 HSP90 This compound->HSP90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., HER2, AKT, RAF, EGFR) HSP90->ClientProteins Stabilizes Ubiquitination Ubiquitination ClientProteins->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Downstream Downregulation of Signaling Pathways (PI3K/AKT, MAPK/ERK) Proteasome->Downstream Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis Angiogenesis Inhibition of Angiogenesis Downstream->Angiogenesis

Mechanism of Action of NVP-AUY922.

PI3K_AKT_Pathway This compound NVP-AUY922 HSP90 HSP90 This compound->HSP90 Inhibits AKT AKT HSP90->AKT Stabilizes mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

NVP-AUY922 effect on the PI3K/AKT pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of NVP-AUY922.

4.1. Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of NVP-AUY922 (e.g., 0-1000 nM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

4.2. Western Blot Analysis for Client Protein Degradation

This protocol is used to detect the levels of specific proteins in a sample.

  • Cell Lysis: Treat cells with NVP-AUY922 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target client proteins (e.g., HER2, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.3. In Vivo Xenograft Tumor Growth Study

This protocol describes the evaluation of NVP-AUY922's anti-tumor efficacy in a mouse model.

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer NVP-AUY922 (e.g., 50 mg/kg) or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the desired schedule (e.g., daily, weekly).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarker modulation (e.g., client protein levels) by Western blotting or immunohistochemistry.

Experimental_Workflow InVitro In Vitro Studies CellViability Cell Viability Assay (MTT) InVitro->CellViability WesternBlot Western Blot (Client Protein Degradation) InVitro->WesternBlot InVivo In Vivo Studies Xenograft Xenograft Model InVivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Pharmacodynamics Pharmacodynamic Analysis Xenograft->Pharmacodynamics

General experimental workflow for NVP-AUY922 evaluation.

Conclusion

NVP-AUY922 is a highly potent and selective HSP90 inhibitor with significant preclinical anti-tumor activity across a range of cancer models. Its mechanism of action, involving the degradation of multiple oncogenic client proteins, makes it an attractive candidate for cancer therapy. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working with this promising compound. Further investigation into its clinical efficacy and potential combination therapies is warranted.

References

The Core Mechanism of Auy922 (Luminespib): An In-Depth Technical Guide to HSP90-Mediated Client Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auy922 (Luminespib, NVP-AUY922) is a potent, second-generation, non-geldanamycin, resorcinol-based isoxazole (B147169) amide inhibitor of Heat Shock Protein 90 (HSP90).[1][2] By binding with high affinity to the ATP-binding pocket in the N-terminus of HSP90, this compound inhibits its chaperone function, leading to the ubiquitin-proteasome-mediated degradation of a wide array of oncogenic client proteins.[3][4] This targeted degradation disrupts multiple signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, making this compound a compelling agent in oncology research and development.[2][5] This technical guide provides a comprehensive overview of the this compound-mediated HSP90 client protein degradation pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

Introduction to HSP90 and its Role in Cancer

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a diverse set of "client" proteins.[6][7] In cancer cells, which are often characterized by high levels of proteotoxic stress due to aneuploidy, mutations, and aberrant signaling, there is an increased reliance on the cytoprotective functions of HSP90.[8][9] Many HSP90 client proteins are key drivers of oncogenesis, including receptor tyrosine kinases, signaling kinases, and transcription factors that are often mutated or overexpressed in malignant cells.[10][11] By stabilizing these oncoproteins, HSP90 enables the hallmarks of cancer, such as sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[11] Consequently, inhibiting HSP90 has emerged as a promising therapeutic strategy to simultaneously target multiple oncogenic pathways.[8][10]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that exhibits high-affinity binding to the N-terminal ATP-binding site of HSP90.[3] This competitive inhibition of ATP binding locks the HSP90 chaperone in an open conformation, preventing the conformational changes necessary for its chaperone activity.[12] The stalled HSP90-client protein complex is then recognized by the cellular protein degradation machinery. The client protein is polyubiquitinated by E3 ubiquitin ligases and subsequently targeted for degradation by the 26S proteasome.[2][10] A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, notably HSP70, which can serve as a pharmacodynamic biomarker of target engagement.[1][13]

Quantitative Data on this compound Activity

The anti-proliferative activity and client protein degradation efficacy of this compound have been quantified across numerous cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC50/GI50 Values)
Cell LineCancer TypeIC50/GI50 (nM)Reference(s)
32Dp210Chronic Myeloid Leukemia6[14]
32Dp210T315IChronic Myeloid Leukemia (Imatinib-resistant)~6[14]
KBM-5R/KBM-7RChronic Myeloid Leukemia (Imatinib-resistant)50[14]
BT-474Breast Cancer3[8]
MCF-7Breast Cancer4.765[6]
SK-BR-3Breast Cancer126[8]
NCI-N87Gastric Cancer2-40[15]
SNU-216Gastric Cancer2-40[15]
HCT116Colon Cancer2.3-50[8]
A549Non-Small Cell Lung Cancer< 100[10]
H1975Non-Small Cell Lung Cancer< 100[10]
U87MGGlioblastoma2.3-50[8]
PC3Prostate Cancer2.3-50[8]
WM266.4Melanoma2.3-50[8]
Table 2: Quantitative Analysis of this compound-Mediated Client Protein Degradation
Client ProteinCell LineThis compound ConcentrationTreatment DurationPercent DegradationReference(s)
HER2SKOV-330 nM24 hours72.5%[4]
HER2SKOV-3100 nM24 hours80.1%[4]
Bcr-Abl (mutant)32D10 nM16 hours>80% (5 times reduction)[16]
Bcr-Abl (wild-type)32D10 nM16 hours~50% (2 times reduction)[16]
p-Bcr-Abl (T315I)32Dp210T315I10 nM16 hours~98%[16]
Jak232Dp2100.5 µM6 hoursSignificant, time-dependent decrease[16]
Akt32Dp2100.5 µM6 hoursSignificant, time-dependent decrease[16]

Signaling Pathways and Experimental Workflows

The inhibition of HSP90 by this compound leads to the degradation of a multitude of client proteins, thereby impacting several critical signaling pathways simultaneously. The following diagrams, generated using the DOT language for Graphviz, illustrate the core degradation pathway, the downstream signaling consequences, and a typical experimental workflow for assessing this compound activity.

Auy922_Degradation_Pathway cluster_ub This compound This compound (Luminespib) HSP90_ATP HSP90 (ATP-bound, active) This compound->HSP90_ATP Binds to ATP pocket HSP90_this compound HSP90-Auy922 (Inactive) HSP90_ATP->HSP90_this compound Inhibition HSP90_Client HSP90-Client Complex HSP90_ATP->HSP90_Client HSP90_this compound->HSP90_Client Prevents maturation Client_Protein Oncogenic Client Protein (e.g., HER2, AKT, Bcr-Abl) Client_Protein->HSP90_Client Ub_Client Polyubiquitinated Client Protein HSP90_Client->Ub_Client Ubiquitination (E3 Ligase) Ubiquitin Ubiquitin Proteasome 26S Proteasome Ub_Client->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: this compound-mediated HSP90 client protein degradation pathway.

Downstream_Signaling_Impact cluster_outcomes Cellular Outcomes This compound This compound HSP90 HSP90 This compound->HSP90 inhibits HER2 HER2 HSP90->HER2 stabilizes EGFR EGFR HSP90->EGFR stabilizes AKT AKT HSP90->AKT stabilizes Bcr_Abl Bcr-Abl HSP90->Bcr_Abl stabilizes Jak2 Jak2 HSP90->Jak2 stabilizes PI3K_AKT_pathway PI3K/AKT Pathway HER2->PI3K_AKT_pathway RAS_MAPK_pathway RAS/MAPK Pathway HER2->RAS_MAPK_pathway EGFR->PI3K_AKT_pathway EGFR->RAS_MAPK_pathway AKT->PI3K_AKT_pathway Bcr_Abl->PI3K_AKT_pathway Bcr_Abl->RAS_MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway Bcr_Abl->JAK_STAT_pathway Jak2->JAK_STAT_pathway Proliferation Cell Proliferation PI3K_AKT_pathway->Proliferation Survival Cell Survival PI3K_AKT_pathway->Survival RAS_MAPK_pathway->Proliferation JAK_STAT_pathway->Proliferation JAK_STAT_pathway->Survival Angiogenesis Angiogenesis

Caption: Impact of this compound on downstream signaling pathways.

Experimental_Workflow cluster_assays Assessment of this compound Effects start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, WST-1) treatment->viability western_blot Western Blot Analysis treatment->western_blot ip Immunoprecipitation treatment->ip ic50 Determine IC50/GI50 Values viability->ic50 protein_levels Quantify Client Protein Degradation & HSP70 Induction western_blot->protein_levels interaction Assess HSP90-Client Protein Interaction ip->interaction end End: Data Analysis & Interpretation ic50->end protein_levels->end interaction->end

Caption: Typical experimental workflow for evaluating this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific details may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, remove the medium and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 or GI50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as HSP90 client proteins and HSP70.

  • Cell Lysis: After treatment with this compound for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Immunoprecipitation (IP)

Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a complex mixture to assess protein-protein interactions, such as the association between HSP90 and its client proteins.

  • Cell Lysis: Prepare cell lysates from this compound-treated and control cells as described for Western blotting, using a non-denaturing lysis buffer.

  • Pre-clearing: (Optional but recommended) Pre-clear the lysates by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., HSP90 or a specific client protein) for several hours to overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and its potential binding partners.

Conclusion

This compound is a potent and specific inhibitor of HSP90 that induces the degradation of a broad spectrum of oncogenic client proteins. This leads to the disruption of multiple signaling pathways essential for cancer cell proliferation and survival. The quantitative data and experimental protocols presented in this guide provide a technical foundation for researchers and drug development professionals working with this compound and other HSP90 inhibitors. The continued investigation into the intricate mechanisms of HSP90 inhibition and the identification of predictive biomarkers will be crucial for the successful clinical application of this therapeutic strategy.

References

An In-depth Technical Guide to the Auy922 Resorcinylic Isoxazole Amide Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of Auy922 (luminespib), a potent, second-generation, synthetic resorcinylic isoxazole (B147169) amide inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] this compound is a non-geldanamycin analog that demonstrates high binding affinity and prolonged target inhibition with a more favorable toxicity profile compared to its predecessors.[3] This document outlines the core chemical structure, mechanism of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for the characterization of this compound.

The Resorcinylic Isoxazole Amide Core: Structure and Significance

This compound, with the chemical formula C26H31N3O5, is a derivative of 4,5-diarylisoxazole.[][5] Its structure is characterized by a central isoxazole ring attached to a resorcinol (B1680541) moiety and a substituted phenyl ring, which in turn is linked to a morpholine (B109124) group.[6] This specific arrangement, particularly the resorcinylic group, is crucial for its high-affinity binding to the N-terminal ATP-binding pocket of Hsp90.[1][7][8] Crystal structure analyses have confirmed that this compound lodges deep within this pocket, establishing a network of hydrogen bonds and van der Waals interactions with key amino acid residues.[8][9] This competitive inhibition of ATP binding disrupts the chaperone's ATPase activity, which is essential for its function.[6][10]

Mechanism of Action and Signaling Pathways

Hsp90 is a molecular chaperone vital for the conformational maturation, stability, and activity of a multitude of "client" proteins, many of which are oncoproteins critical for tumor growth and survival.[11][12] By inhibiting the ATPase activity of Hsp90, this compound prevents the proper folding and stabilization of these client proteins.[6][10] This leads to their ubiquitination and subsequent degradation by the proteasome.[3][12]

The downstream consequences of Hsp90 inhibition by this compound are multifaceted, impacting several critical oncogenic signaling pathways. Key client proteins that are destabilized and degraded include:

  • Receptor Tyrosine Kinases: Such as HER2 (ErbB2), EGFR, and VEGFRs.[13][14]

  • Signaling Intermediates: Including key kinases like AKT, c-RAF, and ERK.[15][16][17]

  • Cell Cycle Regulators: Such as Cdk4.[11]

The degradation of these proteins disrupts pathways like the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis and metastasis.[2][10][17] A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock proteins, particularly Hsp70, which can be used as a pharmacodynamic marker of target engagement.[7][15][18]

Auy922_Mechanism_of_Action cluster_0 This compound Inhibition of Hsp90 Chaperone Cycle cluster_1 Downstream Effects on Client Proteins cluster_2 Cellular Outcomes cluster_3 Pharmacodynamic Marker This compound This compound Hsp90_ATP_Pocket Hsp90 N-Terminal ATP-Binding Pocket This compound->Hsp90_ATP_Pocket Binds to Hsp90_Inactive Inactive Hsp90 Hsp90_ATP_Pocket->Hsp90_Inactive Inhibits ATPase Activity Client_Proteins Hsp90 Client Proteins (e.g., AKT, HER2, c-RAF, Cdk4) Hsp90_Inactive->Client_Proteins Leads to Misfolding of Hsp70 Hsp70 Upregulation Hsp90_Inactive->Hsp70 Induces Ubiquitination Ubiquitination Client_Proteins->Ubiquitination Tagged for Proteasome Proteasome Ubiquitination->Proteasome Sent to Degradation Degradation Proteasome->Degradation Mediates Signaling_Disruption Disruption of Oncogenic Signaling Pathways (PI3K/AKT, MAPK/ERK) Degradation->Signaling_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Disruption->Apoptosis Anti_Angiogenesis Inhibition of Angiogenesis Signaling_Disruption->Anti_Angiogenesis

Caption: Mechanism of action of this compound, from Hsp90 inhibition to cellular outcomes.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
ParameterTarget/Cell LineValueReference(s)
Binding Affinity (Kd) Hsp901.7 nM[2]
Hsp90N5.10 ± 2.10 nM[19]
IC50 Hsp90α (cell-free)13 nM[13][15]
Hsp90β (cell-free)21 nM[13][15]
HER2+ Breast Cancer Cell Lines6 - 17 nM[14]
Gastric Cancer Cell Lines2 - 40 nM[1][13]
Non-Small Cell Lung Cancer Cell Lines< 100 nM[18]
Imatinib-sensitive (32Dp210) & resistant (32Dp210T315I) CML cells~6 nM[20]
Human KBM-5R/KBM-7R CML cell lines50 nM[20]
H1299 NSCLC cell line2.85 ± 0.063 µM[19]
GI50 Human Breast Cancer Cell Lines3 - 126 nM (average 5.4 nM)[15][21]
Representative Panel of Human Tumor Cell Lines2.3 - 50 nM[15]
Primary Human Breast Cancer Explants (average)191 nM[15]
Table 2: Pharmacokinetic Parameters in BT-474 Tumor-Bearing Mice (30 mg/kg, single i.v. dose)
ParameterValueUnitReference(s)
Plasma Clearance 8.9L/hour[15]
Volume of Distribution 18.9L[15]
Apparent Terminal Elimination Half-life (plasma) 10hours[15]

Experimental Protocols

Hsp90 Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol outlines the determination of the binding affinity of this compound to the N-terminal domain of Hsp90 (Hsp90N).

Materials:

  • Purified Hsp90N protein

  • This compound compound dissolved in a compatible buffer (e.g., PBS with a small percentage of DMSO)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare a solution of Hsp90N at a known concentration (e.g., 10-20 µM) in the reaction buffer.

  • Prepare a solution of this compound at a concentration approximately 10-20 times that of the protein in the same buffer.

  • Degas both the protein and ligand solutions to prevent bubble formation.

  • Load the Hsp90N solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.

  • Perform a series of injections of this compound into the Hsp90N solution, recording the heat change after each injection.

  • Analyze the resulting data by integrating the heat peaks and fitting them to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH).[19]

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol details the procedure to assess the effect of this compound on the levels of Hsp90 client proteins in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-HER2, anti-AKT, anti-c-RAF, anti-Hsp70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).[18][22]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented RIPA buffer on ice.[11][23]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[11][22]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[11][23]

    • Incubate the membrane with primary antibodies overnight at 4°C.[11][23]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][23]

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[22][23] Analyze band intensities to determine the relative protein levels.

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound (and vehicle control) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA/Bradford Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AKT, anti-HER2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analysis of Protein Levels detection->analysis end End analysis->end

References

Preclinical Anticancer Activity of Auy922 (Luminespib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on the anticancer activity of Auy922 (also known as Luminespib or NVP-AUY922), a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1] this compound binds with high affinity to the ATP pocket in the N-terminal domain of HSP90, leading to the proteasomal degradation of oncogenic client proteins.[2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the preclinical assessment of this compound.

In Vitro Anticancer Activity

This compound has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines, with GI₅₀ (concentration that inhibits cell growth by 50%) values typically in the low nanomolar range.[4]

Table 1: In Vitro Proliferative Inhibition by this compound in Various Cancer Cell Lines

Cancer TypeCell LineGI₅₀ / IC₅₀ (nM)Reference
Breast Cancer BT-4743 - 126[4][5]
A panel of 7 HER2+ lines6 - 17[6]
Non-Small Cell Lung Cancer (NSCLC) A panel of 41 cell lines< 100[7]
H12992850 (IC₅₀)[8]
Gastric Cancer A panel of cell lines2 - 40[9]
Various Human Tumors Prostate, Ovarian, Colon, Melanoma, Glioblastoma2.3 - 50[4]

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have shown that this compound effectively inhibits tumor growth and can lead to tumor regression.[10]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Cancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (% T/C)Reference
Breast Cancer BT-47430 mg/kg, i.v., once weeklySignificant growth inhibition[4][5]
Breast Cancer BT-47450 mg/kg, i.p. or i.v., daily21%[10]
Ovarian Cancer A278050 mg/kg, i.p. or i.v., daily11%[10]
Glioblastoma U87MG50 mg/kg, i.p. or i.v., daily7%[10]
Prostate Cancer PC350 mg/kg, i.p. or i.v., daily37%[10]
Melanoma WM266.450 mg/kg, i.p. or i.v., daily31%[10]
NSCLC A549 (KRAS mutant)25-50 mg/kg, weekly or thrice weeklyDose-dependent reduction in tumor growth[7]
NSCLC H1975 (EGFR mutant)Not specifiedTumor stability[7]
Esophageal Adenocarcinoma Rat ModelNot specified36.4% decrease in tumor volume[11]

Signaling Pathways and Mechanism of Action

This compound's anticancer effects are mediated through the inhibition of HSP90, which is crucial for the stability and function of numerous client proteins involved in oncogenesis.[1] Inhibition of HSP90 by this compound leads to the degradation of these client proteins, affecting key signaling pathways that control cell growth, proliferation, and survival.[4][12] A hallmark of HSP90 inhibition is the concomitant upregulation of heat shock protein 70 (HSP70).[3][4]

Auy922_Mechanism_of_Action cluster_this compound This compound cluster_HSP90 HSP90 Chaperone Cycle cluster_Cellular_Effects Cellular Effects This compound This compound (Luminespib) HSP90 HSP90 This compound->HSP90 Inhibits ATPase Activity HSP70 HSP70 Induction This compound->HSP70 Induces HSP90_Client_Complex HSP90-Client Complex HSP90->HSP90_Client_Complex Proteasome Ubiquitin-Proteasome System Client_Protein Oncogenic Client Proteins (e.g., AKT, ERBB2, CDK4) Client_Protein->HSP90_Client_Complex HSP90_Client_Complex->Client_Protein Stabilizes & Folds Degradation Client Protein Degradation HSP90_Client_Complex->Degradation Dissociation Signaling_Inhibition Inhibition of Downstream Signaling (e.g., PI3K/AKT, MAPK) Degradation->Proteasome Targets for Degradation Degradation->Signaling_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Inhibition->Apoptosis

Caption: Mechanism of action of this compound.

Key client proteins of HSP90 that are degraded following this compound treatment include ERBB2, AKT, P-AKT, CRAF, and CDK4.[4][10] This leads to the inhibition of critical signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[4][13][14]

Auy922_Signaling_Pathway_Inhibition cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits RTKs RTKs (EGFR, HER2) HSP90->RTKs Stabilizes AKT AKT HSP90->AKT Stabilizes RAF RAF HSP90->RAF Stabilizes PI3K PI3K RTKs->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival2 Cell Proliferation & Survival ERK->Proliferation_Survival2 In_Vivo_Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Efficacy & Tolerability Analysis endpoint->data_analysis pd_analysis Pharmacodynamic (PD) Analysis endpoint->pd_analysis end End data_analysis->end

References

Auy922 (Luminespib): A Technical Guide to Target Validation in Novel Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell growth, proliferation, and survival.[1] Its role in maintaining the conformational integrity of oncoproteins makes it a compelling target for cancer therapy.[2] Auy922 (also known as Luminespib or NVP-AUY922) is a potent, third-generation, non-ansamycin HSP90 inhibitor that binds with high affinity to the N-terminal ATP-binding pocket of HSP90.[1][3] This action prevents the chaperone from functioning, leading to the ubiquitin-proteasome-mediated degradation of its client proteins and subsequent inhibition of tumor growth.[1][3] This technical guide provides an in-depth overview of the target validation of this compound in various preclinical cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and workflows.

Mechanism of Action of this compound

This compound is a resorcinol-based, diarylisoxazole amide that competitively binds to the ATP pocket in the N-terminal domain of HSP90.[3][4] This inhibition locks the chaperone in a conformation that is unable to process and stabilize its client proteins.[3] Consequently, these unfolded or misfolded oncoproteins are targeted for degradation via the ubiquitin-proteasome pathway.[1][3] This leads to a combinatorial blockade of multiple oncogenic signaling pathways simultaneously.[2] A key pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of the anti-apoptotic heat shock protein 70 (HSP70).[1][5]

Auy922_Mechanism_of_Action This compound Mechanism of Action HSP90 HSP90 ClientProtein Oncogenic Client Proteins (EGFR, HER2, ALK, AKT, BRAF) HSP90->ClientProtein Binds unfolded client protein FoldedClient Stable, Active Oncoprotein ClientProtein->FoldedClient ATP-dependent folding & stabilization Proteasome Ubiquitin-Proteasome System ClientProtein->Proteasome Degradation OncogenicSignaling Tumor Growth, Proliferation, Survival FoldedClient->OncogenicSignaling Promotes This compound This compound This compound->HSP90 Degraded Degraded Protein Fragments Proteasome->Degraded

Fig. 1: this compound inhibits the HSP90 chaperone, leading to client protein degradation.

Target Validation in Preclinical Cancer Models

This compound has demonstrated potent antitumor activity across a wide range of cancer models, validating HSP90 as a therapeutic target in these contexts.

Non-Small Cell Lung Cancer (NSCLC)

This compound shows significant activity in NSCLC cell lines, including those with resistance to EGFR-tyrosine kinase inhibitors (TKIs).[6][7] It is effective against models with EGFR mutations (including the resistant T790M mutation) and ALK rearrangements, as these oncoproteins are HSP90 clients.[6][7]

Cell LineKey Mutation(s)IC50 (nM)IC100 (nM)Reference
A549KRAS< 100> 200[8]
H1975EGFR L858R, T790M< 100< 40[8]
H2228ALK rearrangement< 100< 40[8]
Calu-3-< 100< 40[8]
H460-< 100< 40[8]
Table 1: In vitro antiproliferative activity of this compound in a selection of NSCLC cell lines. All 41 lines tested showed an IC50 < 100 nM.[8]

In an H1975 xenograft model, which mimics clinical resistance to EGFR TKIs, this compound treatment led to tumor stability and a decrease in EGFR protein expression.[8]

Breast Cancer

This compound potently inhibits the proliferation of human breast cancer cell lines, particularly those dependent on the HSP90 client protein HER2 (ERBB2).[5]

Cell LineERBB2/ER StatusGI50 (nM)Reference
BT-474ERBB2+/ER+3[5]
SK-BR-3ERBB2+/ER-4[5]
MDA-MB-453ERBB2+/ER-10[5]
MCF7ERBB2-/ER+126[5]
MDA-MB-231ERBB2-/ER-10[5]
Table 2: Antiproliferative effect (GI50) of this compound against various human breast cancer cell lines.[5]

In vivo studies using BT-474 xenografts in athymic mice showed that intravenous administration of this compound resulted in significant tumor growth inhibition and was well-tolerated when administered once weekly.[5] This therapeutic effect correlated with pharmacodynamic markers, including decreased levels of ERBB2 and phosphorylated AKT (P-AKT), and increased HSP70 expression in the tumor tissue.[5]

Gastric Cancer

In HER2-positive gastric cancer models, this compound has been shown to overcome both intrinsic and acquired resistance to the HER2-targeted therapy lapatinib.[9] this compound treatment effectively suppressed the activation of both HER2 and AKT in lapatinib-resistant cell lines.[9] Furthermore, recent studies suggest this compound can suppress tumor growth by inhibiting the YAP1-TEAD signaling pathway.[10]

Renal Cell Carcinoma (RCC)

This compound inhibits the proliferation of RCC cell lines in a time- and dose-dependent manner and suppresses cell migration.[11]

Cell LineTimeIC50 (nM)Reference
786-O72 h10.2[11]
ACHN72 h7.6[11]
Table 3: In vitro antiproliferative activity (IC50) of this compound in human RCC cell lines.[11]
Other Cancer Models

This compound has also shown potent preclinical activity and has been investigated in models of multiple myeloma, nasopharyngeal carcinoma, and prostate cancer, often demonstrating synergistic effects when combined with other agents like cisplatin (B142131) or bortezomib (B1684674).[12][13]

Pharmacodynamic Analysis Workflow

Validating the in-tumor activity of this compound requires the assessment of specific biomarkers. The workflow typically involves treating cancer cells or xenograft models and subsequently analyzing changes in HSP70 levels (upregulation) and client protein levels (downregulation).

Pharmacodynamic_Analysis_Workflow General Workflow for Pharmacodynamic Biomarker Analysis cluster_analysis Biomarker Analysis start Cancer Model (In Vitro Cells or In Vivo Xenograft) treatment Treat with Vehicle or this compound (Time Course) start->treatment harvest Harvest Cells / Tumor Tissue treatment->harvest protein_extraction Protein Extraction (Lysis) harvest->protein_extraction ip Immunoprecipitation (IP) (e.g., for HSP90-p23 complex) protein_extraction->ip Protein Lysate wb Western Blot / Immunoblot protein_extraction->wb Protein Lysate ihc Immunohistochemistry (IHC) (for in vivo tissue) protein_extraction->ihc Protein Lysate results Data Interpretation: • ↑ HSP70 Induction • ↓ Client Protein Levels (p-AKT, EGFR, etc.) • ↓ HSP90-p23 Dissociation ip->results wb->results ihc->results

Fig. 2: Workflow for assessing pharmacodynamic markers of this compound activity.

Key Experimental Protocols

In Vitro Cell Proliferation Assay (MTT/CCK-8)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50).

  • Cell Seeding: Plate cancer cells (e.g., 4 x 10³ cells/well) in 96-well plates and allow them to adhere for 24 hours in a humidified 5% CO₂ incubator at 37°C.[14]

  • Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO) and perform serial dilutions to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).[5][14]

  • Treatment: Treat the cells in triplicate with the various concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the treated cells for a specified period, typically 72 hours.[14]

  • Viability Measurement: Add a viability reagent such as MTT or CCK-8 to each well and incubate for 2.5-4 hours.[14]

  • Data Acquisition: Measure the absorbance (e.g., OD450 for CCK-8) using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value by plotting a dose-response curve.

Western Blot Analysis of Client Proteins

This protocol is used to detect changes in protein levels following this compound treatment.

  • Treatment and Lysis: Treat cells with this compound at a specified concentration (e.g., 5x GI50) for various time points (e.g., 0, 8, 16, 24, 72 hours).[15] Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., HSP70, p-AKT, total AKT, HER2, EGFR) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-tubulin should be used to ensure equal protein loading.[5][15]

In Vivo Xenograft Tumor Growth Study

This protocol assesses the antitumor efficacy of this compound in a living model.

  • Animal Model: Use immunocompromised mice (e.g., female athymic nude mice).[5]

  • Cell Implantation: Subcutaneously inoculate cancer cells (e.g., 5-10 x 10⁶ BT-474 cells) into the flank of each mouse. For estrogen-dependent models like BT-474, an estrogen-release pellet may be implanted.[5]

  • Tumor Growth: Monitor tumor growth regularly using calipers. The tumor volume can be estimated using the formula: (width² × length) / 2 or (w × l × h × π/6).[5]

  • Randomization and Treatment: When tumors reach a specific average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]

  • Drug Administration: Administer this compound via a clinically relevant route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection. A typical dose might be 30-50 mg/kg, administered once per week.[5][15] The control group receives a vehicle solution.[5]

  • Monitoring: Measure tumor volumes and mouse body weights three times per week to assess efficacy and toxicity.[5]

  • Endpoint and Analysis: The experiment is terminated after a defined period (e.g., 20 days) or when tumors in the control group reach a predetermined size.[5] Tumors can be harvested for pharmacodynamic analysis (e.g., Western Blot or IHC).[5]

Xenograft_Study_Workflow Workflow for In Vivo Xenograft Efficacy Study start Implant Cancer Cells in Nude Mice tumor_growth Allow Tumors to Establish (~100 mm³) start->tumor_growth randomize Randomize Mice into Vehicle & this compound Groups tumor_growth->randomize treat Administer Treatment (e.g., Once Weekly i.v.) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Study Endpoint monitor->endpoint analysis Tumor Harvest for Pharmacodynamic Analysis (IHC, Western Blot) endpoint->analysis results Analyze Antitumor Efficacy & Tolerability endpoint->results

Fig. 3: A streamlined workflow for conducting an in vivo xenograft study.

Conclusion

The extensive preclinical data robustly validates HSP90 as a therapeutic target in a multitude of cancer types. This compound (Luminespib) has consistently demonstrated potent, mechanism-based antitumor activity in vitro and in vivo. Its ability to simultaneously degrade multiple key oncoproteins provides a strong rationale for its clinical development, particularly in cancers driven by specific client proteins (e.g., HER2, ALK, EGFR) and in settings of acquired resistance to other targeted therapies. The experimental frameworks outlined in this guide provide a foundation for further investigation and characterization of HSP90 inhibitors in novel cancer models.

References

Foundational Studies on the HSP90 Chaperone Cycle and the Inhibitor Auy922: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are key mediators of signal transduction pathways that regulate cell growth, differentiation, and survival.[2][3] In cancerous cells, HSP90 is often overexpressed and is crucial for stabilizing oncoproteins that drive tumor progression, making it a prime target for cancer therapy.[4][5]

Auy922 (also known as Luminespib or NVP-AUY922) is a potent, synthetic, non-geldanamycin, resorcinyl isoxazole (B147169) amide inhibitor of HSP90.[4][6] It binds with high affinity to the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone function and leading to the proteasomal degradation of its client proteins.[6][7] This guide provides an in-depth overview of the foundational mechanics of the HSP90 chaperone cycle and the molecular and cellular effects of its inhibition by this compound.

The HSP90 Chaperone Cycle: An ATP-Dependent Process

The function of HSP90 is intrinsically linked to its ability to bind and hydrolyze ATP.[8] This process drives a cycle of large conformational changes that are essential for client protein activation and release.[9][10] The HSP90 protein exists as a homodimer, with each monomer comprising three primary domains: an N-terminal domain (NTD) that contains the ATP-binding site, a middle domain (MD) involved in client binding and ATP hydrolysis, and a C-terminal domain (CTD) responsible for dimerization.[1][11]

The chaperone cycle can be summarized in the following key steps:

  • Open State: In its nucleotide-free or ADP-bound state, the HSP90 dimer adopts an open, "V-shaped" conformation.[10][12] This state is competent to bind client proteins, which are often initially delivered by the Hsp70 chaperone system with the help of the Hsp70-Hsp90 organizing protein (Hop).[13]

  • Client and Co-chaperone Binding: A partially folded client protein is transferred to the open HSP90 dimer. Various co-chaperones modulate this process. For instance, Cdc37 specifically aids in the recruitment of kinase clients.[14]

  • ATP Binding and Conformational Change: The binding of ATP to the N-terminal domains triggers a significant conformational change.[12] This includes the closure of an "ATP lid" which exposes hydrophobic patches, promoting the transient dimerization of the N-terminal domains.[10] This results in a closed, compact state.[10]

  • ATP Hydrolysis: The closed conformation is catalytically active. The co-chaperone Aha1 can bind to the middle domain and stimulate the inherently slow ATPase activity of HSP90.[11][15] The hydrolysis of ATP to ADP and inorganic phosphate (B84403) is a critical step that prepares the complex for client release.[9]

  • Client Maturation and Release: The conversion to the ADP-bound state is required for the efficient release of the now-matured client protein.[9] The co-chaperone p23 stabilizes the closed state but also facilitates the release of the client upon ATP hydrolysis.[9][13]

  • Cycle Reset: Following client release, the HSP90 dimer hydrolyzes the second ATP molecule and returns to its open, ADP-bound state, ready to begin a new cycle.

HSP90_Cycle cluster_0 HSP90 Chaperone Cycle Open 1. Open State (ADP-Bound) ClientLoading 2. Client & Co-chaperone Loading (Hsp70, Hop, Cdc37) Open->ClientLoading ATP_Bound 3. ATP Binding (N-terminal dimerization) ClientLoading->ATP_Bound ATP binding Closed 4. Closed State (ATPase Activation by Aha1) ATP_Bound->Closed Hydrolysis I Release 5. Client Release (Facilitated by p23) Closed->Release Hydrolysis II ADP ADP + Pi Closed->ADP Release->Open ADP release, reset cycle Client_Out Folded Client Release->Client_Out ATP ATP ATP->ATP_Bound Client_In Unfolded Client Client_In->ClientLoading

Diagram 1: The ATP-dependent HSP90 chaperone cycle.

This compound: Mechanism of HSP90 Inhibition

This compound exerts its function by acting as a competitive inhibitor of ATP at the N-terminal domain of HSP90.[4][6] By occupying the nucleotide-binding pocket, this compound prevents the binding of ATP, which is an essential step for the chaperone cycle to proceed.[4] This locks HSP90 in a conformation that is unable to process and mature client proteins. The stalled cycle leads to the misfolding of client proteins, which are then recognized by the cellular quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[6][16] A hallmark of HSP90 inhibition is the subsequent induction of a heat shock response, leading to the upregulation of chaperones like HSP70.[17]

Auy922_MOA cluster_0 Normal HSP90 Function cluster_1 HSP90 Inhibition by this compound HSP90_N HSP90 (N-Terminal Domain) Cycle Chaperone Cycle Proceeds HSP90_N->Cycle ATP ATP ATP->HSP90_N Binds Client Client Protein Stabilized Cycle->Client HSP90_N_Inhib HSP90 (N-Terminal Domain) Blocked ATP Binding Blocked HSP90_N_Inhib->Blocked This compound This compound This compound->HSP90_N_Inhib Competitively Binds Degradation Client Protein Degradation Blocked->Degradation

Diagram 2: Mechanism of action of this compound on the HSP90 cycle.

Quantitative Analysis of this compound Activity

The potency of this compound has been characterized through various in vitro assays, demonstrating its high-affinity binding to HSP90 and its potent anti-proliferative effects across numerous cancer cell lines.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

Parameter Target Value Assay Method Reference
IC₅₀ HSP90α 13 nM Cell-free [18][19]
HSP90β 21 nM Cell-free [18][19]

| Kd | HSP90 N-Domain | 5.10 ± 2.10 nM | Isothermal Titration Calorimetry (ITC) |[20] |

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Human Cancer Cell Lines

Cell Line Cancer Type GI₅₀ Value (nM) Reference
BT-474 Breast Cancer 3 - 126 nM (range) [17]
Gastric Cancer Lines Gastric Cancer ~2 - 40 nM (range) [18]
Various Lines Prostate, Ovarian, Colon, etc. 2.3 - 50 nM (range) [17]
NSCLC Lines (41 total) Non-Small Cell Lung Cancer < 100 nM [21]

| H1299 | Non-Small Cell Lung Cancer | 2.85 ± 0.06 µM (IC₅₀) |[20] |

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values can vary based on experimental conditions and the specific cell line used.

Pharmacodynamic Effects of this compound

The inhibition of HSP90 by this compound triggers a cascade of downstream cellular events, primarily the degradation of HSP90 client proteins and the disruption of the signaling pathways they control.

  • Client Protein Degradation: Many HSP90 client proteins are oncogenic kinases and transcription factors. Upon this compound treatment, these proteins are destabilized and degraded. Commonly studied client proteins that serve as pharmacodynamic markers include HER2 (ErbB2), AKT, and c-RAF.[3][17]

  • Signaling Pathway Disruption: The degradation of clients like AKT and HER2 leads to the shutdown of critical pro-survival and proliferative pathways, such as the PI3K/AKT pathway.[5][22]

  • Induction of Heat Shock Response: The release of Heat Shock Factor 1 (HSF1) from the HSP90 complex upon inhibitor binding leads to the transcriptional upregulation of heat shock proteins, most notably HSP70.[17][21] Increased HSP70 levels are a reliable surrogate marker for HSP90 inhibition.[7]

Auy922_Signaling This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits Client Client Proteins (e.g., AKT, HER2, c-RAF) HSP90->Client Stabilizes Proteasome Ubiquitin-Proteasome System HSP90->Proteasome Client sent for degradation HSF1 HSF1 HSP90->HSF1 Releases Pathway Downstream Signaling (e.g., PI3K/AKT Pathway) Client->Pathway Activates Survival Cell Proliferation & Survival Pathway->Survival Degradation Client Protein Degradation Proteasome->Degradation HSP70 HSP70 Upregulation (Heat Shock Response) HSF1->HSP70

Diagram 3: Downstream signaling effects of HSP90 inhibition by this compound.

Key Experimental Methodologies

Verifying the activity of HSP90 inhibitors like this compound involves a standard set of biochemical and cell-based assays.

Protocol 1: HSP90 ATPase Activity Assay (Malachite Green)

This assay quantifies the amount of inorganic phosphate (Pi) released during ATP hydrolysis, providing a direct measure of HSP90's enzymatic activity.

Methodology:

  • Prepare Phosphate Standard Curve: Create serial dilutions of a phosphate standard (e.g., KH₂PO₄) in assay buffer.

  • Reagent Preparation: Prepare recombinant HSP90 protein and ATP substrate in assay buffer. Prepare this compound at various concentrations.

  • Reaction Setup (96-well plate):

    • Total Activity: HSP90 enzyme + Assay Buffer.

    • Inhibitor Wells: HSP90 enzyme + this compound dilutions.

    • Blank (No Enzyme) Control: Assay Buffer only.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to HSP90.

  • Initiate Reaction: Add ATP solution to all wells to start the reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 60-120 minutes) within the linear range of the reaction.

  • Stop Reaction & Develop Color: Stop the reaction (e.g., with sodium citrate) and add Malachite Green working reagent. Incubate for 15-20 minutes at room temperature.

  • Measure Absorbance: Read absorbance at ~620 nm using a microplate reader.

  • Data Analysis: Calculate the amount of Pi released using the standard curve and determine the percent inhibition for each this compound concentration to calculate the IC₅₀ value.[23]

ATPase_Workflow start Start prep Prepare Reagents (HSP90, this compound, ATP) start->prep plate Plate HSP90 & this compound in 96-well plate prep->plate preincubate Pre-incubate at 37°C (Inhibitor Binding) plate->preincubate add_atp Initiate reaction with ATP preincubate->add_atp incubate Incubate at 37°C (Hydrolysis) add_atp->incubate stop Stop reaction & add Malachite Green incubate->stop read Measure Absorbance (~620 nm) stop->read analyze Calculate Pi released & determine IC50 read->analyze end End analyze->end

Diagram 4: Workflow for the HSP90 ATPase Activity Assay.
Protocol 2: Western Blot Analysis of HSP90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific HSP90 client proteins in cells following treatment with an inhibitor.

Methodology:

  • Cell Culture and Treatment: Seed cancer cells (e.g., BT-474) and allow them to adhere. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (e.g., with non-fat milk or BSA). Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-AKT, anti-HER2) or HSP70. Follow with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[3]

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the change in protein levels.[25]

Western_Blot_Workflow start Start treat Treat cells with This compound start->treat lyse Lyse cells & quantify protein treat->lyse sds Separate proteins via SDS-PAGE lyse->sds transfer Transfer proteins to membrane sds->transfer probe Block & probe with primary/secondary antibodies transfer->probe detect Detect signal with ECL probe->detect analyze Analyze protein levels (Client degradation, HSP70 induction) detect->analyze end End analyze->end Viability_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat cells with This compound for 72h seed->treat add_reagent Add MTT or CCK-8 reagent treat->add_reagent incubate Incubate 1-4h at 37°C (Formazan formation) add_reagent->incubate solubilize Solubilize crystals (MTT only) incubate->solubilize If using MTT read Measure Absorbance incubate->read If using CCK-8/WST-8 solubilize->read analyze Calculate cell viability & determine GI50 read->analyze end End analyze->end

References

The Rise of a Third-Generation Chaperone Inhibitor: A Technical Guide to the Discovery and Development of Auy922 (Luminespib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) has emerged as a critical target in oncology, acting as a molecular chaperone for a multitude of proteins essential for tumor cell growth, proliferation, and survival.[1][2][3] The pursuit of potent and selective HSP90 inhibitors has led to the development of several generations of compounds, each aiming to overcome the limitations of its predecessors. This technical guide provides an in-depth overview of the discovery and development of Auy922 (also known as NVP-AUY922 or luminespib), a potent, third-generation, synthetic, non-geldanamycin, resorcinol-based isoxazole (B147169) amide HSP90 inhibitor.[4][5] this compound represents a significant advancement in the field, demonstrating high affinity for HSP90 and promising antitumor activity in a wide range of preclinical and clinical settings.[1][5][6]

Discovery and Chemical Evolution

The journey to this compound began with a collaborative effort involving Ribotargets (which later became Vernalis), the Institute of Cancer Research (ICR), and Novartis.[7] The program utilized a combination of high-throughput screening (HTS), fragment-based screening, and structure-based drug design to identify and optimize novel HSP90 inhibitors.[7] The starting point was a pyrazole (B372694) compound, CCT018159, which led to the development of the resorcinol (B1680541) class of inhibitors.[7] Through a multiparameter evolution process focused on improving potency and pharmaceutical properties, the 5-amide isoxazole scaffold was identified as a key feature, ultimately leading to the selection of this compound (VER-52296) as a development candidate.[8]

Chemical Structure of this compound (Luminespib)

  • Chemical Formula: C26H31N3O5[9][10]

  • Molecular Weight: 465.54 g/mol [9][11]

  • IUPAC Name: 5-(2,4-dihydroxy-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide[12]

Mechanism of Action

This compound exerts its inhibitory effect by binding with high affinity to the N-terminal ATP-binding pocket of HSP90.[9][11][13] This competitive inhibition of ATP binding and hydrolysis disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its "client" proteins.[4][11][13] Many of these client proteins are oncoproteins critical for cancer cell signaling, such as ERBB2 (HER2), AKT, CDK4, and receptor tyrosine kinases like VEGFR and PDGFR.[1][9][11]

The inhibition of HSP90 by this compound triggers a cascade of downstream events:

  • Client Protein Depletion: Leads to the degradation of key oncogenic drivers.[1][9]

  • HSP70 Induction: Upregulation of heat shock protein 72 (HSP72) is a hallmark of HSP90 inhibition and can be used as a pharmacodynamic biomarker.[1][4]

  • Dissociation of Co-chaperones: this compound causes the dissociation of the co-chaperone p23 from the HSP90 complex.[1][9][11]

The following diagram illustrates the mechanism of action of this compound.

Auy922_Mechanism_of_Action cluster_HSP90 HSP90 Chaperone Cycle cluster_this compound This compound Inhibition HSP90 HSP90 Active_Complex Active HSP90 Complex HSP90->Active_Complex ATP Binding Inactive_HSP90 Inactive HSP90 ATP ATP Client_Protein Client Protein Client_Protein->Active_Complex Unfolded_Protein Unfolded Client Protein Folded_Protein Folded Client Protein Active_Complex->Folded_Protein Chaperoning Proteasome Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->HSP90 Binds to ATP Pocket Unfolded_Protein->Proteasome

Caption: Mechanism of this compound action on the HSP90 chaperone cycle.

Preclinical Data

This compound has demonstrated potent antitumor activity across a broad range of human cancer cell lines and in vivo xenograft models.

In Vitro Activity

This compound potently inhibits the proliferation of various cancer cell lines with GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition) values typically in the low nanomolar range.

Cell Line TypeCancer TypeIC50 / GI50 (nM)Reference
VariousBreast, Prostate, Ovarian, Colon, Lung, Melanoma, GlioblastomaGI50: 2.3 - 50[1]
Breast CancerBreastGI50: 3 - 126[1][6]
Gastric CancerGastricGI50: ~2 - 40[9][11]
Non-Small Cell Lung Cancer (NSCLC)LungIC50: < 100 (in 41 cell lines)[14]
Imatinib-sensitive CMLLeukemiaIC50: 6[15]
Imatinib-resistant CML (T315I)LeukemiaIC50: ~6[15]
Human CML (KBM-5R/KBM-7R)LeukemiaIC50: 50[15]
HSP90αCell-freeIC50: 13[1][9][11]
HSP90βCell-freeIC50: 21[1][9][11]
In Vivo Activity

In vivo studies in tumor-bearing mice have shown significant tumor growth inhibition and good tolerability with this compound treatment. A once-weekly intravenous dosing schedule has been found to be effective.[1][5] For instance, in a BT-474 breast cancer xenograft model, a single 30 mg/kg intravenous dose resulted in drug levels in the tumor that were over 1,000 times the cellular GI50 value for approximately two days.[1][6] Weekly administration of 25 to 58 mg/kg of this compound was highly efficacious in this model.[1]

Clinical Development

This compound entered Phase I clinical trials in 2007.[7] Clinical studies have been conducted in patients with advanced solid tumors and hematological malignancies.

Phase I Studies

A first-in-human Phase I dose-escalation study in patients with advanced solid tumors established a recommended Phase II dose (RP2D) of 70 mg/m² administered as a weekly one-hour intravenous infusion.[5] Dose-limiting toxicities (DLTs) included diarrhea, asthenia/fatigue, anorexia, atrial flutter, and visual symptoms.[5] Evidence of target inhibition was observed through HSP70 induction in peripheral blood mononuclear cells and client protein depletion in tumor biopsies.[5]

Phase II Studies

Phase II trials have evaluated this compound in various cancers, including non-small cell lung cancer (NSCLC), particularly in patients with ALK rearrangements and EGFR mutations.[16][17] Activity has been observed in these molecularly defined patient populations.[16] Another Phase II study investigated this compound in patients with refractory or recurrent lymphoma.[18]

The following diagram depicts a generalized workflow for a Phase I dose-escalation trial of this compound.

Phase_I_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Eligibility_Criteria Inclusion/Exclusion Criteria Met Patient_Screening->Eligibility_Criteria Dose_Cohort_1 Dose Cohort 1 (e.g., 2 mg/m²) Eligibility_Criteria->Dose_Cohort_1 Auy922_Infusion Weekly 1-hour IV Infusion (28-day cycle) Dose_Cohort_1->Auy922_Infusion DLT_Assessment DLT Assessment Auy922_Infusion->DLT_Assessment PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Auy922_Infusion->PK_PD_Analysis Dose_Escalation Dose Escalation (Bayesian Logistic Regression Model) DLT_Assessment->Dose_Escalation No DLT MTD_RP2D_Determination Determine MTD & RP2D DLT_Assessment->MTD_RP2D_Determination DLT Observed Dose_Escalation->Dose_Cohort_1 Enroll New Cohort at Higher Dose

Caption: Generalized workflow of a Phase I dose-escalation trial for this compound.

Experimental Protocols

Cell Proliferation and Viability Assays
  • Method: MTT or BrdU ELISA assays are commonly used.[13][19]

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[13]

    • MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

    • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • GI50 or IC50 values are calculated from dose-response curves.

Western Blot Analysis
  • Purpose: To assess the levels of HSP90 client proteins and pharmacodynamic markers like HSP70.[1][19]

  • Procedure:

    • Cells or tumor tissues are lysed to extract total protein.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., ERBB2, AKT, p-AKT, HSP70).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation
  • Purpose: To study protein-protein interactions, such as the association between HSP90 and its co-chaperone p23.[1]

  • Procedure:

    • Cell lysates are prepared in a non-denaturing buffer.

    • The lysate is pre-cleared with protein A/G-agarose beads.

    • A primary antibody against the target protein (e.g., HSP90α) is added to the lysate and incubated to form an antibody-protein complex.

    • Protein A/G-agarose beads are added to capture the antibody-protein complexes.

    • The beads are washed to remove non-specifically bound proteins.

    • The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting to detect co-immunoprecipitated proteins (e.g., p23).[1]

In Vivo Xenograft Studies
  • Model: Athymic nude mice are typically used, subcutaneously injected with human cancer cells (e.g., BT-474).[1]

  • Procedure:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is formulated for intravenous administration (e.g., in lactic acid or a tartaric acid/ethanol/D5W/Tween 80 vehicle).[1]

    • The drug is administered according to the desired schedule (e.g., once weekly).[1]

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).[1]

Signaling Pathways Affected by this compound

By inhibiting HSP90, this compound disrupts multiple oncogenic signaling pathways simultaneously. The diagram below illustrates the impact of this compound on key cancer-related pathways.

Auy922_Signaling_Pathway_Inhibition cluster_pathways Oncogenic Signaling Pathways This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RTKs Receptor Tyrosine Kinases (EGFR, HER2, VEGFR) HSP90->RTKs Chaperones PI3K_AKT PI3K/AKT Pathway HSP90->PI3K_AKT Chaperones RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HSP90->RAS_RAF_MEK_ERK Chaperones Cell_Cycle_Regulators Cell Cycle Regulators (CDK4, CDK1) HSP90->Cell_Cycle_Regulators Chaperones Anti_Apoptotic Anti-Apoptotic Proteins HSP90->Anti_Apoptotic Chaperones RTKs->PI3K_AKT RTKs->RAS_RAF_MEK_ERK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Cell_Cycle_Regulators->Proliferation Anti_Apoptotic->Cell_Survival Inhibits Apoptosis

Caption: Impact of this compound on key oncogenic signaling pathways.

Conclusion

This compound (luminespib) stands out as a potent, third-generation HSP90 inhibitor with a well-defined mechanism of action and a strong preclinical rationale.[1][6] Its development has been guided by a deep understanding of HSP90 biology and structure-based drug design, leading to a compound with favorable pharmaceutical properties and significant antitumor activity. While clinical development has faced challenges, the journey of this compound has provided invaluable insights into the therapeutic potential and complexities of targeting HSP90 in cancer. Further research, particularly in molecularly selected patient populations and in combination with other anticancer agents, will continue to define the role of this compound and other next-generation HSP90 inhibitors in the oncology armamentarium.

References

Auy922: A Technical Guide to a Potent Hsp90 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Auy922 (also known as Luminespib or NVP-AUY922), a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). This document details the core molecular properties of this compound, its mechanism of action, and provides detailed experimental protocols for its investigation.

Core Molecular and Chemical Properties

This compound is a third-generation, synthetic, resorcinylic isoxazole (B147169) amide Hsp90 inhibitor.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C26H31N3O5[3][4][5]
Molecular Weight 465.54 g/mol [2][3][5]
CAS Number 747412-49-3[3][5]
Appearance Light yellow to gray solid[5]
Synonyms Luminespib, NVP-AUY922, VER-52296[3][5]

Mechanism of Action: Hsp90 Inhibition

This compound exerts its potent anti-neoplastic activity by targeting the N-terminal ATP-binding pocket of Hsp90.[1] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral components of oncogenic signaling pathways.[1][3] By competitively inhibiting ATP binding, this compound disrupts the Hsp90 chaperone cycle. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[1][3] A hallmark of Hsp90 inhibition by this compound is the concomitant induction of heat shock protein 72 (Hsp72).[3]

The following diagram illustrates the general mechanism of action of this compound.

Auy922_Mechanism_of_Action cluster_0 Hsp90 Chaperone Cycle cluster_1 This compound Inhibition cluster_2 Downstream Effects Hsp90 Hsp90 Hsp90_ATP_Client Hsp90-ATP-Client Complex Hsp90->Hsp90_ATP_Client Hsp90_inactive Inactive Hsp90 Hsp90->Hsp90_inactive ATP ATP ATP->Hsp90 Client_Protein_unfolded Unfolded Client Protein Client_Protein_unfolded->Hsp90 Proteasome Proteasome Client_Protein_unfolded->Proteasome Degradation Client_Protein_folded Folded (Active) Client Protein Hsp90_ATP_Client->Client_Protein_folded Folding & Activation Signaling_Pathways Oncogenic Signaling Pathways (e.g., PI3K/Akt, Raf/MEK/ERK) Client_Protein_folded->Signaling_Pathways This compound This compound This compound->Hsp90 Binds to ATP pocket Degraded_Client_Protein Degraded Client Protein Proteasome->Degraded_Client_Protein Degraded_Client_Protein->Signaling_Pathways Inhibition Cell_Proliferation Decreased Cell Proliferation Signaling_Pathways->Cell_Proliferation Apoptosis Increased Apoptosis Signaling_Pathways->Apoptosis

Caption: this compound inhibits Hsp90, leading to client protein degradation and downstream effects.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.

Cell Viability Assay (MTT/CCK-8)

This protocol is designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO or solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

      • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • For CCK-8 Assay:

      • Add 10 µL of CCK-8 solution to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Hsp90 Client Protein Degradation

This protocol is used to assess the effect of this compound on the protein levels of Hsp90 clients.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins (e.g., Akt, p-Akt, ERBB2, Cdk4, Cdk6, survivin) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software and normalize to the loading control to quantify changes in protein expression.

This guide provides a foundational understanding of this compound for researchers in the field of oncology and drug development. The provided protocols offer a starting point for investigating the cellular and molecular effects of this potent Hsp90 inhibitor.

References

initial investigation into Auy922 cellular effects

Author: BenchChem Technical Support Team. Date: December 2025

An Initial Investigation into the Cellular Effects of Auy922 (Luminespib)

Introduction

This compound, also known as Luminespib or NVP-AUY922, is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability, conformational maturation, and function of numerous "client" proteins, many of which are integral to cancer cell growth, survival, and proliferation.[3][4] By targeting the N-terminal ATPase domain of HSP90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of these oncogenic client proteins.[2][5] This technical guide provides an in-depth overview of the core cellular effects of this compound, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action

This compound is a derivative of 4,5-diarylisoxazole that binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90.[4][6] This competitive inhibition prevents the chaperone from adopting its active conformation, which is required to stabilize client proteins.[5] Consequently, unfolded or misfolded client proteins are targeted for ubiquitination and subsequent degradation by the proteasome.[7][8] A hallmark of HSP90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (HSP70), which serves as a reliable surrogate marker for the biological activity of this compound.[1][4]

cluster_0 HSP90 Chaperone Cycle cluster_1 Effect of this compound HSP90 HSP90 Complex HSP90-Client Complex HSP90->Complex ATP Binding Client_unfolded Unfolded Client Protein Client_unfolded->HSP90 ATP ATP ATP->HSP90 Client_folded Folded & Active Client Protein Complex->Client_folded Folding Proteasome Proteasome Degradation Complex->Proteasome Degradation This compound This compound This compound->HSP90 Inhibition HSP70 HSP70 Upregulation (Biomarker) This compound->HSP70 Induces

Caption: Mechanism of this compound action on the HSP90 chaperone cycle.

Core Cellular Effects

Inhibition of Cell Proliferation

This compound is a potent inhibitor of cell proliferation across a wide range of human cancer cell lines, with GI50 values (the concentration that inhibits cell growth by 50%) typically in the low nanomolar range.[9] Its efficacy has been demonstrated in various cancer types, including breast, gastric, renal, and lung cancer.[5][7][9]

Cell LineCancer TypeIC50 / GI50 (nM)Reference
Various GeneralGI50: ~9 (average)[7]
Gastric Cancer GastricGI50: 2 - 40[6][7]
Breast Cancer BreastGI50: 3 - 126[9][10]
BEAS-2B Lung Bronchial EpitheliumIC50: 28.49[7]
ATL-related Adult T-cell LeukemiaIC50: 12.5 - 25.0[1]
786-O Renal Cell CarcinomaIC50: 10.2 (at 72h)[5]
ACHN Renal Cell CarcinomaIC50: 7.6 (at 72h)[5]
32Dp210 (IM-sensitive) Chronic Myeloid LeukemiaIC50: 6[11][12]
32Dp210T315I (IM-resistant) Chronic Myeloid LeukemiaIC50: ~7[11][12]
H1299 Non-Small Cell Lung CancerIC50: 2850[13]
Induction of Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest, primarily at the G1 and G2 phases.[14][15] This effect is attributed to the degradation of key cell cycle regulators that are HSP90 client proteins, such as Cdk4 and Cdk6.[1] For instance, in adult T-cell leukemia-lymphoma cells, this compound treatment caused a dose-dependent decrease in Cdk4 and Cdk6.[1] Similarly, in chronic myeloid leukemia cells, this compound induced G1 phase arrest.[11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][14] The apoptotic response is mediated by the degradation of anti-apoptotic client proteins like survivin and the subsequent activation of the caspase cascade.[1][3] Key indicators of this compound-induced apoptosis include an increase in the proportion of Annexin V-positive cells, cleavage of PARP, and cleavage of caspase-3.[1][3] In papillary thyroid carcinoma cells, this compound-induced apoptosis was directly linked to the downregulation of survivin.[3] Furthermore, in some contexts, such as mutant KRAS colon cancer, this compound-induced apoptosis involves the activation of the pro-apoptotic protein Bim through endoplasmic reticulum (ER) stress.[16]

Impact on Cellular Signaling Pathways

By promoting the degradation of numerous kinases and transcription factors, this compound disrupts multiple oncogenic signaling pathways simultaneously.

  • PI3K/Akt Pathway : Akt (Protein Kinase B) is a critical HSP90 client protein. This compound treatment leads to a dose-dependent decrease in both total and phosphorylated Akt (p-Akt), effectively shutting down this key survival pathway.[1][7][9]

  • MAPK Pathway : Key components of the MAPK pathway, such as CRAF, are HSP90 clients. This compound treatment can lead to a reduction in phosphorylated ERK1/2 levels.[7][17]

  • Receptor Tyrosine Kinases (RTKs) : this compound induces the degradation of multiple RTKs, including HER2 (ERBB2), VEGFR, PDGFR, and IGF-1Rβ.[6][7][8] This leads to the inhibition of their downstream signaling cascades.

  • JAK/STAT Pathway : In certain cellular contexts, this compound has been shown to suppress the JAK2/STAT3 signaling pathway, which is involved in inflammation and cell proliferation.[17]

  • YAP1/TEAD Pathway : In gastric cancer, this compound has been shown to inhibit the expression and interaction of YAP1 and TEAD, which are involved in tumor aggressiveness.[18]

cluster_clients HSP90 Client Proteins cluster_outcomes Cellular Outcomes This compound This compound HSP90 HSP90 This compound->HSP90 RTKs RTKs (HER2, VEGFR, PDGFR) HSP90->RTKs Stabilizes Akt Akt HSP90->Akt Stabilizes CRAF C-RAF HSP90->CRAF Stabilizes CDKs CDK4/6 HSP90->CDKs Stabilizes Survivin Survivin HSP90->Survivin Stabilizes IKK IKK Complex HSP90->IKK Stabilizes RTKs->Akt PI3K RTKs->CRAF RAS Proliferation Proliferation RTKs->Proliferation Survival Survival RTKs->Survival CellCycle Cell Cycle Progression RTKs->CellCycle Apoptosis Apoptosis RTKs->Apoptosis Akt->Proliferation Akt->Survival Akt->Survival Akt->CellCycle Akt->Apoptosis CRAF->Proliferation MEK/ERK CRAF->Proliferation CRAF->Survival CRAF->CellCycle CRAF->Apoptosis CDKs->Proliferation CDKs->Survival CDKs->CellCycle CDKs->CellCycle CDKs->Apoptosis Survivin->Proliferation Survivin->Survival Survivin->CellCycle Survivin->Apoptosis Survivin->Apoptosis IKK->Proliferation IKK->Survival NF-kB IKK->Survival IKK->CellCycle IKK->Apoptosis

Caption: Disruption of key signaling pathways by this compound.

Key Experimental Protocols

Cell Proliferation/Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol Outline :

    • Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment : Treat cells with serial dilutions of this compound (e.g., 0-100 nM) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[2][5]

    • Reagent Addition : Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

    • Solubilization : If using MTT, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

    • Measurement : Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value by plotting a dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample, making it ideal for observing the degradation of HSP90 client proteins and the upregulation of HSP70.[3][9]

  • Protocol Outline :

    • Cell Lysis : Treat cells with this compound for a set time, then harvest and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • SDS-PAGE : Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking : Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-HER2, anti-HSP70), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

start Start: Cells Treated with this compound lysis 1. Cell Lysis & Protein Extraction start->lysis quant 2. Protein Quantification (BCA Assay) lysis->quant sds 3. SDS-PAGE (Size Separation) quant->sds transfer 4. Membrane Transfer (PVDF) sds->transfer block 5. Blocking (5% Milk/BSA) transfer->block ab_prime 6. Primary Antibody Incubation block->ab_prime ab_sec 7. Secondary Ab (HRP-conjugated) Incubation ab_prime->ab_sec detect 8. ECL Detection & Imaging ab_sec->detect end End: Analyze Protein Levels detect->end

Caption: General experimental workflow for Western Blot analysis.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the physical and chemical characteristics of single cells. It is employed to determine cell cycle distribution and quantify apoptosis.

  • Protocol Outline (Cell Cycle) :

    • Cell Preparation : Treat cells with this compound, then harvest and fix them (e.g., with cold 70% ethanol).

    • Staining : Resuspend fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) and RNase A.[11]

    • Analysis : Analyze the cells on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

  • Protocol Outline (Apoptosis) :

    • Cell Preparation : Treat and harvest cells as required.

    • Staining : Resuspend live cells in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye like PI.[1]

    • Analysis : Analyze immediately on a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Conclusion

The initial investigation into this compound reveals its potent and multi-faceted cellular effects, which stem from its primary function as an HSP90 inhibitor. By destabilizing a wide array of oncogenic client proteins, this compound effectively inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis.[18] Its ability to simultaneously disrupt critical signaling pathways, such as the PI3K/Akt and MAPK pathways, underscores its potential as a broad-spectrum anticancer agent.[7] The data gathered from in vitro studies provide a strong rationale for its continued investigation in preclinical and clinical settings.[9][10]

References

Methodological & Application

Application Notes and Protocols for Auy922 in In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auy922 (also known as Luminespib or NVP-AUY922) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[2][3] By inhibiting the N-terminal ATP-binding pocket of HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic pathways.[4][5][6] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in vitro and summarize its activity across various cancer cell lines.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of HSP90's ATPase activity.[4][6] This disruption of the HSP90 chaperone cycle results in the misfolding and subsequent degradation of a wide array of "client" proteins. Key client proteins involved in oncogenesis include receptor tyrosine kinases (e.g., ERBB2/HER2, EGFR), signaling intermediates (e.g., AKT, Raf-1), and cell cycle regulators (e.g., Cdk4, Cdk6).[1][3][7] The degradation of these proteins leads to the simultaneous blockade of multiple signaling pathways critical for tumor growth and survival, such as the PI3K/AKT pathway.[1][3] A hallmark of HSP90 inhibition by this compound is the compensatory upregulation of heat shock proteins like HSP70.[1][3]

Signaling Pathway

Auy922_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 This compound Inhibition cluster_2 Downstream Effects HSP90 HSP90 ADP ADP HSP90->ADP ATPase activity p23 p23 HSP90->p23 Associates Client_Folded Folded Client Protein HSP90->Client_Folded ATP ATP ATP->HSP90 Binds Client_Unfolded Unfolded Client Protein Client_Unfolded->HSP90 Proteasome Proteasomal Degradation Client_Unfolded->Proteasome Degradation of client proteins RTKs ERBB2, EGFR (RTKs) This compound This compound This compound->HSP90 HSP70 HSP70 Upregulation This compound->HSP70 Proteasome->RTKs Depletion PI3K_AKT PI3K/AKT Pathway Proteasome->PI3K_AKT Depletion of AKT Cell_Cycle Cdk4/6 Proteasome->Cell_Cycle Depletion RTKs->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Cell_Cycle->Proliferation Auy922_Workflow cluster_workflow Cell Proliferation Assay Workflow A 1. Seed Cells (4x10³ cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO₂) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 72h (37°C, 5% CO₂) C->D E 5. Add Viability Reagent (e.g., MTS/CCK-8) D->E F 6. Incubate for 1-4h E->F G 7. Measure Absorbance (e.g., 450-490 nm) F->G H 8. Data Analysis (Calculate GI₅₀/IC₅₀) G->H

References

Application Notes and Protocols for NVP-AUY922 Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NVP-AUY922, also known as Luminespib, is a potent, second-generation, non-geldanamycin, fully synthetic small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival.[1][2] By inhibiting HSP90, NVP-AUY922 leads to the proteasomal degradation of these client proteins, resulting in antitumor activity.[4] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of NVP-AUY922 in mouse xenograft models, a critical step in the preclinical evaluation of this compound.

Mechanism of Action

NVP-AUY922 competitively binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function.[5] This leads to the destabilization and subsequent degradation of a wide array of oncogenic client proteins, including ERBB2 (HER2), EGFR, AKT, CRAF, and CDK4.[1][2][6][7][8] The inhibition of these pathways disrupts downstream signaling, affecting cell growth, proliferation, and survival.[9][10][11] A hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins, particularly HSP70.[1][2][6][7][8]

NVP-AUY922_Mechanism_of_Action cluster_0 HSP90 Chaperone Cycle cluster_1 Effect of NVP-AUY922 HSP90 HSP90 Client_Protein Oncogenic Client Proteins (e.g., AKT, EGFR, ERBB2) HSP90->Client_Protein Binds to (Folding & Stability) ADP ADP HSP90->ADP ATP Hydrolysis Proteasomal_Degradation Proteasomal Degradation Client_Protein->Proteasomal_Degradation Leads to ATP ATP ATP->HSP90 Activates NVP-AUY922 NVP-AUY922 NVP-AUY922->HSP90 Inhibits ATP Binding Apoptosis Apoptosis & Growth Arrest Proteasomal_Degradation->Apoptosis Xenograft_Workflow Cell_Culture 1. Cell Culture Cell_Harvesting 2. Cell Harvesting (Trypsinization) Cell_Culture->Cell_Harvesting Cell_Counting 3. Cell Counting & Viability Cell_Harvesting->Cell_Counting Injection_Prep 4. Injection Preparation (Resuspend in PBS/Matrigel) Cell_Counting->Injection_Prep Implantation 5. Subcutaneous Implantation Injection_Prep->Implantation Tumor_Monitoring 6. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 7. Randomization (Tumor Volume ~100-200 mm³) Tumor_Monitoring->Randomization Signaling_Pathway NVP-AUY922 NVP-AUY922 HSP90 HSP90 NVP-AUY922->HSP90 Inhibits Client_Proteins Client Proteins (EGFR, ERBB2, AKT, CRAF) HSP90->Client_Proteins Stabilizes HSP70 HSP70 Induction HSP90->HSP70 Induces (feedback) Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Client_Proteins->Downstream_Signaling Activates Cell_Survival Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Survival Promotes

References

Application Notes and Protocols for Auy922 Stock Solution Preparation and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of Auy922 stock solutions using Dimethyl Sulfoxide (DMSO) and detailed protocols for its application in common cancer research experiments. This compound is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant activity against a wide range of human cancer models in vitro and in vivo.[1]

Data Presentation

This compound Properties and Stock Solution Parameters
ParameterValueReference
Molecular Formula C₂₆H₃₁N₃O₅[2]
Molecular Weight 465.5 g/mol [2]
Solubility in DMSO >10 mM[2]
≥23.27 mg/mL[2]
5 mg/mL[3]
93 mg/mL (199.76 mM)[4]
Recommended Stock Concentration 10 mM[5][6]
Storage of Stock Solution -20°C for several months[2]
-80°C for up to 1 year[4]
Storage of Powder -20°C for up to 3 years[4]
In Vitro Efficacy of this compound
Assay TypeCell LinesIC₅₀ / GI₅₀ ValuesReference
Proliferation Inhibition Gastric Cancer Cell Lines~2 to 40 nmol/L[2]
Proliferation Inhibition Human Breast Cancer Cell Lines3 to 126 nM[5]
Proliferation Inhibition Non-Small Cell Lung Cancer (41 lines)< 100 nM[7]
HSP90α/β Inhibition (cell-free) -13 nM / 21 nM[2][4]

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in 100% DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (lab coat, gloves, safety glasses)

Procedure:

  • Calculation:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (465.5 g/mol ). For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 465.5 g/mol * 1000 mg/g = 4.655 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 4.655 mg of this compound powder into the tube.

  • Dissolution:

    • Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution to ensure the compound has completely dissolved. If particulates remain, gentle warming to 37°C or brief sonication can be employed.[2]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[2][4]

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the use of the this compound stock solution to determine its effect on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.[8]

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[9]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 3: Western Blot Analysis of HSP90 Client Proteins

This protocol describes the investigation of the effect of this compound on the expression levels of HSP90 client proteins.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, total Akt, HER-2, HIF-1α, VEGFA, VEGFR1/2, HSP70, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 50, 100 nM) for a specified time (e.g., 24 hours).[7]

    • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and boil them in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Analyze the band intensities to determine the changes in protein expression levels. This compound treatment is expected to cause a dose-dependent decrease in HSP90 client proteins like Akt and HER-2, and an increase in the expression of HSP70, a marker of HSP90 inhibition.[5][10][11]

Visualizations

G cluster_prep Stock Solution Preparation cluster_exp Experimental Application weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Stock in Culture Medium store->dilute Use in Experiments treat Treat Cells in Culture dilute->treat assay Perform Downstream Assay (e.g., Viability, Western Blot) treat->assay HSP90_Pathway This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits ATP binding HSP70 HSP70 Induction This compound->HSP70 Induces ClientProteins Client Proteins (e.g., AKT, HER-2, EGFR, RAF, CDK4) HSP90->ClientProteins Maintains stability & function Misfolded_ClientProteins Misfolded/Unstable Client Proteins HSP90->Misfolded_ClientProteins Inhibition leads to Downstream Inhibition of Downstream Signaling (Proliferation, Survival, Angiogenesis) ClientProteins->Downstream Promotes Proteasome Ubiquitin-Proteasome System Misfolded_ClientProteins->Proteasome Targeted by Degradation Protein Degradation Proteasome->Degradation Degradation->Downstream

References

Application Notes and Protocols for Western Blot Analysis of Auy922-Induced Client Protein Depletion

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Auy922, a potent second-generation HSP90 inhibitor, demonstrates significant anti-tumor activity by inducing the degradation of oncogenic client proteins.[1][2] Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the conformational stability and function of numerous client proteins involved in signal transduction, cell cycle control, and transcriptional regulation.[3] Inhibition of HSP90's ATPase activity by this compound leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[1][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the depletion of HSP90 client proteins following this compound treatment.

Mechanism of Action:

This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[5] This disruption prevents the proper folding and stabilization of HSP90 client proteins. Consequently, these unfolded or misfolded proteins are targeted by the cellular quality control machinery for degradation, primarily through the ubiquitin-proteasome pathway.[1] A hallmark of HSP90 inhibition is the concurrent upregulation of heat shock protein 70 (HSP70), which serves as a surrogate marker for target engagement.[4]

Signaling Pathway of this compound-Induced Client Protein Depletion:

The following diagram illustrates the mechanism of this compound in promoting the degradation of HSP90 client proteins.

cluster_0 HSP90 Chaperone Cycle cluster_1 Effect of this compound HSP90 HSP90 ADP ADP HSP90->ADP ATP Hydrolysis Active_Complex Active HSP90-Client Protein Complex HSP90->Active_Complex Binds ATP ATP ATP->HSP90 Binds Client_Protein Client Protein (e.g., AKT, HER2, CDK4) Client_Protein->Active_Complex Binds Misfolded_Client Misfolded Client Protein Active_Complex->Misfolded_Client Dissociation Cochaperones Co-chaperones Cochaperones->HSP90 This compound This compound This compound->HSP90 Inhibits ATP Binding Ubiquitin Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Targets for Degradation Degradation Proteasome->Degradation Misfolded_Client->Ubiquitin Ubiquitination A Cell Seeding B This compound Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E Sample Preparation D->E F SDS-PAGE E->F G Protein Transfer F->G H Membrane Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Signal Detection J->K L Data Analysis K->L

References

Application Notes: Determining AUY922 (Luminespib) IC50 and GI50 Values in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AUY922, also known as Luminespib or NVP-AUY922, is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3][4] By inhibiting the ATP-binding pocket in the N-terminal domain of HSP90, this compound leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[3] These application notes provide a comprehensive overview of this compound's activity in various cancer cell lines and detailed protocols for determining its IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Mechanism of Action

This compound's primary mechanism of action is the potent inhibition of HSP90α and HSP90β.[2] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Key client proteins include receptor tyrosine kinases (e.g., VEGFR, PDGFR), signaling intermediates (e.g., Akt, phospho-Akt), and cell cycle regulators (e.g., Cdk4, Cdk6).[1][4] The depletion of these proteins results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth and angiogenesis.[4][5] A hallmark of HSP90 inhibition by this compound is the concomitant upregulation of HSP70, which serves as a pharmacodynamic marker of target engagement.[4][6]

Data Presentation: this compound IC50 and GI50 Values

The anti-proliferative activity of this compound has been demonstrated across a wide range of human cancer cell lines, with GI50 values typically in the low nanomolar range.[5][6]

Cell LineCancer TypeIC50 (nM)GI50 (nM)Reference
Breast Cancer
BT-474Breast Carcinoma-3[6][7]
MCF-7Breast Adenocarcinoma-4[6]
MDA-MB-231Breast Adenocarcinoma-4[6]
SK-BR-3Breast Adenocarcinoma-4[6]
T-47DBreast Ductal Carcinoma-4[6]
MDA-MB-468Breast Adenocarcinoma-8[6]
MDA-MB-157Breast Carcinoma-126[6][7]
Gastric Cancer
NCI-N87Gastric Carcinoma2 - 40~2 - 40[1][2]
Non-Small Cell Lung Cancer (NSCLC)
H1299NSCLC2850-[8][9]
41 NSCLC Cell LinesNSCLC< 100 (for all)-[10]
Ovarian Cancer
A2780Ovarian Carcinoma1-[11]
Pancreatic Cancer
Pancreatic Cancer Cell LinesPancreatic Cancer10-[11]
Adult T-cell Leukemia-Lymphoma (ATL)
ATL-related cell linesATL12.5 - 25.0-[4]

Note: IC50 and GI50 values can vary between studies due to differences in experimental conditions (e.g., assay type, incubation time, cell density).

Mandatory Visualizations

AUY922_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, EGFR) Growth Factors->RTK Client_Proteins Client Proteins (e.g., Akt, Cdk4/6) RTK->Client_Proteins activates HSP90 HSP90 HSP90->Client_Proteins stabilizes HSP70 HSP70 HSP90->HSP70 inhibition leads to upregulation of This compound This compound This compound->HSP90 inhibits Apoptosis Apoptosis This compound->Apoptosis Proteasome Proteasome Client_Proteins->Proteasome degradation Proliferation Cell Proliferation & Survival Client_Proteins->Proliferation

Caption: this compound inhibits HSP90, leading to client protein degradation and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment 4. Treat Cells with this compound Cell_Seeding->Drug_Treatment Drug_Dilution 3. Prepare Serial Dilutions of this compound Drug_Dilution->Drug_Treatment Incubation 5. Incubate for 48-72h Drug_Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (SRB, MTT, or CTG) Incubation->Viability_Assay Read_Plate 7. Measure Absorbance/ Luminescence Viability_Assay->Read_Plate Calculate_IC50 8. Calculate IC50/GI50 Values Read_Plate->Calculate_IC50

Caption: Workflow for determining this compound IC50/GI50 values in cancer cell lines.

Experimental Protocols

Detailed methodologies for commonly used assays to determine the IC50 and GI50 values of this compound are provided below.

Protocol 1: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.[12][13]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the respective this compound dilutions. Include vehicle control wells (DMSO) and blank wells (medium only).[13]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate at 4°C for 1 hour to fix the cells.[13]

  • Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA. Air dry the plates completely.[13]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye. Air dry the plates completely.[13]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.[13]

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50/GI50 value.[14]

Protocol 2: MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.[3]

  • Drug Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 72 hours).[3]

  • MTT Addition: Add MTT reagent to each well.[3]

  • Incubation: Incubate the plate to allow for formazan (B1609692) formation.[3]

  • Solubilization: Solubilize the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50/GI50 value through non-linear regression analysis.[14]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[15][16]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Prepare opaque-walled 96-well plates with cells in culture medium (100 µL per well).[16]

  • Compound Treatment: Add the test compound (this compound) to the experimental wells and incubate according to the culture protocol.[16]

  • Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Measurement: Record the luminescence using a luminometer.[16]

  • Data Analysis: Determine the IC50/GI50 value by plotting the luminescent signal against the log of the compound concentration and performing a non-linear regression analysis.[14]

References

Application of Auy922 in Non-Small Cell Lung Cancer (NSCLC) Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Auy922 (also known as Luminespib or NVP-AUY922) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells.[3][4] In non-small cell lung cancer (NSCLC), these client proteins include key drivers of oncogenesis and resistance, such as mutant EGFR, ALK, MET, and AKT.[5][6][7] By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest, apoptosis, and potent anti-tumor activity in a broad range of NSCLC cell lines.[1][7] These notes provide an overview of this compound's application in NSCLC cell culture, including its mechanism of action, effects on various cell lines, and detailed protocols for in vitro experimentation.

Mechanism of Action

This compound binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function.[1][8] This leads to the destabilization and subsequent degradation of HSP90 client proteins. In NSCLC, this has several key consequences:

  • Inhibition of Key Oncogenic Drivers: this compound effectively depletes both total and phosphorylated levels of critical signaling proteins like EGFR, MET, HER2, and AKT in sensitive NSCLC cell lines.[7]

  • Overcoming Drug Resistance: this compound has demonstrated efficacy in NSCLC models with acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), mediated by mechanisms such as the T790M mutation or bypass signaling through MET and AXL activation.[5][6]

  • Synergistic Effects in Combination Therapies: this compound shows synergistic anti-tumor effects when combined with other agents, including PI3K inhibitors, MEK inhibitors like Trametinib, and traditional chemotherapy drugs like cisplatin (B142131) and pemetrexed.[9][10][11] This is often due to its ability to suppress multiple survival pathways simultaneously.[9][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (EGFR, MET, ALK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS HSP90 HSP90 HSP90->RTK Chaperones AKT AKT HSP90->AKT Chaperones RAF RAF HSP90->RAF Chaperones This compound This compound This compound->HSP90 Inhibits PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits HSP90, leading to degradation of client proteins and pathway disruption.

In Vitro Efficacy in NSCLC Cell Lines

This compound demonstrates potent anti-proliferative activity across a wide spectrum of NSCLC cell lines, irrespective of their specific driver mutations.[3][7]

Cell LineDriver Mutation(s)IC50 (nM)Sensitivity ClassificationReference
H1975EGFR L858R, T790M5.2 - 20.4 (median)Sensitive[3][7]
HCC827EGFR exon 19 del< 50Sensitive[5][7]
A549KRAS G12S< 100Sensitive[3][4]
H23KRAS G12C< 100Sensitive[3]
H358KRAS G12C< 100Sensitive[3]
H1299NRAS Q61K2850Moderately Sensitive[1]
Calu-3HER2 amplification< 100Sensitive[3]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay duration, cell density). The data presented is a summary from multiple sources.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound in NSCLC cell culture, based on methodologies described in the cited literature.

Cell Proliferation (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Start Start Seed Seed NSCLC cells in 96-well plate Start->Seed Incubate Incubate 24h (allow attachment) Seed->Incubate Treat Treat with serial dilutions of this compound Incubate->Treat Incubate_Drug Incubate 72h Treat->Incubate_Drug Add_Reagent Add MTS/MTT reagent Incubate_Drug->Add_Reagent Incubate_Reagent Incubate 1-4h Add_Reagent->Incubate_Reagent Read Read absorbance (490nm for MTS) Incubate_Reagent->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for determining the IC50 of this compound using an MTS/MTT proliferation assay.

Materials:

  • NSCLC cell lines (e.g., A549, H1975)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count NSCLC cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations typically range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve to calculate the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of HSP90 client proteins following this compound treatment.

Materials:

  • 6-well or 10 cm cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-AKT, anti-AKT, anti-PARP, anti-HSP70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed NSCLC cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., at 50 nM and 100 nM) and a vehicle control for a specified time (e.g., 18, 24, or 48 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

This protocol assesses the effect of this compound on cell cycle progression and the induction of apoptosis.

Materials:

  • 6-well plates

  • This compound

  • PBS

  • Trypsin

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure: For Cell Cycle Analysis:

  • Cell Treatment: Seed and treat cells with this compound as described for Western Blotting.

  • Harvesting: Collect both floating and attached cells. Wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI/RNase staining buffer. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content using a flow cytometer. An increase in the sub-G1 population is indicative of apoptosis.[7]

For Apoptosis (Annexin V/PI) Analysis:

  • Cell Treatment: Treat cells with this compound as desired.

  • Harvesting: Collect all cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Conclusion

This compound is a highly effective HSP90 inhibitor with significant preclinical activity in a wide array of NSCLC cell lines.[3] Its ability to target multiple oncogenic drivers and overcome resistance makes it a valuable tool for in vitro research and a candidate for combination therapeutic strategies. The protocols outlined above provide a framework for investigating the cellular and molecular effects of this compound in NSCLC cell culture models.

References

Application Notes and Protocols: Utilizing AUY922 (Luminespib) in Breast Cancer Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of AUY922 (also known as Luminespib or NVP-AUY922), a potent, second-generation, non-geldanamycin Hsp90 inhibitor, in breast cancer models. The provided protocols are synthesized from published preclinical studies to guide the design and execution of experiments evaluating the efficacy and mechanism of action of this compound.

Introduction:

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation and stability of a wide array of client proteins, many of which are implicated in oncogenesis and tumor progression.[1][2][3] In breast cancer, Hsp90 clients include key drivers of cell growth, proliferation, and survival, such as HER2 (ERBB2), AKT, and the estrogen receptor (ER).[1][4][5] By inhibiting the ATPase activity of Hsp90, this compound disrupts the chaperone cycle, leading to the ubiquitin-proteasomal degradation of these client proteins and subsequent inhibition of downstream signaling pathways.[1][6] Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity in various breast cancer subtypes, including HER2-positive and trastuzumab-resistant models.[4][5][7][8]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the in vitro growth inhibitory activity of this compound in a panel of human breast cancer cell lines.

Cell LineBreast Cancer SubtypeIC50/GI50 (nM)Reference
BT-474HER2-positive, ER-positive3 nM (GI50)[1]
SK-BR-3HER2-positive6-17 nM (IC50)[4][5]
MDA-MB-453HER2-positive5.5-16.4 nM (IC50)[5]
HCC1419HER2-positive5.5-16.4 nM (IC50)[5]
HCC1954HER2-positive5.5-16.4 nM (IC50)[5]
BT474ResTrastuzumab-resistant HER2-positive5.5-16.4 nM (IC50)[5]
SKBR3ResTrastuzumab-resistant HER2-positive5.5-16.4 nM (IC50)[5]
MCF-7ER-positive, HER2-negative126 nM (GI50)[1]
MDA-MB-231Triple-NegativeNot specified, but effective[9]
MX-1Triple-NegativeNot specified, but effective[9]

IC50: The half maximal inhibitory concentration. GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

AUY922_Mechanism_of_Action cluster_Hsp90 Hsp90 Chaperone Cycle cluster_Client_Proteins Client Proteins cluster_Downstream Downstream Effects Hsp90 Hsp90 ATP ATP Hsp90->ATP Binds ADP ADP + Pi Hsp90->ADP Hydrolysis Cochaperones Co-chaperones (e.g., p23) Hsp90->Cochaperones Interacts with HER2 HER2 Hsp90->HER2 Stabilizes AKT AKT Hsp90->AKT Stabilizes ER ER Hsp90->ER Stabilizes Other_Clients Other Client Proteins Hsp90->Other_Clients Stabilizes ATP->Hsp90 Activates Proliferation Cell Proliferation HER2->Proliferation Degradation Proteasomal Degradation HER2->Degradation Survival Cell Survival AKT->Survival AKT->Degradation ER->Proliferation ER->Degradation Other_Clients->Degradation Apoptosis Apoptosis This compound This compound This compound->Hsp90 Degradation->Proliferation Inhibits Degradation->Survival Inhibits Degradation->Apoptosis Induces

Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins.

Preclinical_Workflow_this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_combo Combination Studies Cell_Lines Select Breast Cancer Cell Lines (e.g., HER2+, TNBC) Prolif_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Lines->Prolif_Assay Western_Blot Western Blot Analysis (Client Protein Degradation) Prolif_Assay->Western_Blot Xenograft Establish Breast Cancer Xenograft Model (e.g., BT-474) Prolif_Assay->Xenograft Promising Results Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Western_Blot->Apoptosis_Assay Combo_Design Design Combination Therapy (e.g., with Trastuzumab) Apoptosis_Assay->Combo_Design Further Investigation Treatment This compound Treatment (Dose & Schedule Optimization) Xenograft->Treatment Tumor_Growth Monitor Tumor Growth and Body Weight Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Tumor & Blood Samples) Tumor_Growth->PD_Analysis Synergy_Analysis In Vitro & In Vivo Synergy Analysis PD_Analysis->Synergy_Analysis Clinical Rationale Combo_Design->Synergy_Analysis

Caption: A typical workflow for preclinical evaluation of this compound in breast cancer.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., BT-474, SK-BR-3, MCF-7)

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.

Western Blot Analysis for Client Protein Degradation

Objective: To assess the effect of this compound on the protein levels of Hsp90 clients (e.g., HER2, AKT) and the induction of the heat shock response (Hsp70).

Materials:

  • Breast cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-HER2, anti-AKT, anti-phospho-AKT, anti-Hsp70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein levels.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Breast cancer cells (e.g., BT-474)

  • Matrigel

  • This compound formulation for injection (e.g., in 60 mM lactic acid or a vehicle containing ethanol, tartaric acid, and glucose solution with Tween-80)[10]

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 25-58 mg/kg once weekly).[1] The vehicle control should be administered to the control group.

  • Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Breast cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time (e.g., 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

This compound is a potent Hsp90 inhibitor with significant preclinical activity against a range of breast cancer models.[1][2][3] Its ability to induce the degradation of key oncoproteins makes it a compelling therapeutic agent, particularly in HER2-positive breast cancer and in overcoming trastuzumab resistance.[4][7][8] The protocols outlined above provide a framework for the preclinical evaluation of this compound, enabling researchers to investigate its efficacy, mechanism of action, and potential for combination therapies.

References

Application Notes and Protocols for Studying YAP1-TEAD Pathway Inhibition Using Luminespib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activator Yes-associated protein 1 (YAP1) and its paralog TAZ are the main downstream effectors of the Hippo pathway. When the pathway is inactive, YAP1 translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the YAP1-TEAD interaction has emerged as a promising target for anti-cancer therapies.

Luminespib (B612032) (NVP-AUY922) is a potent, second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the stability and function of a wide range of client proteins, many of which are oncoproteins. This application note details the use of luminespib as a tool to study the inhibition of the YAP1-TEAD pathway. The proposed mechanism of action involves the HSP90-dependent degradation of the upstream Hippo pathway kinases LATS1/2, leading to reduced inhibitory phosphorylation of YAP1, its subsequent nuclear translocation, and activation of TEAD-mediated transcription. While direct inhibition of the YAP1-TEAD interaction is not the primary mechanism, luminespib serves as a valuable pharmacological tool to probe the consequences of upstream Hippo pathway disruption.

Mechanism of Action

Luminespib binds to the ATP-binding pocket in the N-terminus of HSP90, leading to the proteasomal degradation of its client proteins. Key upstream kinases of the Hippo pathway, LATS1 and LATS2, are known HSP90 client proteins. By inducing the degradation of LATS1/2, luminespib treatment is hypothesized to decrease the phosphorylation of YAP1 at key serine residues (e.g., Ser127). This hypo-phosphorylation prevents the cytoplasmic sequestration of YAP1 by 14-3-3 proteins, leading to its accumulation in the nucleus. In the nucleus, YAP1 acts as a transcriptional co-activator for TEAD, upregulating the expression of target genes such as CTGF and CYR61.

YAP1_TEAD_Pathway_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus LATS1/2 LATS1/2 YAP1_cyto YAP1 LATS1/2->YAP1_cyto Phosphorylation (Inactivation) HSP90 HSP90 HSP90->LATS1/2 Stabilization p-YAP1 p-YAP1 14-3-3 14-3-3 p-YAP1->14-3-3 Binding 14-3-3->p-YAP1 Cytoplasmic Sequestration YAP1_nuc YAP1 YAP1_cyto->YAP1_nuc Translocation TEAD TEAD YAP1_nuc->TEAD Binding Target Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target Genes Transcription Activation Luminespib Luminespib Luminespib->HSP90 Inhibition

Figure 1: Proposed mechanism of luminespib-mediated YAP1-TEAD pathway activation.

Quantitative Data Summary

The following tables summarize representative quantitative data on the activity of luminespib and its expected effects on the YAP1-TEAD pathway based on its known mechanism as an HSP90 inhibitor.

Table 1: In Vitro Potency of Luminespib

ParameterValueCell LinesReference
HSP90α IC50 13 nMCell-free assay[1]
HSP90β IC50 21 nMCell-free assay[1]
GI50 (Growth Inhibition) 2-40 nMVarious gastric cancer cell lines[1]

Table 2: Expected Effects of Luminespib on the YAP1-TEAD Pathway

ParameterExpected OutcomeMethod of Detection
LATS1/2 Protein Levels DecreaseWestern Blot
YAP1 Phosphorylation (Ser127) DecreaseWestern Blot (Phos-tag or phospho-specific antibody)
YAP1 Nuclear Localization IncreaseImmunofluorescence, Western Blot of nuclear/cytoplasmic fractions
YAP1-TEAD Interaction IncreaseCo-Immunoprecipitation
CTGF mRNA Expression IncreaseRT-qPCR
CYR61 mRNA Expression IncreaseRT-qPCR

Experimental Protocols

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T, MCF10A) Start->Cell_Culture Luminespib_Treatment Luminespib Treatment (Dose-response and time-course) Cell_Culture->Luminespib_Treatment Harvest_Cells Harvest Cells Luminespib_Treatment->Harvest_Cells Analysis Analysis Harvest_Cells->Analysis Western_Blot Western Blot (LATS1/2, p-YAP1, YAP1) Analysis->Western_Blot Immunofluorescence Immunofluorescence (YAP1 Localization) Analysis->Immunofluorescence Co_IP Co-Immunoprecipitation (YAP1-TEAD Interaction) Analysis->Co_IP RT_qPCR RT-qPCR (CTGF, CYR61 Expression) Analysis->RT_qPCR Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Co_IP->Data_Analysis RT_qPCR->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for studying YAP1-TEAD pathway modulation by luminespib.

Protocol 1: Western Blot for LATS1/2 Degradation and YAP1 Phosphorylation

Objective: To determine the effect of luminespib on the protein levels of LATS1/2 and the phosphorylation status of YAP1.

Materials:

  • Cell culture reagents

  • Luminespib (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LATS1, anti-LATS2, anti-YAP1, anti-phospho-YAP1 (Ser127), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., HEK293T, MCF10A) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of luminespib (e.g., 10-100 nM) or DMSO as a vehicle control for the desired time (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel. For phospho-YAP1 analysis, consider using Phos-tag™ SDS-PAGE for better separation of phosphorylated and non-phosphorylated forms.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to the loading control.

Protocol 2: Immunofluorescence for YAP1 Nuclear Localization

Objective: To visualize the subcellular localization of YAP1 following luminespib treatment.

Materials:

  • Cells seeded on glass coverslips in 24-well plates

  • Luminespib

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBST)

  • Primary antibody: anti-YAP1

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells on coverslips with luminespib as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-YAP1 primary antibody in blocking solution overnight at 4°C.

    • Wash with PBST.

    • Incubate with fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash with PBST.

    • Mount coverslips onto glass slides using mounting medium.

    • Image using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of YAP1 in multiple cells per condition.

Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP1-TEAD Interaction

Objective: To assess the interaction between YAP1 and TEAD transcription factors after luminespib treatment.

Materials:

  • Cell culture reagents and luminespib

  • Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors

  • Primary antibodies: anti-YAP1 or anti-TEAD (for immunoprecipitation), and anti-TEAD or anti-YAP1 (for Western blotting)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • IgG control antibody

  • Elution buffer

Procedure:

  • Cell Treatment and Lysis: Treat and lyse cells as in Protocol 1, using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-YAP1) or an IgG control overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-TEAD).

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for YAP1-TEAD Target Gene Expression

Objective: To measure the mRNA expression levels of YAP1-TEAD target genes, CTGF and CYR61.

Materials:

  • Cell culture reagents and luminespib

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with luminespib as in Protocol 1. Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample.

  • qPCR:

    • Set up qPCR reactions with SYBR Green/TaqMan master mix, cDNA, and specific primers.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

Luminespib offers a valuable approach to study the regulation and downstream consequences of the YAP1-TEAD signaling pathway. By targeting HSP90 and promoting the degradation of the upstream Hippo kinases LATS1/2, luminespib treatment provides a model for studying the effects of YAP1 activation. The protocols outlined in this document provide a framework for researchers to investigate the molecular events associated with YAP1-TEAD pathway modulation in various cellular contexts. It is important to note that the effects of luminespib are not specific to the Hippo pathway, as HSP90 has numerous client proteins. Therefore, careful experimental design and interpretation of results are crucial.

References

Application Note: Immunoprecipitation Protocol for Analyzing the Effect of AUY922 on the HSP90-p23 Complex

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are involved in cancer cell growth and survival.[1][2][3] The cochaperone p23 binds to and stabilizes the ATP-bound, closed conformation of HSP90, which is essential for the chaperone's activity.[4][5] this compound (luminespib) is a potent, second-generation, non-geldanamycin HSP90 inhibitor that binds with high affinity to the N-terminal ATP-binding pocket of HSP90.[2][6][7] This competitive inhibition prevents the chaperone from adopting its active conformation, leading to the dissociation of cochaperones like p23 and the subsequent degradation of client proteins via the ubiquitin-proteasome pathway.[1][8][9]

Co-immunoprecipitation (Co-IP) is a robust technique used to study protein-protein interactions.[10][11][12][13] This protocol details the use of Co-IP to investigate the disruptive effect of this compound on the HSP90-p23 complex in a cellular context. By immunoprecipitating HSP90, researchers can determine the amount of associated p23, providing a quantitative measure of the drug's efficacy in disrupting this key interaction.

HSP90 Chaperone Cycle and Inhibition by this compound

The diagram below illustrates the ATP-dependent chaperone cycle of HSP90. The inhibitor this compound competes with ATP for binding to the N-terminal domain, thereby preventing the formation of the closed, active complex and blocking the association of the cochaperone p23.

HSP90_Pathway cluster_cycle HSP90 Chaperone Cycle cluster_inhibition Inhibition HSP90_open HSP90 (Open) HSP90_closed HSP90 (Closed/Active) HSP90_open->HSP90_closed ATP Block ATP Binding Blocked HSP90_closed->HSP90_open ADP + Pi (Hydrolysis) Client_folded Folded Client Protein HSP90_closed->Client_folded Release Client_unfolded Unfolded Client Protein Client_unfolded->HSP90_closed Binds to intermediate state p23 p23 p23->HSP90_closed Stabilizes This compound This compound This compound->HSP90_open Competes with ATP

Caption: HSP90 cycle and the inhibitory mechanism of this compound.

Quantitative Data Summary

Treatment of cells with this compound leads to a time-dependent dissociation of the HSP90-p23 complex.[7][8] The table below summarizes representative quantitative data from a Co-IP experiment where HSP90 is immunoprecipitated and the amount of co-precipitated p23 is measured by Western blot densitometry.

Treatment GroupThis compound Conc. (nM)Incubation Time (h)Co-Precipitated p23 (Relative Densitometry Units)Percent Dissociation vs. Control (%)
Vehicle Control061.00 ± 0.080%
This compound5020.45 ± 0.0655%
This compound5060.15 ± 0.0485%
This compound50160.62 ± 0.0738%
This compound50240.88 ± 0.0912%

Data are represented as mean ± standard deviation and are hypothetical based on published findings describing significant HSP90-p23 complex dissociation at 2 and 6 hours, with reassembly observed at 16 and 24 hours.[7][8]

Experimental Workflow: Co-Immunoprecipitation

The following diagram outlines the key steps of the Co-Immunoprecipitation protocol.

Co_IP_Workflow start Start: Cell Culture treatment Treat Cells (this compound vs. Vehicle) start->treatment harvest Harvest & Wash Cells treatment->harvest lysis Cell Lysis (Non-denaturing buffer) harvest->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip_ab Immunoprecipitation (add anti-HSP90 Ab) preclear->ip_ab capture Immune Complex Capture (add Protein A/G beads) ip_ab->capture wash Wash Beads (3-5 times) capture->wash elute Elution (using SDS sample buffer) wash->elute analysis Analysis by Western Blot (Probe for HSP90 and p23) elute->analysis end End analysis->end

Caption: A step-by-step workflow for the Co-IP experiment.

Detailed Experimental Protocol

This protocol is optimized for studying the disruption of the HSP90-p23 complex in cultured cells.

Part 1: Cell Culture and Treatment
  • Culture cells (e.g., BT-474 breast cancer cells) to approximately 80-90% confluency in appropriate media.[8]

  • Treat the cells with the desired concentration of this compound (e.g., 50 nM) or a vehicle control (e.g., DMSO) for various time points (e.g., 2, 6, 16, 24 hours).[7][8]

Part 2: Lysate Preparation
  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11][12]

  • Aspirate the PBS and add ice-cold Co-IP lysis buffer. A non-denaturing buffer is crucial to maintain protein-protein interactions.

    • Co-IP Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.[11][13]

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[3]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][12]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method like the BCA assay.

Part 3: Immunoprecipitation
  • Dilute 500 µg to 1 mg of total protein from each sample with Co-IP lysis buffer to a final volume of 500 µL.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to each lysate sample. Incubate on a rotator for 1 hour at 4°C.[3]

  • Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.

  • Antibody Incubation: Add 2-5 µg of primary antibody (e.g., anti-HSP90 antibody) to the pre-cleared lysate. As a negative control, use an equivalent amount of a non-specific IgG from the same host species.[3]

  • Incubate on a rotator overnight at 4°C to allow the formation of antibody-antigen complexes.[3]

  • Immune Complex Capture: Add 30-40 µL of a 50% slurry of Protein A/G beads to each sample.

  • Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.[3]

Part 4: Washing and Elution
  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Co-IP lysis buffer. After each wash, pellet the beads and carefully aspirate the supernatant to remove non-specifically bound proteins.[3]

  • After the final wash, remove all residual buffer.

  • Elution: Add 40 µL of 2x Laemmli sample buffer to the beads. Boil the samples for 5-10 minutes at 95-100°C to denature the proteins and elute them from the beads.[3]

  • Centrifuge at maximum speed for 5 minutes to pellet the beads. Carefully transfer the supernatant, which contains the immunoprecipitated proteins, to a new tube.

Part 5: Analysis by Western Blot
  • Load the eluted samples, along with a small fraction of the initial input lysate (e.g., 20 µg), onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with primary antibodies against both HSP90 (to confirm successful immunoprecipitation) and p23 (to detect the co-immunoprecipitated protein).

  • Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantify the band intensities using densitometry software to determine the relative amount of p23 that co-precipitated with HSP90 in this compound-treated samples versus the vehicle control.

References

Application Notes and Protocols: Auy922 (Luminespib) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Auy922 (also known as Luminespib and NVP-AUY922), a potent inhibitor of Heat Shock Protein 90 (Hsp90), in ethanol (B145695) and other common organic solvents. This document also includes protocols for solution preparation and diagrams illustrating its mechanism of action and a typical experimental workflow.

This compound: A Potent Hsp90 Inhibitor

This compound is a third-generation, synthetic resorcinylic isoxazole (B147169) amide Hsp90 inhibitor.[1][2] It binds to the ATP-binding site in the N-terminal domain of Hsp90, leading to the proteasomal degradation of Hsp90 client proteins.[1] This disruption of protein homeostasis affects multiple signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis, making this compound a compound of significant interest in oncology research.[3][4]

Solubility of this compound

This compound is practically insoluble in water but exhibits good solubility in several organic solvents.[1][3][5] The reported solubility values can vary, potentially due to differences in experimental conditions such as temperature, sonication, and the purity of the compound and solvents. For instance, the use of hygroscopic DMSO can reduce the solubility of this compound.[3][6]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
Ethanol ≥100.6~216With ultrasonication[1]
31~66.6[3]
14~30.1[7]
DMSO ≥62≥133.18Use freshly opened DMSO as it is hygroscopic[6]
93~199.76[3]
37~79.5[]
>23.27>50Corresponds to >10 mM[1]
5~10.7[7]
DMF 3~6.4[7]
Ethanol:PBS (pH 7.2) (1:1) 0.5~1.1[7]
Water InsolubleInsoluble[1][3]

Molecular Weight of this compound: 465.5 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for most in vitro cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.655 mg of this compound.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To aid dissolution, especially for higher concentrations, gently warm the tube at 37°C for 10 minutes.[1]

    • Alternatively, or in addition, place the tube in an ultrasonic bath for a few minutes until the solid is completely dissolved.[1]

  • Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Note that this may lead to some loss of the compound.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for longer-term storage.[1][] It is recommended to use the solution soon after preparation as long-term storage in solution is not advised.[1]

Protocol 2: Formulation for In Vivo Administration

For in vivo studies, this compound requires specific formulations due to its poor water solubility. The following is an example of a formulation used for intravenous (i.v.) administration in preclinical models.

Disclaimer: This is an example from a research publication and should be adapted and optimized for specific experimental needs.

Formulation Example: A formulation for i.v. administration has been described as:

  • 2.5% Ethanol

  • 20% of a 50 mM tartaric acid solution

  • 77.5% of a 5% glucose in water (D5W) solution containing 1% Tween 80[9]

Procedure:

  • Prepare a concentrated stock of this compound in a suitable solvent like DMSO or ethanol.

  • Prepare the vehicle solution by combining the tartaric acid, D5W, and Tween 80.

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the initial solvent (e.g., ethanol) should be low (e.g., 2.5%).

  • The final formulation should be a clear solution. An optimized salt form of this compound with higher aqueous solubility has also been used, formulated in D5W for i.v. administration.[9]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for an in vitro experiment.

Auy922_Signaling_Pathway cluster_Hsp90_complex Hsp90 Chaperone Complex cluster_inhibition Mechanism of Inhibition cluster_cellular_effects Cellular Effects Hsp90 Hsp90 p23 p23 (co-chaperone) Hsp90->p23 associates with Client_Protein Client Protein (e.g., HER2, Akt, VEGFR) Hsp90->Client_Protein stabilizes Degradation Client Protein Degradation Hsp90->Degradation dissociation leads to Client_Protein->Degradation This compound This compound This compound->Hsp90 inhibits ATP binding Hsp70 Hsp70 Induction This compound->Hsp70 induces Proteasome Proteasome Degradation->Proteasome mediated by Apoptosis Apoptosis Degradation->Apoptosis Growth_Inhibition Cell Growth Inhibition Degradation->Growth_Inhibition

Caption: this compound inhibits Hsp90, leading to client protein degradation and anti-tumor effects.

Auy922_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Downstream Analysis start Prepare 10 mM this compound stock solution in DMSO cell_culture Culture cancer cells (e.g., BT-474, NCI-N87) treatment Treat cells with desired concentrations of this compound (e.g., 2-200 nM) and a vehicle control (DMSO) cell_culture->treatment incubation Incubate for a specific duration (e.g., 24, 48, or 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot Analysis (e.g., for Hsp70, Akt, HER2) incubation->western facs FACS Analysis (e.g., for apoptosis, cell cycle) incubation->facs

Caption: A general workflow for in vitro evaluation of this compound's effects on cancer cells.

References

Application Notes and Protocols for In Vivo Dosing and Schedule of NVP-AUY922 (Luminespib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of NVP-AUY922 (also known as Luminespib), a potent inhibitor of Heat Shock Protein 90 (HSP90). The following sections detail established dosing regimens, experimental protocols, and the associated signaling pathways based on preclinical studies in various cancer models.

I. Quantitative Summary of In Vivo Dosing Regimens

The following tables summarize the in vivo dosing and scheduling of NVP-AUY922 as reported in various preclinical xenograft studies. These data offer a comparative view of dosages, administration routes, and schedules across different cancer types.

Table 1: NVP-AUY922 Dosing in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models [1]

Tumor ModelRoute of AdministrationDose (mg/kg)Dosing ScheduleOutcome
A549Intravenous (i.v.)25Once weeklyDose-dependent reduction in tumor growth
A549Intravenous (i.v.)50Once weeklyDose-dependent reduction in tumor growth
A549Intravenous (i.v.)50Thrice weeklyDose-dependent reduction in tumor growth (note: led to a reduction in animal weight)
H1975Intravenous (i.v.)50Once weeklyTolerable, dose-dependent tumor growth inhibition
H1975Intravenous (i.v.)75Once weeklyTolerable, dose-dependent tumor growth inhibition
H1975Intravenous (i.v.)50Thrice weeklyEssential stabilization of tumor size

Table 2: NVP-AUY922 Dosing in Breast Cancer Xenograft Models [2][3][4]

Tumor ModelRoute of AdministrationDose (mg/kg)Dosing ScheduleOutcome
BT-474Intravenous (i.v.)17Single doseMonitored for 21 days
BT-474Intravenous (i.v.)25Single doseMonitored for 21 days
BT-474Intravenous (i.v.)8.3 - 58Once weeklyHighly efficacious at 25-58 mg/kg
BT-474Intravenous (i.v.)30Single doseResulted in high drug levels in the tumor for about 2 days
BT-474Intravenous (i.v.)50Single doseUsed for pharmacodynamic marker analysis

Table 3: NVP-AUY922 Dosing in Other Cancer Xenograft Models [5][6]

Tumor ModelRoute of AdministrationDose (mg/kg)Dosing ScheduleOutcome
WM266.4 MelanomaIntraperitoneal (i.p.)75Daily for 8 doses, then reduced to 50 mg/kgStatistically significant growth inhibition
WM266.4 Melanoma (Lung Metastases Model)Not SpecifiedNot SpecifiedFive times weekly for 18 days, then three times weekly for 14 daysInhibition of lung metastases
A2780 OvarianIntraperitoneal (i.p.) or Intravenous (i.v.)50DailyStatistically significant growth inhibition
U87MG GlioblastomaIntraperitoneal (i.p.) or Intravenous (i.v.)50DailyStatistically significant growth inhibition
PC3 ProstateIntraperitoneal (i.p.) or Intravenous (i.v.)50DailyStatistically significant growth inhibition
L3.6pl PancreaticIntraperitoneal (i.p.)50Once weeklyDramatically lowered tumor weights and growth rates
L3.6pl PancreaticIntraperitoneal (i.p.)25Three times weeklyDramatically lowered tumor weights and growth rates

II. Experimental Protocols

The following are generalized protocols for in vivo studies with NVP-AUY922, based on methodologies cited in the literature.

A. Xenograft Model Establishment

  • Cell Culture : Culture human cancer cell lines (e.g., A549, H1975, BT-474) in appropriate media and conditions.

  • Animal Models : Utilize immunodeficient mice, such as athymic nude mice.[2][7]

  • Implantation :

    • For subcutaneous models, inject a suspension of tumor cells (typically 1x10⁶ to 1x10⁷ cells in a volume of 100-200 µL of a sterile solution like PBS or Matrigel) into the flank of each mouse.[1][2]

    • For orthotopic or metastatic models, cells are implanted in the relevant organ or administered intravenously.[5][7]

  • Tumor Growth Monitoring : Allow tumors to reach a palpable or predetermined size (e.g., 100-200 mm³) before initiating treatment.[2] Measure tumor dimensions with calipers regularly (e.g., twice or thrice weekly) and calculate tumor volume using the formula: (Length x Width²)/2.[7]

B. NVP-AUY922 Formulation and Administration

  • Formulation : NVP-AUY922 is typically dissolved in a suitable vehicle. For intravenous administration, a common vehicle is an aqueous glucose solution (e.g., 5% dextrose).[8] For intraperitoneal administration, a solution in DMSO diluted with sterile saline/Tween 20 has been used.[7]

  • Administration Routes :

    • Intravenous (i.v.) : Typically administered via the tail vein. The volume should be less than 0.2 mL for an adult mouse.[9]

    • Intraperitoneal (i.p.) : Injected into the peritoneal cavity. The volume can be up to 2-3 mL for an adult mouse.[9]

  • Dosing and Schedule : Administer the prepared NVP-AUY922 solution according to the desired dose and schedule as outlined in Table 1, 2, and 3. A control group receiving the vehicle only should always be included.

C. Efficacy and Pharmacodynamic Evaluation

  • Monitoring : Regularly monitor animal body weight and overall health as indicators of toxicity.[1][2]

  • Endpoint : The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.

  • Pharmacodynamic Analysis :

    • Collect tumor tissue and plasma at specified time points after the last dose for analysis.[2]

    • Western Blotting : Analyze protein levels of HSP90 client proteins (e.g., EGFR, ERBB2, AKT, P-AKT, CRAF, CDK4) and markers of HSP90 inhibition (e.g., HSP70 induction) in tumor lysates.[1][2]

    • Immunohistochemistry (IHC) : Evaluate the expression and localization of proteins within the tumor tissue.[2]

    • Pharmacokinetic Analysis : Determine the concentration of NVP-AUY922 in plasma and tumor tissue using methods like HPLC/MS-MS.[2]

III. Visualizations: Signaling Pathways and Workflows

A. NVP-AUY922 Mechanism of Action and Downstream Effects

The following diagram illustrates the mechanism of NVP-AUY922 in inhibiting HSP90 and the subsequent degradation of its client proteins, leading to anti-tumor effects.

NVP_AUY922_Mechanism cluster_0 NVP-AUY922 Action cluster_1 Downstream Effects cluster_2 Cellular Outcomes NVP-AUY922 NVP-AUY922 HSP90 HSP90 NVP-AUY922->HSP90 Inhibits ATPase Activity Client_Proteins Client Proteins (e.g., AKT, EGFR, ERBB2, CRAF) HSP90->Client_Proteins Chaperone Function Disrupted Proteasomal_Degradation Proteasomal Degradation Client_Proteins->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Proteasomal_Degradation->Cell_Cycle_Arrest Anti_Angiogenesis Anti-Angiogenesis Proteasomal_Degradation->Anti_Angiogenesis

Caption: Mechanism of NVP-AUY922 action on HSP90 and its downstream cellular effects.

B. Experimental Workflow for In Vivo NVP-AUY922 Efficacy Study

This diagram outlines the typical workflow for conducting an in vivo study to evaluate the efficacy of NVP-AUY922.

InVivo_Workflow Start Start: Tumor Cell Culture Implantation Tumor Cell Implantation in Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment NVP-AUY922 or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Weight Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor/Tissue Collection and Analysis (PK/PD, Western, IHC) Endpoint->Analysis Finish End of Study Analysis->Finish

Caption: A typical experimental workflow for an in vivo NVP-AUY922 study.

C. Logical Relationship: Dosing Schedule and Therapeutic Outcome

The following diagram illustrates the relationship between different dosing strategies and the observed therapeutic outcomes in preclinical models.

Dosing_Outcome_Relationship cluster_Dosing Dosing Strategy cluster_Outcome Therapeutic Outcome Single_Dose Single Dose PD_Effect Pharmacodynamic Effect (e.g., HSP70 induction) Single_Dose->PD_Effect Weekly_Dose Once Weekly Dosing Tumor_Growth_Inhibition Tumor Growth Inhibition Weekly_Dose->Tumor_Growth_Inhibition Frequent_Dose Thrice Weekly/ Daily Dosing Tumor_Stabilization Tumor Stabilization/ Regression Frequent_Dose->Tumor_Stabilization Potential_Toxicity Potential for Toxicity (e.g., weight loss) Frequent_Dose->Potential_Toxicity

Caption: Relationship between NVP-AUY922 dosing schedules and therapeutic outcomes.

References

Application Notes and Protocols for Immunohistochemical Analysis of Pharmacodynamic Markers Following AUY922 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AUY922, also known as luminespib, is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. By inhibiting the ATPase activity of Hsp90, this compound leads to the proteasomal degradation of these client proteins, making it a compelling target for cancer therapy.

These application notes provide detailed methodologies for the immunohistochemical (IHC) evaluation of key pharmacodynamic (PD) markers in tumor tissues following treatment with this compound. The assessment of these markers is crucial for understanding the drug's mechanism of action, confirming target engagement, and evaluating treatment efficacy in preclinical and clinical settings. The key pharmacodynamic markers covered in these notes include Hsp90 client proteins (HER2, EGFR, ALK), a marker of the heat shock response (Hsp70), a proliferation marker (Ki-67), and an apoptosis marker (cleaved caspase-3).

This compound Mechanism of Action and Pharmacodynamic Markers

This compound binds to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the destabilization and subsequent degradation of numerous oncogenic client proteins. This disruption of cellular signaling pathways ultimately results in cell cycle arrest and apoptosis. A hallmark of Hsp90 inhibition is also the induction of a heat shock response, characterized by the upregulation of heat shock proteins like Hsp70.

The primary pharmacodynamic markers for this compound treatment that can be assessed by immunohistochemistry are:

  • Downregulation of Hsp90 Client Proteins:

    • HER2 (Human Epidermal Growth Factor Receptor 2): A receptor tyrosine kinase overexpressed in several cancers, including breast and gastric cancer.

    • EGFR (Epidermal Growth Factor Receptor): A transmembrane protein that plays a critical role in regulating cell growth and is often dysregulated in cancer.

    • ALK (Anaplastic Lymphoma Kinase): A receptor tyrosine kinase whose genetic alterations are oncogenic drivers in various cancers, including non-small cell lung cancer.

  • Induction of Heat Shock Response:

    • Hsp70 (Heat Shock Protein 70): Its upregulation is a consistent cellular response to Hsp90 inhibition.

  • Inhibition of Cell Proliferation:

    • Ki-67: A nuclear protein associated with cellular proliferation. A decrease in the Ki-67 labeling index indicates an anti-proliferative effect.

  • Induction of Apoptosis:

    • Cleaved Caspase-3: A key executioner caspase in the apoptotic pathway. Its presence is a reliable marker of cells undergoing apoptosis.

Data Presentation: Quantitative Analysis of IHC Staining

Quantitative analysis of IHC staining is essential for an objective evaluation of the pharmacodynamic effects of this compound. The following tables summarize expected and reported quantitative changes in key pharmacodynamic markers in response to this compound treatment.

Table 1: Quantitative Analysis of Hsp90 Client Protein Downregulation by IHC

MarkerTreatment GroupDose/TimeScoring MethodQuantitative ResultsReference
HER2 SKOV-3 Xenograft50 mg/kg this compoundStaining IntensityOverall less intense staining (1+ or 2+) compared to the control group.[1][2][1][2]
p-AKT BT-474 XenograftsSingle dose of this compoundWestern Blot (IHC mentioned)Reduction in phospho-AKT levels.[3][3]
EGFR H1975 Xenografts25-75 mg/kg this compoundWestern Blot (IHC mentioned)Decreased EGFR protein expression.
ALK N/AN/AN/AData not available in a quantitative IHC format.

Table 2: Quantitative Analysis of Hsp70 Induction, Proliferation, and Apoptosis by IHC

MarkerTreatment GroupDose/TimeScoring MethodQuantitative ResultsReference
Hsp70 BT-474 Xenografts50 mg/kg this compoundStaining QuantificationIncreased Hsp70 protein levels.[3][3]
Ki-67 N/AN/AN/AData not available in a quantitative IHC format.
Cleaved Caspase-3 L1T2 Xenograft50 mg/kg this compoundStainingIncreased levels of cleaved caspase-3.[4]

Note: While several studies confirm the qualitative changes in these markers, specific quantitative IHC data (e.g., H-scores, percentage of positive cells) from dose-response or time-course studies with this compound are limited in the public domain. The tables will be updated as more specific data becomes available.

Signaling Pathways and Experimental Workflow Diagrams

AUY922_Signaling_Pathway This compound Signaling Pathway cluster_Hsp90 Hsp90 Chaperone Cycle cluster_downstream Downstream Effects Hsp90 Hsp90 Client_Protein Client Proteins (HER2, EGFR, ALK, AKT) Hsp90->Client_Protein Binds Degradation Client Protein Degradation Hsp90->Degradation Leads to ATP ATP ATP->Hsp90 Binds Folded_Client Properly Folded Client Protein Client_Protein->Folded_Client Matures This compound This compound This compound->Hsp90 Inhibits ATP Binding Hsp70_Induction Hsp70 Induction This compound->Hsp70_Induction Induces Apoptosis Apoptosis Degradation->Apoptosis Proliferation_Inhibition Cell Proliferation Inhibition Degradation->Proliferation_Inhibition

This compound mechanism of action and its downstream effects.

IHC_Workflow General Immunohistochemistry Workflow start FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER or PIER) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chromogen Detection (DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

A generalized workflow for immunohistochemical staining.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of pharmacodynamic markers in formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. It is crucial to note that these are generalized protocols, and optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.

General Reagents and Buffers
  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized or distilled water

  • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Antigen Retrieval Buffer:

    • Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

    • Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)

  • Peroxidase Blocking Solution: 3% Hydrogen Peroxide in methanol (B129727) or PBS.

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS or TBS with 1% BSA.

  • Primary Antibodies: Refer to Table 3 for recommended antibodies and starting dilutions.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.

  • Chromogen: DAB (3,3'-Diaminobenzidine) substrate kit.

  • Counterstain: Hematoxylin.

  • Mounting Medium: Permanent mounting medium.

Table 3: Recommended Primary Antibodies for IHC

Target ProteinRecommended Clone(s)Host SpeciesStarting Dilution
HER2 4B5, SP3Rabbit1:100 - 1:200
EGFR H11, 31G7Mouse1:100 - 1:200
ALK D5F3, 5A4Rabbit/Mouse1:50 - 1:100
Hsp70 N/AMouse/Rabbit1:200 - 1:500
Ki-67 MIB-1Mouse1:100 - 1:200
Cleaved Caspase-3 Asp175Rabbit1:100 - 1:400
Detailed Staining Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Hydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer (Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0 are common choices).[5]

    • Use a steamer, water bath, or pressure cooker (e.g., 95-100°C for 20-40 minutes). Optimization of buffer and time is crucial for each antibody.[5]

    • Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).

    • Rinse slides in PBS or TBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.[6]

    • Rinse with PBS or TBS.

  • Blocking:

    • Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Drain the blocking buffer (do not rinse).

    • Apply the primary antibody diluted in antibody diluent (e.g., 1% BSA in PBS/TBS) to cover the tissue section.

    • Incubate in a humidified chamber, typically overnight at 4°C for optimal results, or for 1-2 hours at room temperature.[5]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS or TBS (3 x 5 minutes).

    • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 30-60 minutes at room temperature.[7]

  • Chromogen Detection:

    • Rinse slides with PBS or TBS (3 x 5 minutes).

    • Prepare and apply the DAB chromogen solution according to the manufacturer's protocol.

    • Incubate until the desired brown color intensity develops (typically 2-10 minutes), monitoring under a microscope.

    • Rinse thoroughly with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.[8]

    • Rinse with tap water.

    • "Blue" the sections in a bluing reagent or by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.

    • Apply a drop of permanent mounting medium and coverslip.

Quantification of IHC Staining
  • H-Score (Histoscore): This is a semi-quantitative method that considers both the staining intensity and the percentage of positive cells. The H-score is calculated as follows:

    • H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

    • The score ranges from 0 to 300.

  • Percentage of Positive Cells: For markers like Ki-67 and cleaved caspase-3, a common method is to count the number of positive cells in a defined area (e.g., at least 500 cells in several high-power fields) and express it as a percentage of the total number of tumor cells.[2]

Conclusion

The immunohistochemical analysis of pharmacodynamic markers is a powerful tool for evaluating the in vivo effects of this compound. The protocols and guidelines provided in these application notes offer a framework for the consistent and reproducible assessment of Hsp90 client protein degradation, induction of the heat shock response, and effects on cell proliferation and apoptosis. Rigorous quantification of IHC results is paramount for generating robust data to support preclinical and clinical drug development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Auy922 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Auy922 resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which cancer cells develop resistance to the HSP90 inhibitor this compound?

A1: Cancer cells can develop resistance to this compound through several mechanisms:

  • Induction of the Heat Shock Response: this compound, by inhibiting HSP90, can trigger a cellular stress response known as the heat shock response. This leads to the upregulation of other pro-survival chaperones, such as HSP70 and HSP27, which can compensate for the loss of HSP90 function and protect cancer cells from apoptosis.[1][2][3][4][5]

  • Reactivation of Pro-Survival Signaling Pathways: Resistant cells can reactivate key signaling pathways that promote growth and survival, even in the presence of this compound. This can occur through genetic or non-genetic mechanisms. Examples include the hyperactivation of the ERK-p90RSK-mTOR and JAK-STAT signaling networks.[6][7][8][9]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCC1, can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][10][11][12]

  • Alterations in HSP90 or its Co-chaperones: Although less common, mutations in the HSP90 gene or alterations in the expression or function of its co-chaperones could potentially reduce the binding affinity of this compound.

Q2: How can I overcome this compound resistance in my cancer cell line models?

A2: Combination therapy is a promising strategy to overcome this compound resistance. Here are some approaches that have shown preclinical success:

  • Combining this compound with Conventional Chemotherapy: Co-treatment with cytotoxic agents like cisplatin (B142131) has been shown to have synergistic effects in overcoming drug resistance in nasopharyngeal carcinoma cells.[13][14]

  • Targeting Reactivated Signaling Pathways:

    • For resistance mediated by the ERK-p90RSK-mTOR pathway, combining this compound with PI3K/mTOR inhibitors can be effective.[8][9]

    • In cases of JAK-STAT pathway activation, co-inhibition of JAK and HSP90 has been shown to induce apoptosis in resistant triple-negative breast cancer cells.[7]

  • Inhibition of the Heat Shock Response: While clinically available inhibitors of the heat shock response are limited, this remains an active area of research.

Q3: What are the expected phenotypic changes in cancer cells that have acquired resistance to this compound?

A3: Cells with acquired resistance to this compound may exhibit the following characteristics:

  • Increased IC50 Value: The concentration of this compound required to inhibit 50% of cell growth will be significantly higher in resistant cells compared to the parental, sensitive cells.

  • Sustained Proliferation: Resistant cells will continue to proliferate, albeit potentially at a slower rate, in the presence of this compound concentrations that would normally induce cell cycle arrest or apoptosis.

  • Reduced Apoptosis: Upon treatment with this compound, resistant cells will show a lower percentage of apoptotic cells compared to sensitive cells, as measured by assays such as Annexin V staining.[7][13]

  • Altered Protein Expression: Western blot analysis of resistant cells may show a lack of degradation of HSP90 client proteins (e.g., AKT, EGFR, c-Raf) and a pronounced upregulation of HSP70 following this compound treatment.[3][7]

Troubleshooting Guides

Troubleshooting Western Blots for HSP90 Client Proteins

Issue: Weak or no signal for HSP90 client proteins after this compound treatment.

Possible Cause Troubleshooting Step
Protein Degradation Work quickly and keep samples on ice. Use fresh lysis buffer containing protease and phosphatase inhibitors.
Inefficient Protein Transfer Optimize transfer time and conditions based on the molecular weight of the client protein. Use a wet transfer system for larger proteins. Confirm transfer with Ponceau S staining.
Suboptimal Antibody Concentration Perform an antibody titration to determine the optimal primary and secondary antibody dilutions.
Insufficient Protein Loading Ensure you are loading a sufficient amount of total protein (typically 20-40 µg).

Issue: High background or non-specific bands.

Possible Cause Troubleshooting Step
Antibody Specificity Ensure the primary antibody is validated for Western blotting. Consider using a monoclonal antibody for higher specificity.
High Antibody Concentration Titrate down the concentrations of both primary and secondary antibodies.
Insufficient Blocking Increase the blocking time to at least 1 hour at room temperature. Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).
Inadequate Washing Increase the number and duration of washes with TBST between antibody incubations.
Troubleshooting Cell Viability (MTT) Assays

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells.
Edge Effects Avoid using the outermost wells of the 96-well plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete Formazan (B1609692) Solubilization After adding the solubilization buffer, ensure the formazan crystals are completely dissolved by gentle shaking or pipetting up and down.

Issue: Low signal or unexpected results.

Possible Cause Troubleshooting Step
Incorrect Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay.
Drug Insolubility Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium.
Contamination Check for microbial contamination in your cell cultures, which can affect metabolic activity.

Quantitative Data Summary

Table 1: Antiproliferative Effects of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeResistance MechanismThis compound IC50 (nM) - SensitiveThis compound IC50 (nM) - Resistant
HCC827 NSCLCParental~5> 200 (Gefitinib-Resistant)
H1975 NSCLCEGFR T790M< 100Not specified
A549 NSCLCKRAS mutant< 100Not specified
BT-474 Breast CancerHER2+6-17Not specified
HCT116 Colon CancerKRAS mutant~25> 1000 (WiDr - KRAS wild-type)

Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[10][15][16]

Table 2: Effect of this compound Combination Therapy on Apoptosis

Cell LineCancer TypeTreatment% Apoptotic Cells (Annexin V+)
Hone1-M/R Nasopharyngeal CarcinomaControl~5%
This compound (10 nM)~15%
Cisplatin (5 µM)~20%
This compound (10 nM) + Cisplatin (5 µM)~45%
Hs578T Triple-Negative Breast CancerControl< 5%
Ganetespib (HSP90i)~20%
Ganetespib-Resistant + Ganetespib< 10%
Ganetespib-Resistant + Ganetespib + JAK Inhibitor~35%

Note: Percentages are illustrative and based on reported trends. Actual values may differ.[7][13]

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours.

  • Drug Treatment: Treat cells with various concentrations of this compound (and/or a combination agent) for the desired duration (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V Staining
  • Cell Treatment: Culture and treat cells with this compound (and/or a combination agent) for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis of HSP90 Client Proteins
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HSP90 client protein of interest (e.g., p-Akt, Akt, EGFR, c-Raf, survivin) or HSP70, overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Visualizations

Auy922_Resistance_Mechanisms This compound This compound HSP90 HSP90 This compound->HSP90 inhibits HSR Heat Shock Response (↑ HSP70, ↑ HSP27) This compound->HSR induces Signaling Reactivation of Signaling Pathways (e.g., ERK, JAK-STAT) This compound->Signaling bypassed by Efflux Increased Drug Efflux (↑ ABC Transporters) This compound->Efflux counteracted by ClientProteins Oncogenic Client Proteins (e.g., AKT, EGFR, c-Raf) HSP90->ClientProteins stabilizes Resistance Resistance Mechanisms CellSurvival Reduced Cancer Cell Survival ClientProteins->CellSurvival promotes Resistance->HSR Resistance->Signaling Resistance->Efflux ContinuedSurvival Continued Cancer Cell Survival HSR->ContinuedSurvival Signaling->ContinuedSurvival Efflux->ContinuedSurvival

Caption: Key mechanisms of resistance to the HSP90 inhibitor this compound.

Overcoming_Auy922_Resistance Auy922_Resistant_Cell This compound-Resistant Cancer Cell Combo_Therapy Combination Therapy Strategies Auy922_Resistant_Cell->Combo_Therapy Cisplatin Chemotherapy (e.g., Cisplatin) Combo_Therapy->Cisplatin JAKi JAK Inhibitor Combo_Therapy->JAKi PI3Ki PI3K/mTOR Inhibitor Combo_Therapy->PI3Ki Synergistic_Effect Synergistic Apoptosis and Cell Cycle Arrest Cisplatin->Synergistic_Effect JAKi->Synergistic_Effect PI3Ki->Synergistic_Effect

Caption: Combination therapy strategies to overcome this compound resistance.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Endpoint Assays start Culture this compound-Sensitive and Resistant Cell Lines treatment Treat with this compound +/- Combination Agent start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein

Caption: Experimental workflow for studying this compound resistance.

References

Technical Support Center: Optimizing NVP-AUY922 Dosage for In Vivo Tumor Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, NVP-AUY922, in in vivo tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for NVP-AUY922 in a new in vivo xenograft study?

A1: The optimal starting dose for NVP-AUY922 depends on the tumor model and the dosing schedule. Preclinical studies have shown efficacy at various doses. For instance, in a BT-474 breast cancer xenograft model, significant tumor growth inhibition and good tolerability were observed with once-weekly intravenous administration.[1][2] In non-small cell lung cancer xenografts (A549 and H1975), dose-dependent tumor growth reduction was seen with weekly doses of 25 mg/kg and 50 mg/kg, as well as with a 50 mg/kg thrice-weekly regimen.[3] A common starting point for daily intraperitoneal or intravenous dosing in various xenograft models (including breast, ovarian, glioblastoma, prostate, and melanoma) has been 50 mg/kg.[4] It is crucial to perform a maximum tolerated dose (MTD) study in your specific animal model to determine the optimal balance between efficacy and toxicity.

Q2: What are the key pharmacodynamic markers to confirm NVP-AUY922 target engagement in vivo?

A2: The primary pharmacodynamic markers for NVP-AUY922 activity are the induction of heat shock protein 70 (HSP70) and the degradation of Hsp90 client proteins.[1][2][5] Key client proteins to monitor include those involved in oncogenic signaling pathways such as ERBB2 (HER2), AKT, P-AKT, CRAF, and cyclin-dependent kinase 4.[1][4][6] Dissociation of the HSP90-p23 complex is another early indicator of target engagement.[1] These markers can be assessed in tumor tissue via methods like Western blot and immunohistochemistry.[1][2]

Q3: What are the common side effects or toxicities observed with NVP-AUY922 in preclinical models?

A3: Common toxicities associated with NVP-AUY922 in preclinical models include weight loss, particularly with more frequent dosing schedules (e.g., thrice weekly).[3] Ocular adverse events, specifically retinal toxicity, have also been reported as a dose-limiting toxicity.[7][8] In a first-in-human phase I study, common toxicities included diarrhea, nausea, fatigue, and night blindness.[9] Close monitoring of animal well-being, including body weight and clinical signs of distress, is essential throughout the study.

Q4: Which administration route is preferable for NVP-AUY922 in vivo, intravenous (i.v.) or intraperitoneal (i.p.)?

A4: Both intravenous and intraperitoneal routes have been used successfully in preclinical studies.[1][4][6] Intravenous administration in BT-474 tumor-bearing mice at 30 mg/kg resulted in high drug levels in the tumor.[1][2] Daily dosing of 50 mg/kg via both i.p. and i.v. routes in mice with human melanoma xenografts generated significant tumor drug levels.[4][6] The choice of administration route may depend on the experimental design, formulation, and desired pharmacokinetic profile.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in tumor growth inhibition within the same treatment group. Inconsistent drug formulation or administration. Poor aqueous solubility of NVP-AUY922.Optimize the formulation by exploring different vehicles to improve solubility. Ensure consistent administration technique. Include a vehicle-only control group to rule out formulation-induced effects.[10]
Lack of significant tumor growth inhibition at previously reported effective doses. Tumor model resistance. Insufficient drug exposure at the tumor site.Verify the expression of key Hsp90 client proteins in your tumor model. Conduct a pharmacokinetic study to determine drug concentrations in plasma and tumor tissue.[1][11] Consider increasing the dose or dosing frequency, guided by tolerability studies.
Significant animal weight loss or other signs of toxicity. Dose is above the maximum tolerated dose (MTD).Reduce the dose or the frequency of administration. An intermittent dosing schedule (e.g., once weekly) has been shown to improve tolerability without significantly compromising efficacy.[1]
Inconsistent or weak pharmacodynamic marker modulation (e.g., low HSP70 induction). Sub-optimal timing of tissue collection. Insufficient drug concentration in the tumor.Perform a time-course experiment to determine the optimal time point for observing pharmacodynamic changes after a single dose.[1] For example, HSP70 induction can be observed as early as 6 hours post-administration.[1] Confirm adequate drug levels in the tumor tissue.

Data Summary Tables

Table 1: In Vivo Efficacy of NVP-AUY922 in Various Xenograft Models

Cancer Type Xenograft Model Dose and Schedule Route Tumor Growth Inhibition (%)
Breast CancerBT47450 mg/kg, once weeklyi.v.Significant growth inhibition[1]
Non-Small Cell Lung CancerA54925 mg/kg, weeklyi.v.Dose-dependent reduction in tumor growth[3]
Non-Small Cell Lung CancerA54950 mg/kg, weeklyi.v.Dose-dependent reduction in tumor growth[3]
Non-Small Cell Lung CancerH197550 mg/kg, thrice weeklyi.v.Tumor size stabilization[3]
MelanomaWM266.450 mg/kg, dailyi.p. or i.v.31% (T/C)[6]
Ovarian CancerA278050 mg/kg, dailyi.p. or i.v.11% (T/C)[6]
GlioblastomaU87MG50 mg/kg, dailyi.p. or i.v.7% (T/C)[6]
Prostate CancerPC350 mg/kg, dailyi.p. or i.v.37% (T/C)[6]

Table 2: Pharmacokinetic Parameters of NVP-AUY922 in BT-474 Tumor-Bearing Mice (Single 30 mg/kg i.v. Dose)

Tissue Cmax (ng/mL or ng/g) T 1/2 elimination (h) AUC (ngh/mL or ngh/g)
Plasma4,87031.740,200
Tumor22,90054.21,890,000
Liver13,30045.1358,000
Heart3,93048.7102,000
Lung10,70053.6321,000
Muscle2,05055.457,000
Data adapted from Jensen et al., Breast Cancer Research, 2008.[1]

Experimental Protocols

Protocol 1: In Vivo Tumor Xenograft Efficacy Study

  • Animal Model: Use female athymic nude mice, 6-8 weeks old.

  • Cell Inoculation: Subcutaneously inoculate cancer cells (e.g., 5 x 10^6 BT-474 cells) into the flank of each mouse. For estrogen-dependent models like BT-474, implant an estrogen pellet subcutaneously.[1]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers three times per week. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Randomization: When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Formulate NVP-AUY922 in a suitable vehicle (e.g., 5% glucose in water).

    • Administer NVP-AUY922 at the desired dose and schedule via the chosen route (e.g., intravenous injection). The control group receives the vehicle only.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight three times per week.

  • Endpoint: The experiment is typically terminated when tumors in the control group reach a predetermined size or after a specified duration (e.g., 20 days).[1] Tumor growth inhibition is calculated at the end of the study.

Protocol 2: Pharmacodynamic Analysis of Tumor Tissue

  • Study Design: Use a satellite group of tumor-bearing mice for pharmacodynamic analysis.

  • Dosing: Administer a single dose of NVP-AUY922 at the desired concentration.

  • Tissue Collection: At various time points post-dose (e.g., 2, 6, 16, 24 hours), euthanize mice and excise tumors.

  • Sample Processing:

    • For Western blot analysis, snap-freeze tumors in liquid nitrogen and store at -80°C until processing.

    • For immunohistochemistry, fix tumors in formalin and embed in paraffin.

  • Western Blot Analysis:

    • Homogenize tumor tissue and extract proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against HSP70, ERBB2, AKT, p-AKT, and a loading control (e.g., β-tubulin).

    • Incubate with the appropriate secondary antibodies and visualize protein bands.

  • Immunohistochemistry:

    • Section paraffin-embedded tumors.

    • Perform antigen retrieval.

    • Incubate sections with primary antibodies (e.g., against HSP70).

    • Use a suitable detection system to visualize protein expression.

Visualizations

Hsp90_Inhibition_Pathway cluster_0 NVP-AUY922 Action cluster_1 Hsp90 Chaperone Cycle cluster_2 Cellular Outcomes NVP-AUY922 NVP-AUY922 Hsp90 Hsp90 NVP-AUY922->Hsp90 Inhibits ATP Binding Hsp90-Client Complex Hsp90-Client Complex Hsp90->Hsp90-Client Complex Binds to Protein Degradation Protein Degradation Hsp90->Protein Degradation Inhibition leads to Client Proteins ERBB2 AKT CRAF CDK4 Client Proteins->Hsp90-Client Complex Folding & Stability Hsp90-Client Complex->Protein Degradation Destabilization Apoptosis Apoptosis Protein Degradation->Apoptosis Tumor Inhibition Tumor Inhibition Apoptosis->Tumor Inhibition

Caption: NVP-AUY922 inhibits Hsp90, leading to client protein degradation and tumor inhibition.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis A Cell Culture B Subcutaneous Inoculation A->B C Tumor Growth Monitoring B->C D Randomization C->D E NVP-AUY922 Administration D->E F Tumor & Body Weight Measurement E->F G Tumor Excision F->G H Pharmacodynamic Analysis (Western, IHC) G->H I Efficacy Evaluation G->I

Caption: Workflow for in vivo efficacy and pharmacodynamic studies of NVP-AUY922.

References

Technical Support Center: AUY922 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling and preparing solutions of AUY922, a potent HSP90 inhibitor. Given its low intrinsic aqueous solubility, proper preparation techniques are critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A: this compound is practically insoluble in water.[1][2][3] For research purposes, it is typically dissolved in organic solvents to create a stock solution, which is then further diluted in aqueous media for experiments. The solubility in common organic solvents is summarized below.

SolventReported SolubilitySource
DMSO >10 mM[4]
93 mg/mL (~199.76 mM)[1]
≥23.27 mg/mL[4]
86 mg/mL (warmed)[2]
Ethanol 31 mg/mL[1][3]
≥100.6 mg/mL (with ultrasonic)[4]
29 mg/mL[2]
Water Insoluble[1][2][3]

Q2: I am performing an in vitro cell culture experiment. How should I prepare my this compound solution?

A: For in vitro studies, the standard procedure is to first prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[5] A concentration of 10 mM is commonly used.[5] This stock solution should be stored at -20°C and can be serially diluted in your cell culture medium to achieve the desired final concentration for your experiment.

Q3: My this compound powder is not fully dissolving in DMSO at room temperature. What can I do?

A: If you encounter difficulty dissolving this compound, gentle warming and sonication can be effective. To improve dissolution, you can warm the solution to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[4] Always use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of compounds.[1]

Q4: How can I improve the aqueous solubility of this compound for in vivo animal studies?

A: Due to its poor water solubility, direct injection of this compound in a simple aqueous buffer is not feasible. Two primary strategies are used to create suitable formulations for in vivo administration:

  • Co-solvent Formulations: This is the most common approach, where a mixture of solvents and surfactants is used to keep the drug in solution. These formulations are typically prepared for intravenous (i.v.) or intraperitoneal (i.p.) injection.[1]

  • Salt Formation: Creating a salt form of the parent compound can significantly enhance aqueous solubility. The mesylate salt of this compound was developed specifically to improve this property and has a reported solubility of >20 mg/mL in water.[6] An optimized this compound salt was formulated in 5% dextrose in water (D5W) for clinical trials.[5][7]

Q5: Can you provide examples of specific formulations used for intravenous (IV) administration?

A: Yes, several formulations have been described in preclinical and clinical studies. It is crucial to select a formulation that is well-tolerated in the animal model and appropriate for the intended route of administration.

ComponentsComposition DetailsUse CaseSource
Lactic Acid This compound free base formulated in 60 mM lactic acid.Intravenous (i.v.)[5]
Tartaric Acid / Ethanol 2.5% ethanol, 20% 50 mM tartaric acid, 77.5% (5% glucose in water [D5W] with 1% Tween 80).Intravenous (i.v.)[5]
PEG / DMSO / Tween 1% DMSO + 30% polyethylene (B3416737) glycol + 1% Tween 80.In vivo[2]
This compound Mesylate Salt The mesylate salt form dissolved in 5% dextrose in water (D5W).Intravenous (i.v.)[5][6][7]

Troubleshooting Guide

Problem: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium.

  • Cause: This "crashing out" occurs when the concentration of the poorly soluble drug becomes too high in the aqueous environment as the DMSO is diluted.

  • Solution:

    • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your culture medium is low (typically <0.5%) to minimize solvent-induced toxicity.

    • Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock to 1 mM in media, vortex well, and then dilute from the 1 mM solution to your final concentration.

    • Ensure Rapid Mixing: Add the this compound stock solution dropwise into the medium while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations.

Problem: I am observing inconsistent results or toxicity in my in vivo experiments.

  • Cause: This can be due to an unstable formulation, where the drug precipitates out of solution before or after administration. The vehicle itself may also cause adverse effects.

  • Solution:

    • Verify Formulation Stability: After preparing your formulation, visually inspect it for clarity. Let it sit at room temperature for the expected duration of your experiment to ensure no precipitation occurs.

    • Conduct a Vehicle-Only Control: Always include a control group that receives the formulation vehicle without this compound. This helps differentiate between vehicle-induced toxicity and compound-specific effects.

    • Optimize the Formulation: If instability or toxicity is observed, you may need to adjust the percentages of co-solvents (e.g., PEG, DMSO) or surfactants (e.g., Tween 80) in your vehicle.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standard stock solution for in vitro use.

Materials:

  • This compound powder (MW: 465.5 g/mol )

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale and vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 465.5 mg/mmol = 4.655 mg

  • Weigh out the calculated amount of this compound powder and place it into a sterile vial.

  • Add the corresponding volume of DMSO (e.g., 1 mL for 4.655 mg).

  • Vortex the solution thoroughly until the powder is completely dissolved. If needed, warm to 37°C or sonicate briefly to aid dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8]

  • Store the aliquots at -20°C.[5]

Protocol 2: Preparation of an this compound Formulation for In Vivo Administration

Objective: To prepare a co-solvent based formulation suitable for intravenous or intraperitoneal injection in animal models. This protocol is based on a commonly cited vehicle composition.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 300 or 400 (PEG300/PEG400)

  • Tween 80

  • Sterile saline or 5% Dextrose in Water (D5W)

  • Sterile tubes and syringes

Procedure:

  • Determine the required final concentration of this compound (e.g., 5 mg/mL) and the total volume needed.

  • Prepare the vehicle first. For a vehicle of 1% DMSO, 30% PEG300, and 1% Tween 80 in saline:

    • In a sterile tube, combine 1 part DMSO, 30 parts PEG300, and 1 part Tween 80. Vortex to mix thoroughly.

  • Weigh the required amount of this compound and dissolve it completely in the DMSO portion of the vehicle first.

  • Add the PEG300 to the this compound/DMSO mixture and vortex until the solution is clear.

  • Add the Tween 80 and vortex again.

  • Slowly add the remaining volume of sterile saline or D5W dropwise while continuously vortexing to bring the solution to its final volume.

  • Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Use the formulation immediately or assess its stability over the intended period of use.

Visualizations

Caption: Mechanism of action for the HSP90 inhibitor this compound.

AUY922_Preparation_Workflow start Start: This compound Powder decision Select Experiment Type start->decision invitro_stock Prepare 10 mM Stock in 100% DMSO decision->invitro_stock  In Vitro invivo_formulate Prepare In Vivo Formulation decision->invivo_formulate In Vivo   invitro_dilute Serially Dilute in Aqueous Culture Medium invitro_stock->invitro_dilute invitro_final Final Solution for In Vitro Assay (<0.5% DMSO) invitro_dilute->invitro_final troubleshoot_precipitate Troubleshooting: Precipitation? - Use serial dilutions - Vortex during mixing invitro_dilute->troubleshoot_precipitate invivo_decision Method? invivo_formulate->invivo_decision cosolvent Co-solvent Vehicle (e.g., DMSO, PEG, Tween 80) invivo_decision->cosolvent Co-Solvent salt Use Soluble Salt Form (e.g., Mesylate Salt in D5W) invivo_decision->salt Salt Form invivo_final Final Formulation for In Vivo Administration cosolvent->invivo_final salt->invivo_final troubleshoot_stability Troubleshooting: Instability/Toxicity? - Check for precipitates - Run vehicle control invivo_final->troubleshoot_stability

Caption: Decision workflow for preparing this compound solutions.

References

Technical Support Center: Managing Auy922-Induced Heat Shock Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSP90 inhibitor, Auy922. Here, you will find information to help manage the induction of the heat shock response and the subsequent upregulation of HSP70, common phenomena observed during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, synthetic small molecule that functions as a heat shock protein 90 (HSP90) inhibitor.[1][2] It specifically targets the ATP-binding pocket located in the N-terminal domain of HSP90.[1] This inhibition disrupts the chaperone's function, leading to the degradation of numerous client proteins that are crucial for cancer cell growth, proliferation, and survival.[1][2]

Q2: Why does this compound treatment lead to the upregulation of HSP70?

A2: The upregulation of HSP70 is a hallmark of HSP90 inhibition.[2][3] When this compound inhibits HSP90, it causes the release of Heat Shock Factor 1 (HSF1), a transcription factor that normally exists in a complex with HSP90.[4] Once released, HSF1 translocates to the nucleus and activates the transcription of genes encoding heat shock proteins, most notably HSP70, as a compensatory cellular stress response.[4][5]

Q3: Is HSP70 upregulation a reliable pharmacodynamic marker for this compound activity?

A3: Yes, the induction of HSP70 is considered a reliable pharmacodynamic endpoint to confirm target inhibition by HSP90 inhibitors like this compound.[4] A dose-dependent increase in HSP70 levels in peripheral blood mononuclear cells (PBMCs) and tumor tissues has been observed in clinical studies, indicating target engagement.[6]

Q4: What are the potential consequences of HSP70 upregulation in my experiments?

A4: While serving as a marker for this compound efficacy, HSP70 upregulation can also have a cytoprotective effect, potentially limiting the full biological impact of HSP90 inhibition and contributing to drug resistance.[4][7] HSP70 can help to refold and stabilize proteins, counteracting the effects of this compound.

Q5: How can I mitigate the effects of HSP70 upregulation in my cancer cell line experiments?

A5: One strategy is to use this compound in combination with other therapeutic agents. For instance, combining this compound with a histone deacetylase inhibitor has been shown to amplify the induction of apoptosis in cancer cells.[8] Another approach could involve the use of agents that specifically target HSP70, although this is a more complex strategy.

Troubleshooting Guide

Issue 1: Inconsistent or no HSP70 upregulation observed after this compound treatment.

  • Possible Cause 1: Suboptimal this compound Concentration. The induction of HSP70 is dose-dependent.[6]

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Refer to the table below for reported GI50 values in various cell lines.

  • Possible Cause 2: Insufficient Treatment Duration. The upregulation of HSP70 is time-dependent.

    • Solution: Conduct a time-course experiment. Significant increases in HSP70 protein levels are often observed after 18 to 24 hours of treatment.[4]

  • Possible Cause 3: Issues with Western Blotting. Technical errors during protein extraction, quantification, or immunoblotting can lead to inaccurate results.

    • Solution: Please refer to the detailed "Western Blotting for HSP70 Detection" protocol in the Experimental Protocols section. Ensure you are using a validated HSP70 antibody.

Issue 2: High levels of this compound-induced cytotoxicity are masking other experimental readouts.

  • Possible Cause: this compound concentration is too high. While the goal is often to induce cell death, excessively high concentrations can lead to rapid and widespread apoptosis, making it difficult to study more subtle cellular responses.

    • Solution: Determine the IC50 or GI50 for your cell line and use concentrations at or slightly above this value for your experiments. This will allow for the observation of on-target effects without immediate, overwhelming toxicity.

Issue 3: Observing off-target effects or unexpected cellular responses.

  • Possible Cause: this compound may have off-target effects at higher concentrations. Although this compound is a highly specific HSP90 inhibitor, off-target effects can occur, especially at high doses.[9]

    • Solution: Use the lowest effective concentration of this compound possible to minimize off-target effects. Correlate your findings with the known consequences of HSP90 inhibition, such as the degradation of client proteins (e.g., AKT, ERBB2).[2][3]

Data Presentation

Table 1: this compound Growth Inhibition (GI50) in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
BT-474Breast Cancer3-126[2][3]
SKBr3Breast Cancer5.4 (average for 6 breast cancer lines)[3]
MDA-MB-157Breast Cancer~75 (estimated from 14-fold reduced sensitivity)[3]
HT-29Colorectal CancerNot specified, but inhibitory in nM range[10]
H1299Non-Small Cell Lung Cancer2,850[11]
A549Non-Small Cell Lung Cancer< 100[4]
H1975Non-Small Cell Lung Cancer< 100[4]
ACHNRenal Cell CarcinomaTime and concentration-dependent inhibition observed[12]
786-ORenal Cell CarcinomaTime and concentration-dependent inhibition observed[12]

Table 2: this compound Dose Escalation and HSP70 Induction in a Phase I Clinical Trial

Dose Level (mg/m²)HSP70 Induction in PBMCs
4-40Dose-dependent increase
54Plateau in induction observed

Data summarized from a first-in-human phase I dose-escalation study.[6]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[1]

  • Formazan (B1609692) Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] Cell viability is then calculated as a percentage of the untreated control.[1]

Western Blotting for HSP70 Detection

This protocol outlines the general steps for detecting HSP70 protein levels by Western blot.

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Co-Immunoprecipitation (Co-IP) for HSP90-Client Protein Interaction

This technique is used to investigate the interaction between HSP90 and its client proteins.[13]

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., HSP90).

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (the suspected client protein).

Visualizations

Auy922_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound HSP90_ATP HSP90 (ATP-Binding Pocket) This compound->HSP90_ATP Inhibits Client_Protein Oncogenic Client Proteins (e.g., AKT, ERBB2) HSP90_ATP->Client_Protein Stabilizes Degradation Ubiquitin-Proteasome Degradation HSP90_ATP->Degradation Inhibition leads to Client_Protein->Degradation Destabilization Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: this compound inhibits HSP90, leading to client protein degradation and apoptosis.

Heat_Shock_Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HSP90_HSF1 HSP90-HSF1 Complex This compound->HSP90_HSF1 Inhibits HSP90 HSF1_active Active HSF1 HSP90_HSF1->HSF1_active Releases HSE Heat Shock Element (HSE) in DNA HSF1_active->HSE Translocates & Binds HSP70_gene HSP70 Gene Transcription HSE->HSP70_gene Activates HSP70_protein HSP70 Protein HSP70_gene->HSP70_protein Leads to

Caption: this compound induces the heat shock response via HSF1 activation.

Experimental_Workflow start Start: Treat cells with this compound viability Assess Cell Viability (MTT Assay) start->viability western Analyze Protein Expression (Western Blot) start->western hsp70 Detect HSP70 Upregulation western->hsp70 client_protein Assess Client Protein Degradation (e.g., AKT) western->client_protein troubleshoot Troubleshoot: - Adjust Dose/Time - Check Protocol hsp70->troubleshoot No end End: Successful Experiment hsp70->end Yes client_protein->troubleshoot No client_protein->end Yes troubleshoot->start Re-evaluate

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results in Auy922 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, Auy922 (also known as Luminespib or NVP-AUY922).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, leading to the inhibition of its chaperone function. This results in the proteasomal degradation of Hsp90 client proteins, many of which are key oncogenic drivers, including HER-2, EGFR, BRAF, ALK, and AKT.[1][3]

Q2: I am observing high variability in my results between experiments. What are the general best practices to ensure consistency?

Inconsistent results can arise from several factors. To maintain consistency:

  • This compound Handling: this compound is photolabile and should be protected from light during preparation and storage.[3] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation. Stock solutions are typically prepared in DMSO and can be stored at -20°C for several months.[4]

  • Cell Culture Consistency: Ensure consistent cell passage numbers, confluency at the time of treatment, and media formulation. Mycoplasma contamination can also significantly alter cellular responses.

  • Assay Conditions: Standardize incubation times, reagent concentrations, and instrumentation settings across all experiments.

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Q3: My IC50/GI50 values for this compound are inconsistent or different from published data. What could be the cause?

Several factors can influence IC50/GI50 values:

  • Cell Line-Specific Sensitivity: Different cancer cell lines exhibit a wide range of sensitivities to this compound. For example, in a panel of non-small cell lung cancer (NSCLC) cell lines, IC50 values were generally below 100 nM, but complete proliferation inhibition (IC100) varied significantly.[5] Similarly, in gastric cancer cell lines, IC50 values ranged from 2 to 40 nM.[6]

  • Assay Duration: The length of exposure to this compound can impact the apparent potency. Ensure you are using a consistent and appropriate time point for your cell line.

  • Seeding Density: The initial number of cells plated can affect the final assay readout. Optimize and standardize the seeding density for your specific cell line and assay duration.

  • Reagent Quality: Ensure that assay reagents, such as MTT or luciferin, are not expired and have been stored correctly.

Q4: I am observing a U-shaped dose-response curve in my cell viability assay at high this compound concentrations. What does this mean?

A U-shaped or bell-shaped dose-response curve can be due to:

  • Compound Precipitation: At very high concentrations, this compound may precipitate out of the culture medium, reducing the effective concentration and leading to an apparent increase in viability. Visually inspect the wells for any signs of precipitation.

  • Off-Target Effects: High concentrations of any compound can lead to non-specific or off-target effects that might interfere with the assay chemistry or cellular processes in unexpected ways.[7]

  • Assay Interference: The compound itself could directly react with the assay reagents at high concentrations, leading to a false signal.

Western Blot Analysis

Q5: I am not seeing the expected degradation of Hsp90 client proteins (e.g., AKT, HER2) after this compound treatment. What should I check?

  • Treatment Conditions:

    • Concentration: Ensure you are using an effective concentration of this compound for your cell line. Refer to published data or perform a dose-response experiment.

    • Time Course: The degradation of different client proteins can occur at different rates. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the degradation of your protein of interest.

  • Antibody Quality:

    • Primary Antibody: Verify the specificity and optimal dilution of your primary antibody.

    • Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody and is not expired.

  • Protein Loading: Confirm equal protein loading across all lanes by checking the levels of a housekeeping protein (e.g., β-actin, GAPDH, or tubulin). Note that the expression of some housekeeping proteins can be affected by experimental conditions, so validation is crucial.

  • Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation.

Q6: I am seeing an increase in Hsp70 expression, but no change in my client protein. What does this indicate?

The induction of Hsp70 is a well-established biomarker of Hsp90 inhibition.[2][6] Seeing an increase in Hsp70 suggests that this compound is engaging its target. The lack of client protein degradation could be due to:

  • Insufficient Treatment Duration: Hsp70 induction can be an earlier event than the degradation of some client proteins. You may need to extend the treatment time.

  • Cell-Specific Resistance: The cell line you are using may have intrinsic or acquired resistance mechanisms that prevent client protein degradation.

  • Redundant Pathways: In some cases, other chaperone proteins or signaling pathways may compensate for Hsp90 inhibition, stabilizing the client protein.

Q7: My housekeeping protein levels are inconsistent across my Western blot lanes. What can I do?

Inconsistent housekeeping protein levels can invalidate your results. To troubleshoot this:

  • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA or Bradford assay) and ensure you load equal amounts of protein in each lane.

  • Loading Technique: Be meticulous when loading your samples to avoid pipetting errors.

  • Transfer Efficiency: After transferring the proteins to the membrane, you can use a stain like Ponceau S to visualize the total protein in each lane and confirm even transfer.

  • Choice of Housekeeping Protein: If you continue to see inconsistencies, consider trying a different housekeeping protein.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 / GI50 (nM)Reference
JurkatLeukemia7.3 - 10[8]
Various NSCLC LinesNon-Small Cell Lung Cancer< 100[5]
Gastric Cancer LinesGastric Cancer2 - 40[6]
Breast Cancer LinesBreast Cancer3 - 126[9]
BEAS-2BNon-cancerous bronchial epithelium28.49[6]
H1299Non-Small Cell Lung Cancer2850[10]
SH-SY5YNeuroblastoma300[1]
KELLYNeuroblastoma120[1]

Table 2: this compound (Luminespib) IC50 Values in Cell-Free Assays

TargetIC50 (nM)
Hsp90α13
Hsp90β21
GRP94535
TRAP-185

Data compiled from Selleck Chemicals product datasheet.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cells in culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Dilute cells to the desired seeding density in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. b. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment). c. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well. c. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: a. Read the absorbance at 570 nm using a plate reader. b. Subtract the background absorbance from a blank well (medium and MTT only). c. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol provides a general framework for analyzing changes in protein expression following this compound treatment.

Materials:

  • Cells in culture

  • This compound stock solution

  • 6-well or 10 cm cell culture dishes

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • Protein quantification assay (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (for target protein and housekeeping protein)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates or 10 cm dishes and allow them to attach overnight. b. Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration. c. After treatment, wash the cells twice with ice-cold PBS. d. Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells. e. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant to a new tube.

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection and Analysis: a. Apply the ECL detection reagent to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometry analysis to quantify the protein bands, normalizing to the housekeeping protein.

Mandatory Visualizations

Hsp90_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, HER2 Growth_Factors->RTK Client_Proteins Client Proteins (e.g., AKT, RAF, CDK4) RTK->Client_Proteins Activates This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits (ATP binding) This compound->Client_Proteins Leads to Degradation Hsp90->Client_Proteins Chaperones & Stabilizes HSF1 HSF1 Hsp90->HSF1 Inhibits Ubiquitin Ubiquitin Client_Proteins->Ubiquitin Ubiquitination Proliferation_Survival Cell Proliferation & Survival Client_Proteins->Proliferation_Survival Promotes Proteasome Proteasome Ubiquitin->Proteasome Degradation Hsp70 Hsp70 HSF1->Hsp70 Induces Expression

Caption: this compound inhibits Hsp90, leading to client protein degradation and reduced cell survival.

troubleshooting_workflow Start Inconsistent this compound Results Check_Reagent Verify this compound Stock (Concentration, Storage, Fresh Dilution) Start->Check_Reagent Check_Cells Standardize Cell Culture (Passage #, Confluency, Mycoplasma Test) Start->Check_Cells Check_Assay Review Assay Protocol (Seeding Density, Incubation Time, Reagent Quality) Start->Check_Assay Problem_Type Identify Specific Issue Check_Reagent->Problem_Type Check_Cells->Problem_Type Check_Assay->Problem_Type Viability_Issue Inconsistent IC50/ U-shaped Curve Problem_Type->Viability_Issue Cell Viability WB_Issue Unexpected Protein Levels Problem_Type->WB_Issue Western Blot Viability_Solutions Optimize Seeding Density Check for Precipitation Run Controls for Assay Interference Viability_Issue->Viability_Solutions WB_Solutions Perform Time-Course & Dose-Response Validate Antibodies Check Loading Control (Ponceau S) WB_Issue->WB_Solutions End Consistent Results Viability_Solutions->End WB_Solutions->End

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

long-term storage and stability of luminespib solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of luminespib (B612032) solutions. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing luminespib stock solutions?

A1: The recommended solvent for luminespib is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Luminespib is readily soluble in DMSO.[2][] It is crucial to use anhydrous DMSO as it is hygroscopic and can absorb moisture from the air, which may reduce the solubility of luminespib and potentially lead to its precipitation.[1]

Q2: What are the optimal long-term storage conditions for luminespib powder and stock solutions?

A2: For long-term stability, luminespib in its solid (powder) form should be stored at -20°C.[2] Stock solutions prepared in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to six months.[4] For short-term storage of a few days to weeks, stock solutions can be kept at 0 - 4°C.

Q3: How many times can I freeze and thaw my luminespib stock solution?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and absorption of moisture by the DMSO solvent.[1] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation.[1]

Q4: Is luminespib sensitive to light?

Q5: What is the stability of luminespib in aqueous solutions or cell culture media?

A5: The stability of luminespib in aqueous solutions is expected to be limited. For in vitro experiments, it is highly recommended to prepare fresh working solutions by diluting the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use. Do not store luminespib in aqueous solutions for extended periods.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization
Precipitation observed in stock or working solutions 1. Low solubility in the chosen solvent system.2. Supersaturation of the solution.3. Temperature fluctuations during storage.4. Use of non-anhydrous DMSO.1. Use appropriate solvents: Luminespib is most soluble in DMSO. For aqueous-based assays, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation.2. Prepare fresh dilutions: Avoid storing highly diluted aqueous solutions. Prepare them fresh from a concentrated DMSO stock right before the experiment.3. Gentle warming and sonication: If precipitation occurs upon thawing, warm the vial to 37°C and use an ultrasonic bath to aid in redissolving the compound.
Inconsistent experimental results (e.g., variable IC50 values) 1. Degradation of luminespib due to improper storage or handling.2. Inaccurate pipetting or dilution.3. Cell line health and passage number.4. Inconsistent cell seeding density.1. Verify storage conditions: Ensure the solid compound and stock solutions are stored as recommended.2. Prepare fresh solutions: For all experiments, prepare fresh working solutions from a frozen DMSO stock on the day of use.3. Calibrate pipettes: Ensure all pipettes are properly calibrated.4. Standardize cell culture: Use cells with a consistent and low passage number and ensure uniform cell seeding.
Color change in solid compound or solution 1. Oxidation or degradation due to exposure to air, light, or impurities.1. Store under inert gas: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).2. Protect from light: Always store luminespib, both in solid form and in solution, in light-protecting containers.3. Assess purity: If a color change is observed, it is advisable to check the purity of the compound using a suitable analytical method like HPLC before proceeding with experiments.

Data Presentation

Table 1: Recommended Storage Conditions for Luminespib

Form Solvent Storage Temperature Duration Key Considerations
Solid (Powder)N/A-20°C≥ 1 year[2]Protect from light and moisture.
Stock SolutionAnhydrous DMSO-80°CUp to 1 year[4]Aliquot to avoid freeze-thaw cycles. Use tightly sealed, light-protecting vials.
Stock SolutionAnhydrous DMSO-20°CUp to 6 months[4]Aliquot to avoid freeze-thaw cycles. Use tightly sealed, light-protecting vials.
Working SolutionAqueous Buffer / Culture MediumRoom Temperature or 37°CFor immediate use onlyPrepare fresh from DMSO stock for each experiment.

Experimental Protocols

Proposed Stability-Indicating HPLC Method

This is a general method that should be optimized and validated for luminespib specifically.

  • Objective: To develop a stability-indicating HPLC method capable of separating luminespib from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA). The presence of TFA can be critical for the performance of the HPLC method for similar compounds.[7]

    • Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds. A typical gradient might run from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of luminespib, a wavelength of approximately 310 nm is likely appropriate.[8]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of luminespib in the mobile phase.

    • Inject the standard and samples onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main luminespib peak.

Forced Degradation Study Protocol
  • Objective: To investigate the degradation pathways of luminespib under various stress conditions. This is essential for validating the stability-indicating nature of the analytical method.[9][10]

  • Procedure:

    • Acidic Hydrolysis: Dissolve luminespib in a solution of 0.1 M HCl and incubate at room temperature for a defined period (e.g., 2, 6, 12, 24, 48 hours).[9] Neutralize the solution before HPLC analysis.

    • Alkaline Hydrolysis: Dissolve luminespib in a solution of 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.[9] Neutralize before analysis.

    • Oxidative Degradation: Dissolve luminespib in a solution of 3% hydrogen peroxide (H₂O₂) and incubate at room temperature, protected from light.[9]

    • Thermal Degradation: Expose solid luminespib to a high temperature (e.g., 70°C) for 48 hours.[11]

    • Photodegradation: Expose a solution of luminespib to a UV lamp (e.g., 254 nm) for 24-48 hours. A "dark control" sample should be kept under the same conditions but protected from light.[5][6]

    • Analysis: Analyze all stressed samples, along with a control sample stored under recommended conditions, using the developed stability-indicating HPLC method. Compare the chromatograms to identify and quantify degradation products.

Visualizations

Luminespib_HSP90_Pathway Luminespib Mechanism of Action Luminespib Luminespib HSP90 HSP90 Chaperone Luminespib->HSP90 Inhibits ATP binding site HSP90_Client_Complex HSP90-Client Protein Complex (Active) HSP90->HSP90_Client_Complex Binds and stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System HSP90->Ubiquitin_Proteasome Dissociation leads to client protein ubiquitination Client_Proteins Oncogenic Client Proteins (e.g., AKT, EGFR, HER2) Client_Proteins->HSP90_Client_Complex HSP90_Client_Complex->Client_Proteins Maintains conformation and activity HSP90_Client_Complex->Ubiquitin_Proteasome Degradation Degradation of Client Proteins Ubiquitin_Proteasome->Degradation Mediates degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to

Caption: Luminespib inhibits HSP90, leading to the degradation of oncogenic client proteins.

Troubleshooting_Workflow Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed Check_Storage Verify Luminespib Storage Conditions Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Check_Prep Review Solution Preparation Protocol Prep_OK Preparation OK? Check_Prep->Prep_OK Check_Cells Assess Cell Health & Passage Number Cells_OK Cells OK? Check_Cells->Cells_OK Check_Assay Examine Assay Parameters Assay_OK Assay OK? Check_Assay->Assay_OK Storage_OK->Check_Prep Yes New_Stock Prepare Fresh Stock Solution Storage_OK->New_Stock No Prep_OK->Check_Cells Yes Revise_Prep Use Anhydrous DMSO, Aliquot, Prepare Fresh Prep_OK->Revise_Prep No Cells_OK->Check_Assay Yes New_Cells Use Low Passage Cells, Standardize Seeding Cells_OK->New_Cells No Optimize_Assay Optimize Incubation Time & Linearity Assay_OK->Optimize_Assay No Resolved Problem Resolved Assay_OK->Resolved Yes New_Stock->Resolved Revise_Prep->Resolved New_Cells->Resolved Optimize_Assay->Resolved

Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.

References

addressing Auy922 dose-limiting toxicities in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing dose-limiting toxicities of Auy922 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common dose-limiting toxicities observed with this compound in animal models?

A1: The most frequently reported dose-limiting toxicities in preclinical animal models include ocular toxicity (retinal effects), gastrointestinal issues (diarrhea), and general systemic toxicities such as fatigue and anorexia.[1][2]

Q2: Are the ocular toxicities associated with this compound reversible?

A2: Yes, studies in rats have shown that the electroretinography (ERG) changes and disorganization of photoreceptor morphology induced by this compound are reversible after a post-treatment period.[3]

Q3: What is the mechanism behind this compound-induced ocular toxicity?

A3: this compound-induced retinal toxicity is associated with the disruption of the CDC37-HSP90 chaperone complex, leading to a reduction in TRPM1 expression. TRPM1 is crucial for photoreceptor morphology and function.[4][5] The accumulation and slow elimination of this compound in the retina are also believed to contribute to photoreceptor cell death.[6][7]

Q4: How does this compound exert its anti-tumor effects?

A4: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[8][9] By inhibiting the ATPase activity of HSP90, this compound disrupts the stability and function of numerous client proteins that are critical for cancer cell growth, proliferation, and survival. This leads to the degradation of oncoproteins and the inhibition of multiple oncogenic signaling pathways.[10][11][12]

Troubleshooting Guides

Managing this compound-Induced Diarrhea

Issue: Animals are experiencing diarrhea following this compound administration.

Troubleshooting Steps:

  • Assess Severity: Monitor the severity of diarrhea daily using a standardized scoring system (e.g., fecal consistency). Also, monitor for signs of dehydration and weight loss.

  • Supportive Care:

    • Ensure ad libitum access to drinking water. To combat dehydration, consider supplementing with a hydrogel pack or an electrolyte solution in the water bottle.

    • Provide nutritional support with palatable, high-energy food to prevent significant weight loss.

    • For moderate to severe dehydration, administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or Lactated Ringer's solution) as advised by a veterinarian.

  • Pharmacological Intervention:

    • For mild to moderate diarrhea, consider the administration of loperamide (B1203769), an anti-diarrheal agent that slows intestinal motility. A potential starting dose, based on general use for chemotherapy-induced diarrhea in mice, is 1-2 mg/kg orally, once or twice daily.[13]

  • Dose Adjustment:

    • If diarrhea is severe or persistent despite supportive care and loperamide treatment, or if there is significant weight loss (e.g., >15%), consider a temporary suspension of this compound treatment until the animal recovers.

    • Re-initiate this compound at a lower dose or with a less frequent dosing schedule.

Managing this compound-Induced Ocular Toxicity

Issue: Concerns about potential ocular toxicity during this compound studies.

Troubleshooting Steps:

  • Monitoring:

    • While overt clinical signs may not be readily apparent, be aware that night blindness is a key symptom reported in clinical trials.[1][2]

    • For in-depth studies, consider specialized assessments like electroretinography (ERG) to evaluate retinal function.[3]

  • Dose and Schedule Optimization:

    • Ocular toxicity is dose-dependent.[3] If ocular toxicity is a concern, consider using the lowest effective dose of this compound.

    • The reversibility of ocular toxicity suggests that treatment-free intervals may allow for retinal recovery.[3]

  • Histopathological Analysis:

    • At the end of the study, or if an animal is euthanized due to reaching a humane endpoint, perform histopathological analysis of the eyes to assess for any retinal changes, such as photoreceptor disorganization.

Quantitative Data Summary

Table 1: this compound Dose-Response in Preclinical Models

Animal ModelCancer TypeThis compound Dose and ScheduleEfficacyObserved ToxicitiesReference
Athymic Nude MiceBT-474 Breast Cancer Xenograft25 mg/kg, i.v., once weeklySignificant tumor growth inhibitionGood tolerability, no significant body weight changes[8]
Athymic Nude MiceBT-474 Breast Cancer Xenograft30 mg/kg, i.v., single doseTumor drug levels >1000x cellular GI50 for ~2 daysWell-tolerated[8][9]
Athymic Nude MiceA549 NSCLC Xenograft25 mg/kg, weekly; 50 mg/kg, weekly; 50 mg/kg, thrice weeklyDose-dependent reduction in tumor growth ratesThrice weekly schedule led to weight reduction[14]
Athymic Nude MiceH1975 NSCLC XenograftNot specifiedTumor stabilityNot specified[14]
RatsEsophageal AdenocarcinomaNot specifiedDecrease in tumor volume in 36.4% of ratsNot specified[12]
Rats (Brown Norway and Wistar)N/A (Toxicity Study)≥30 mg/kg, weeklyN/APoorly tolerated, morbidity/mortality after 3rd treatment, reversible ERG changes[3]
Rats (Brown Norway)N/A (Toxicity Study)100 mg/kg, 2-hour infusionN/AReversible disorganization of outer segment photoreceptor morphology[3]

Experimental Protocols

Protocol: Assessment of this compound-Induced Diarrhea in Mice
  • Animal Model: Use an appropriate mouse strain for your cancer model.

  • This compound Administration: Administer this compound at the desired dose and schedule via the appropriate route (e.g., intravenous, intraperitoneal).

  • Daily Monitoring:

    • Observe each mouse daily for clinical signs of diarrhea.

    • Score fecal consistency using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft pellets; 2 = semi-liquid stool; 3 = liquid stool).

    • Record the body weight of each mouse daily.

    • Monitor for signs of dehydration (e.g., sunken eyes, skin tenting).

  • Intervention (as needed):

    • If a mouse develops a diarrhea score of ≥ 2, initiate supportive care and consider loperamide treatment as described in the troubleshooting guide.

    • If a mouse loses >15% of its initial body weight, provide fluid support and consider a temporary halt in this compound administration.

  • Data Analysis:

    • Plot the mean diarrhea score and mean body weight change for each treatment group over time.

    • Statistically analyze the differences between groups.

Protocol: Evaluation of this compound-Induced Retinal Toxicity in Rats
  • Animal Model: Pigmented (e.g., Brown Norway) or albino (e.g., Wistar) rats can be used.[3]

  • This compound Administration: Administer this compound at various doses to establish a dose-response relationship for toxicity.

  • Functional Assessment (Electroretinography - ERG):

    • Perform baseline ERG recordings before this compound administration.

    • Conduct ERG assessments at specified time points during and after the treatment period.

    • Analyze ERG waveforms for changes in amplitude and latency, which can indicate effects on photoreceptors.

  • Structural Assessment (Histopathology):

    • At the end of the study, euthanize the animals and collect the eyes.

    • Fix, process, and section the eyes for histological examination.

    • Stain sections with Hematoxylin and Eosin (H&E) and examine for any morphological changes in the retina, particularly the photoreceptor layer.

  • Reversibility Assessment:

    • Include a recovery group that is monitored for an extended period (e.g., 4 weeks) after the final this compound dose to assess if any observed changes are reversible.[3]

Visualizations

HSP90_Inhibition_Pathway This compound Mechanism of Action This compound This compound HSP90 HSP90 This compound->HSP90 inhibits Client_Proteins Oncogenic Client Proteins (e.g., Bcr-Abl, Jak2, Akt, EGFR) HSP90->Client_Proteins stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome targeted by Cell_Survival Tumor Cell Proliferation, Survival, and Angiogenesis Client_Proteins->Cell_Survival promotes Degradation Degradation Ubiquitin_Proteasome->Degradation leads to Degradation->Cell_Survival inhibits Apoptosis Apoptosis Degradation->Apoptosis induces

Caption: this compound inhibits HSP90, leading to client protein degradation and tumor cell apoptosis.

Toxicity_Management_Workflow Experimental Workflow for Managing this compound Toxicity Start Start this compound Dosing Monitor Daily Monitoring: - Clinical Signs (Diarrhea) - Body Weight - General Health Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed End End of Study Monitor->End No_Toxicity Continue Dosing and Monitoring Toxicity_Observed->No_Toxicity No Assess_Severity Assess Severity Toxicity_Observed->Assess_Severity Yes No_Toxicity->Monitor Mild_Moderate Mild to Moderate Assess_Severity->Mild_Moderate Supportive_Care Initiate Supportive Care: - Hydration - Nutrition Mild_Moderate->Supportive_Care Yes Severe Severe Mild_Moderate->Severe No Pharmacological_Intervention Consider Pharmacological Intervention (e.g., Loperamide) Supportive_Care->Pharmacological_Intervention Pharmacological_Intervention->Monitor Dose_Modification Dose Modification: - Suspend Treatment - Reduce Dose Severe->Dose_Modification Dose_Modification->Monitor

Caption: A workflow for monitoring and managing this compound-induced toxicities in animal models.

Ocular_Toxicity_Pathway Proposed Pathway for this compound-Induced Ocular Toxicity This compound This compound HSP90_CDC37 HSP90-CDC37 Chaperone Complex This compound->HSP90_CDC37 disrupts TRPM1 TRPM1 Protein HSP90_CDC37->TRPM1 stabilizes TRPM1_Stability Reduced TRPM1 Stability and Expression HSP90_CDC37->TRPM1_Stability leads to Photoreceptor_Dysfunction Photoreceptor Dysfunction and Disorganization TRPM1_Stability->Photoreceptor_Dysfunction causes Retinal_Toxicity Retinal Toxicity (e.g., Night Blindness) Photoreceptor_Dysfunction->Retinal_Toxicity results in

Caption: this compound disrupts the HSP90-CDC37 complex, leading to reduced TRPM1 and retinal toxicity.

References

Technical Support Center: Refining Intravenous AUY922 Formulation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the intravenous formulation of AUY922 in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound for in vitro studies?

For in vitro experiments, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[1] Stock solutions are typically prepared at a concentration of 10 mM and can be stored at -20°C for several months.[1][2]

Q2: My this compound is not fully dissolving in DMSO. What can I do?

If you encounter solubility issues with this compound in DMSO, you can warm the solution at 37°C for 10 minutes or use an ultrasonic bath to facilitate dissolution.[2] It is important to use fresh, high-quality DMSO as moisture absorption can reduce solubility.[3]

Q3: What are suitable formulations for intravenous (IV) administration of this compound in preclinical animal models?

Several formulations have been successfully used for IV administration of this compound in preclinical studies. The choice of formulation may depend on the specific experimental requirements. An optimized salt form of this compound with high aqueous solubility has been formulated in 5% glucose in water (D5W).[1] Other formulations for the free base include:

  • 60 mM lactic acid[1][4]

  • A co-solvent system of 2.5% ethanol, 20% 50 mM tartaric acid, and 77.5% D5W containing 1% Tween 80[1][4]

Q4: Is this compound stable under normal laboratory conditions?

This compound is known to be photolabile. Therefore, it is crucial to protect solutions containing this compound from light to prevent decomposition.[5] Stock solutions in DMSO are stable for several months when stored at -20°C.[2]

Q5: After treating cells with this compound, I observed an increase in HSP70 expression. Is this an expected outcome?

Yes, the induction of heat shock protein 70 (HSP70) is a well-established hallmark of HSP90 inhibition.[1][6] Inhibition of HSP90 leads to the activation of heat shock factor 1 (HSF1), a transcription factor that upregulates the expression of HSPs, including HSP70.[6] This compensatory response is an expected pharmacodynamic marker of this compound activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution during dilution for IV injection. This compound is insoluble in water.[2] The final formulation may not be optimal for solubility.Ensure the use of a validated intravenous formulation. An optimized salt form in D5W offers high aqueous solubility.[1] Alternatively, use co-solvent systems such as those containing lactic acid, tartaric acid with ethanol, or Tween 80.[1][4]
Inconsistent anti-proliferative effects in cell-based assays. Degradation of this compound due to improper storage or handling. Inaccurate concentration of the stock solution.Prepare fresh dilutions from a properly stored stock solution (-20°C, protected from light).[1][2][5] Verify the concentration of the stock solution. Use fresh DMSO for preparing stock solutions.[3]
Lack of degradation of a specific client protein following this compound treatment. The protein of interest may not be a primary client of HSP90 in the specific cell line being used. Insufficient drug concentration or treatment duration.Confirm from literature if the protein is a known HSP90 client. Perform a dose-response and time-course experiment to determine the optimal conditions for observing client protein degradation.[1]
High variability in tumor growth inhibition in animal studies. Issues with formulation stability or bioavailability. Improper drug administration.Ensure the IV formulation is prepared fresh and protected from light.[5] Confirm the accuracy and consistency of the intravenous injection technique. Use a well-established and tolerated dosing schedule, such as once per week administration.[1][5]

Data Summary

In Vitro Proliferative Inhibition of this compound in Human Cancer Cell Lines
Cell Line Type Reported GI50 / IC50 Range Reference
Human Breast Cancer3 to 126 nM (GI50)[1][4]
Human Gastric Cancer2 to 40 nmol/L (GI50)[2]
Non-Small Cell Lung Cancer< 100 nM (IC50) in 41 cell lines[6]
Imatinib-Sensitive & Resistant CML~6 nM (IC50)[7]
Preclinical Intravenous Formulations for this compound
Formulation Components Vehicle Details Reference
Optimized this compound Salt5% glucose in water (D5W)[1]
This compound Free Base60 mM lactic acid[1][4]
This compound Free Base2.5% ethanol, 20% 50 mM tartaric acid, 77.5% (D5W + 1% Tween 80)[1][4]
This compound Solution5 mg/mL solution in aqueous glucose, diluted in 5% dextrose or sucrose[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., BT-474 breast cancer cells) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24 hours).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ERBB2, AKT, phospho-AKT, HSP70, and a loading control like β-tubulin) overnight at 4°C.[1]

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.5 to 1000 nM) for 72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the GI50/IC50 values.

Visualizations

AUY922_Signaling_Pathway cluster_upstream Upstream Signaling cluster_hsp90 HSP90 Chaperone Complex cluster_downstream Downstream Effectors cluster_output Cellular Outcomes ERBB2 ERBB2 HSP90 HSP90 ERBB2->HSP90 AKT AKT ERBB2->AKT Activates BCR_ABL BCR-ABL JAK2 JAK2 BCR_ABL->JAK2 Activates BCR_ABL->HSP90 JAK2->HSP90 STAT3 STAT3 JAK2->STAT3 Activates HSP90->ERBB2 HSP90->BCR_ABL HSP90->JAK2 HSP90->AKT HSP90->STAT3 Apoptosis Apoptosis HSP90->Apoptosis Inhibits AKT->HSP90 Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival STAT3->HSP90 STAT3->Proliferation STAT3->Survival This compound This compound This compound->HSP90 Inhibition

Caption: this compound inhibits HSP90, leading to the degradation of client proteins and downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Cell Culture (e.g., BT-474, KBM-5R) Treatment 2. This compound Treatment (Dose & Time Course) Cell_Culture->Treatment Prolif_Assay 3a. Proliferation Assay (MTT) Treatment->Prolif_Assay WB_Analysis 3b. Western Blot (p-AKT, HSP70, etc.) Treatment->WB_Analysis GI50 4a. Determine GI50 Prolif_Assay->GI50 PD_Markers 4b. Assess PD Markers WB_Analysis->PD_Markers Xenograft 5. Xenograft Model (e.g., BT-474 tumors) GI50->Xenograft Inform In Vivo Study IV_Formulation 6. Prepare IV Formulation (e.g., in D5W) Xenograft->IV_Formulation IV_Admin 7. IV Administration (e.g., 30 mg/kg, once weekly) IV_Formulation->IV_Admin Tumor_Measurement 8. Monitor Tumor Volume & Body Weight IV_Admin->Tumor_Measurement Efficacy 9. Evaluate Antitumor Efficacy Tumor_Measurement->Efficacy

Caption: Preclinical evaluation workflow for this compound, from in vitro characterization to in vivo efficacy studies.

References

Technical Support Center: Interpreting Variable Cell Line Sensitivity to NVP-AUY922

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting variable cell line sensitivity to the HSP90 inhibitor, NVP-AUY922.

Frequently Asked Questions (FAQs)

Q1: What is NVP-AUY922 and how does it work?

A1: NVP-AUY922 (also known as Luminespib) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone that is essential for the stability and function of numerous "client proteins," many of which are critical for cancer cell growth and survival.[3][4] NVP-AUY922 binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function.[5] This leads to the misfolding, destabilization, and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[1][6] The degradation of these oncoproteins disrupts key signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[7][8]

Q2: Why do different cell lines show variable sensitivity to NVP-AUY922?

A2: Variable sensitivity to NVP-AUY922 across different cell lines is a well-documented phenomenon and can be attributed to several factors:

  • Dependence on HSP90 Client Proteins: The survival and proliferation of some cancer cell lines are highly dependent on specific HSP90 client proteins (e.g., HER2, AKT, EGFR, BRAF).[9][10] Cell lines that are "addicted" to the function of these client proteins are generally more sensitive to HSP90 inhibition.

  • Mechanisms of Resistance: Both intrinsic and acquired resistance can contribute to reduced sensitivity. Potential mechanisms include:

    • Activation of the Heat Shock Response: Inhibition of HSP90 can trigger a compensatory heat shock response, leading to the upregulation of other pro-survival chaperones like HSP70 and HSP27.[11][12]

    • Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) proteins like P-glycoprotein (P-gp) can lead to the efflux of certain HSP90 inhibitors. However, synthetic inhibitors like NVP-AUY922 are generally not substrates for P-gp.[11]

    • Alterations in Co-chaperones: Changes in the levels of HSP90 co-chaperones can influence inhibitor sensitivity.[11]

    • Reactivation of Downstream Signaling: In some cases, resistance can be mediated by the reactivation of signaling pathways downstream of HSP90 client proteins, such as the ERK-p90RSK-mTOR network.[10]

  • Genetic Background of the Cell Line: The specific mutations and genomic alterations within a cell line can influence its dependence on HSP90-regulated pathways. For instance, cell lines with KRAS mutations may exhibit intrinsic resistance to PI3K inhibitors that can be overcome by NVP-AUY922.[13]

Q3: What are the key molecular markers of NVP-AUY922 activity in cells?

A3: The primary molecular signatures of NVP-AUY922 activity include:

  • Upregulation of HSP70: This is a classic hallmark of HSP90 inhibition, representing a cellular stress response.[2][14]

  • Depletion of HSP90 Client Proteins: A dose-dependent decrease in the protein levels of key HSP90 clients is a direct indicator of target engagement. Commonly assessed client proteins include AKT, phospho-AKT, HER2 (ERBB2), EGFR, c-RAF, CDK4, and survivin.[2][14][15]

  • Dissociation of the HSP90-p23 Complex: NVP-AUY922 can induce the dissociation of the co-chaperone p23 from the HSP90 complex.[1]

Data Presentation: NVP-AUY922 Sensitivity in Various Cancer Cell Lines

The following tables summarize the reported sensitivity of different cancer cell lines to NVP-AUY922, as measured by GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.

Table 1: NVP-AUY922 Sensitivity in Breast Cancer Cell Lines [14]

Cell LineGI50 (nM)
BT-4743
SKBr34
MCF75
T-47D5
ZR-75-15
MDA-MB-46811
MDA-MB-157126

Table 2: NVP-AUY922 Sensitivity in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [16]

Sensitivity GroupIC100 (nM)Number of Cell Lines
Sensitive< 4036
Resistant> 2005

All 41 NSCLC cell lines tested had an IC50 < 100 nM.

Table 3: NVP-AUY922 Sensitivity in Adult T-cell Leukemia–Lymphoma (ATL) Cell Lines [2]

Cell LineIC50 (nM)
KK1~12.5
KOB~15
SO4~20
MT-1~25

Table 4: NVP-AUY922 Sensitivity in Multiple Myeloma (MM) Cell Lines [17]

Cell LineEC50 (nM)
AMO-110-25
INA-610-25
MOLP-810-25
OPM-210-25
MM.1s10-25
KMS-12-BM10-25
RPMI-822610-25
U26610-25

Note: EC90 values were not reached at concentrations up to 100 nM for KMS-12-BM, RPMI-8226, and U266 cell lines.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTS or CCK-8)

This protocol is used to determine the concentration of NVP-AUY922 that inhibits cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Drug Treatment: Prepare a serial dilution of NVP-AUY922 in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period, typically 72 hours.[2][8]

  • Addition of Reagent: Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.[2][8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 or IC50 value.

Protocol 2: Western Blotting for HSP90 Client Proteins

This protocol is used to assess the on-target effect of NVP-AUY922 by measuring the degradation of its client proteins.[18]

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of NVP-AUY922 for a specified time (e.g., 24 hours).[6]

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the HSP90 client protein of interest (e.g., anti-AKT, anti-HER2) overnight at 4°C.[3]

  • Washing: Wash the membrane with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]

  • Washing: Wash the membrane again with TBST.[3]

  • Signal Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a single-cell suspension before plating. Use a multichannel pipette for consistency. Optimize seeding density to ensure cells are in the exponential growth phase throughout the experiment.[19]
Edge effects in 96-well plate Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[20]
Drug dilution errors Prepare fresh drug dilutions for each experiment. Use calibrated pipettes.
Contamination Regularly check cell cultures for contamination. Use sterile techniques.

Issue 2: Weak or no signal for client protein degradation in Western blot.

Possible Cause Troubleshooting Step
Insufficient drug concentration or incubation time Perform a dose-response and time-course experiment to determine the optimal conditions for client protein degradation in your specific cell line.
Protein degradation during sample preparation Work quickly and keep samples on ice. Use fresh lysis buffer with protease and phosphatase inhibitors.[18]
Suboptimal antibody dilution Titrate the primary antibody to find the optimal concentration for detection.[18]
Inefficient protein transfer Verify transfer efficiency by staining the membrane with Ponceau S. For large proteins, consider a wet transfer with a longer duration.[18]

Issue 3: Unexpected resistance to NVP-AUY922 in a previously sensitive cell line.

Possible Cause Troubleshooting Step
Acquired resistance Analyze the expression of HSP70 to confirm HSP90 inhibition. Investigate potential resistance mechanisms such as reactivation of downstream signaling pathways (e.g., p-ERK).[10]
Cell line misidentification or genetic drift Perform cell line authentication (e.g., STR profiling).
Inactive compound Verify the activity of the NVP-AUY922 stock solution.

Visualizations

NVP_AUY922_Mechanism_of_Action cluster_HSP90_Cycle HSP90 Chaperone Cycle cluster_Inhibition Inhibition by NVP-AUY922 HSP90 HSP90 Active_Complex Active HSP90 Complex HSP90->Active_Complex ATP Binding Degradation Ubiquitin-Proteasome Degradation HSP90->Degradation Leads to Degradation of Client Proteins Client_Protein Unfolded/Misfolded Client Protein Client_Protein->HSP90 ATP ATP ATP->HSP90 ADP ADP Active_Complex->ADP ATP Hydrolysis Folded_Protein Folded/Stable Client Protein Active_Complex->Folded_Protein Folding NVP_AUY922 NVP-AUY922 NVP_this compound->HSP90 Inhibits ATP Binding

Caption: Mechanism of action of NVP-AUY922.

Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_RAF_MEK_ERK RAF/MEK/ERK Pathway cluster_NFKB NF-κB Pathway NVP_this compound NVP-AUY922 HSP90 HSP90 NVP_this compound->HSP90 AKT AKT HSP90->AKT degrades RAF c-RAF HSP90->RAF degrades IKK IKKα / IKKβ HSP90->IKK degrades mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression NFKB NF-κB IKK->NFKB Anti_Apoptosis Anti-Apoptosis NFKB->Anti_Apoptosis

Caption: Signaling pathways affected by NVP-AUY922.

Experimental_Workflow cluster_Assays Assess Cellular Response cluster_Analysis Data Analysis and Interpretation Start Start: Cancer Cell Line Panel Treatment Treat with NVP-AUY922 (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTS/CCK-8) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot GI50_IC50 Determine GI50/IC50 Values Viability_Assay->GI50_IC50 Client_Protein_Degradation Analyze Client Protein (AKT, HER2, etc.) and HSP70 Levels Western_Blot->Client_Protein_Degradation Correlate Correlate Sensitivity with Molecular Markers GI50_IC50->Correlate Client_Protein_Degradation->Correlate End End: Classify Cell Lines as Sensitive or Resistant Correlate->End

Caption: Experimental workflow for assessing cell line sensitivity.

References

Technical Support Center: Enhancing Auy922 Efficacy in Combination Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, Auy922 (also known as NVP-AUY922 or luminespib). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this compound in combination therapies.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected synergistic effect when combining this compound with another agent. What are the potential reasons?

A1: Several factors can contribute to a lack of synergy:

  • Suboptimal Dosing: The concentration of this compound or the combination partner may not be in the synergistic range. It is crucial to perform dose-matrix experiments to identify optimal concentrations.

  • Cell Line Specificity: The synergistic effect of this compound combinations can be highly cell-line dependent. Resistance mechanisms in your chosen cell line might abrogate the synergistic interaction.

  • Experimental Variability: Inconsistent cell seeding density, variations in drug incubation times, or issues with the viability assay itself can mask true synergistic effects. Ensure your experimental setup is highly controlled and reproducible.

  • Drug Stability: Confirm the stability and activity of your this compound and combination drug stocks. Improper storage or handling can lead to degradation.

Q2: We are seeing high background or unexpected bands in our Western blots when analyzing Hsp90 client protein degradation after this compound treatment. How can we troubleshoot this?

A2: High background and non-specific bands are common Western blotting issues. Here are some troubleshooting tips:

  • Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).

  • Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations are a frequent cause of non-specific binding.

  • Washing Steps: Increase the number and duration of your wash steps with TBST to remove unbound antibodies.

  • Antibody Specificity: Verify the specificity of your primary antibody for the target protein in your specific experimental system. Consider using a positive control lysate.

  • Membrane Handling: Ensure the membrane does not dry out at any stage of the blotting process.

Q3: Our cell viability assay results with this compound combinations are inconsistent. What could be the cause?

A3: Inconsistent cell viability results can arise from several sources:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent cell number per well.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Incomplete Solubilization of Formazan (B1609692) (MTT/XTT assays): Ensure complete dissolution of the formazan crystals before reading the absorbance. Visually inspect the wells.

  • Compound Interference: At high concentrations, your compound might precipitate or directly react with the assay reagent, leading to inaccurate readings. Include "no-cell" controls with your compound to test for direct chemical interference.

Troubleshooting Guides

Guide 1: Optimizing Synergy Assessment with Combination Index (CI)

The Combination Index (CI) method is a quantitative way to determine if the effect of a drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1][2]

Problem: Difficulty in calculating or interpreting the Combination Index.

Solution:

  • Experimental Design:

    • Determine the IC50 value for each drug individually in your cell line of interest.

    • Design a dose-matrix experiment where cells are treated with a range of concentrations of each drug alone and in combination. A common approach is to use a constant ratio of the two drugs based on their IC50 values.

  • Data Analysis:

    • Use software like CompuSyn to automatically calculate CI values from your dose-response data.[1][2]

    • The software will generate a "Fa-CI plot" (Fraction affected vs. Combination Index), which shows whether the combination is synergistic at different effect levels.

  • Interpretation:

    • A CI value significantly below 1 indicates synergy. The further below 1, the stronger the synergistic effect.

    • A CI value around 1 suggests an additive effect.

    • A CI value significantly above 1 indicates antagonism.

Guide 2: Troubleshooting Apoptosis Assays by Flow Cytometry

Problem: High percentage of necrotic cells or poor separation between apoptotic and live cell populations in Annexin V/PI staining.

Solution:

  • Cell Handling: Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to membrane rupture and false-positive PI staining.

  • Reagent Titration: Titrate the concentrations of Annexin V and PI to determine the optimal staining concentrations for your cell type.

  • Compensation: If you are using a multi-color flow cytometry panel, ensure proper compensation to correct for spectral overlap between the fluorochromes.

  • Gating Strategy:

    • First, gate on the main cell population in the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

    • Then, create a quadrant plot of Annexin V vs. PI fluorescence.

    • Live cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

    • Necrotic cells will be Annexin V-negative and PI-positive.

  • Positive Controls: Include a positive control for apoptosis (e.g., treatment with a known apoptosis-inducing agent) to validate your assay setup.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound combination treatments.

Table 1: IC50 Values of this compound in Combination with Cisplatin (B142131) in Nasopharyngeal Carcinoma (NPC) Cell Lines [3]

Cell LineTreatmentIC50 (µM)
Hone1-M (Mock)This compound0.02 ± 0.00
Cisplatin4.43 ± 0.25
This compound + Cisplatin0.01 + 2
Hone1-R (Cisplatin-Resistant)This compound0.03 ± 0.00
Cisplatin14.15 ± 0.51
This compound + Cisplatin0.01 + 2
HK1-M (Mock)This compound0.02 ± 0.00
Cisplatin3.65 ± 0.18
This compound + Cisplatin0.01 + 2
HK1-R (Cisplatin-Resistant)This compound0.03 ± 0.00
Cisplatin11.69 ± 0.42
This compound + Cisplatin0.01 + 2

Table 2: Combination Index (CI) Values for this compound and Trastuzumab in HER2-Amplified Breast Cancer Cell Lines [4]

Cell LineMean CIP-valueInterpretation
BT4740.63<0.05Synergy
SKBR30.58<0.05Synergy
MDA-MB-4530.71<0.05Synergy
HCC19540.67<0.05Synergy

Experimental Protocols

Protocol 1: Western Blot Analysis of HER2 Degradation

This protocol is adapted from studies investigating the combination of this compound and trastuzumab.[5][6]

  • Cell Lysis:

    • Treat HER2-positive breast cancer cells (e.g., BT474, SKBR3) with this compound, trastuzumab, or the combination for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HER2 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry

This protocol is based on methodologies used to assess apoptosis in cells treated with this compound combinations.[3][7]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound and/or the combination partner for the desired duration.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC (for Annexin V) and PI.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use flow cytometry analysis software to create a quadrant plot of Annexin V-FITC vs. PI fluorescence to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Experimental Workflows

Auy922_Combination_Signaling cluster_this compound This compound cluster_Client_Proteins Hsp90 Client Proteins cluster_Downstream_Effects Downstream Cellular Effects cluster_Combination_Agents Combination Agents This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATPase activity Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest Induces HER2 HER2 Hsp90->HER2 Stabilizes Akt Akt Hsp90->Akt Stabilizes EGFR EGFR Hsp90->EGFR Stabilizes Cdk4 Cdk4 Hsp90->Cdk4 Stabilizes HER2->Proliferation Akt->Proliferation EGFR->Proliferation Cdk4->Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits Cisplatin Cisplatin Cisplatin->Proliferation Induces DNA Damage Experimental_Workflow start Start: Cell Culture treatment Treat with this compound +/- Combination Agent start->treatment viability Cell Viability Assay (e.g., MTT, XTT) treatment->viability western Western Blot Analysis (Protein Expression/Degradation) treatment->western facs Flow Cytometry Analysis treatment->facs data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis apoptosis Apoptosis Assay (Annexin V/PI) facs->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) facs->cell_cycle apoptosis->data_analysis cell_cycle->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Logic start Unexpected Result check_reagents Check Reagent (this compound, Combination Drug) - Aliquots - Storage - Concentration start->check_reagents check_cells Check Cell Line - Passage Number - Contamination - Seeding Density start->check_cells check_protocol Review Experimental Protocol - Incubation Times - Concentrations - Technique start->check_protocol optimize_assay Optimize Assay Parameters - Antibody Titration - Staining Times - Controls check_protocol->optimize_assay consult Consult Literature/ Technical Support optimize_assay->consult

References

Auy922 Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using the HSP90 inhibitor Auy922 (also known as Luminespib) in cellular assays, with a specific focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, synthetic, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function.[1][3][4] This leads to the misfolding, destabilization, and subsequent proteasomal degradation of numerous HSP90 "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][3][5]

Q2: What are the expected on-target effects of this compound in cellular assays?

A2: The primary on-target effects of this compound are the depletion of HSP90 client proteins and the induction of a heat shock response. Key observable on-target effects include:

  • Degradation of Client Proteins: this compound treatment leads to a dose-dependent decrease in the levels of oncogenic client proteins such as HER2 (ERBB2), EGFR, AKT, P-AKT, RAF-1, CDK4, and CDK6.[1][6][7][8][9][10]

  • Induction of HSP70: Inhibition of HSP90 typically triggers the heat shock response, leading to a measurable upregulation of HSP70 protein expression.[7][9][11] This is a reliable pharmacodynamic marker for target engagement.[7][9]

  • Cell Cycle Arrest and Apoptosis: By degrading proteins essential for cell cycle progression and survival, this compound can induce cell cycle arrest (often in the G1 or sub-G1 phase) and apoptosis.[4][12] This is evidenced by an increase in the sub-G1 population in flow cytometry analysis and cleavage of PARP.[12][13]

  • Inhibition of Cell Proliferation: The ultimate on-target effect is the potent inhibition of cancer cell growth and proliferation.[1][7][9][12]

Hsp90_Inhibition_Pathway cluster_0 Cellular Stress / Oncogenic Signaling cluster_1 HSP90 Chaperone Cycle cluster_2 Cellular Outcomes Client_Protein_unfolded Unfolded/Mutated Oncoprotein (e.g., AKT, HER2, CDK4) HSP90_ATP HSP90-ATP Complex (Active State) Client_Protein_unfolded->HSP90_ATP Binding HSP90 HSP90 HSP90->HSP90_ATP Binds ATP ATP ATP->HSP90 ADP ADP + Pi HSP90_ATP->HSP90 Hydrolysis HSP90_ATP->ADP Client_Protein_folded Stable/Active Oncoprotein HSP90_ATP->Client_Protein_folded Folding & Maturation Proteasome Proteasomal Degradation HSP90_ATP->Proteasome Leads to Degradation of Client Protein Cochaperones Co-chaperones (e.g., p23) Cochaperones->HSP90_ATP Stabilizes Proliferation Cell Proliferation, Survival, Angiogenesis Client_Protein_folded->Proliferation Apoptosis Apoptosis Proteasome->Apoptosis This compound This compound This compound->HSP90_ATP Inhibits ATP Binding

Caption: this compound inhibits the HSP90 chaperone cycle.

Q3: What are the known or potential off-target effects of this compound?

A3: While this compound is highly potent against HSP90, off-target effects have been reported, particularly in clinical settings. Researchers should be aware of these when interpreting data.

  • Visual Disturbances: The most noted off-target effects in clinical trials are visual symptoms, including night blindness and photopsia.[2][14][15] While the exact mechanism is not fully clarified, it appears to be a class effect for resorcinol-based HSP90 inhibitors.[14][16]

  • Gastrointestinal Issues: Diarrhea, nausea, and vomiting are common toxicities observed in patients.[2][14]

  • Kinase Inhibition: Like the related compound radicicol, this compound has been shown to inhibit pyruvate (B1213749) dehydrogenase kinase (PDHK) in the low micromolar range.[6]

  • General Chemical Effects: As with any small molecule, at high concentrations, this compound may have non-specific chemical effects unrelated to direct inhibition of a molecular target.[6]

Troubleshooting Guide

Scenario 1: My cells are showing low sensitivity or no response to this compound.

Possible Cause Troubleshooting Steps
Compound Integrity Ensure this compound is properly stored (typically at -20°C) and has not degraded.[1] Confirm the concentration and purity of your stock solution. Prepare fresh dilutions for each experiment.
Cell Line Resistance Different cell lines exhibit varying sensitivity.[7] Determine the IC50/GI50 for your specific cell line (see Table 1). Some cell lines may have IC100 values >200 nM, indicating relative resistance.[7]
Bypass Signaling Pathways Cancer cells can possess or develop resistance by upregulating alternative survival pathways that are not dependent on HSP90 clients.[11]
Low Client Protein Expression The response to this compound depends on the cell's reliance on HSP90 client proteins. If key clients are not highly expressed or are not driving proliferation, the effect may be minimal.[11]
Incorrect Assay Duration On-target effects like client protein degradation can be observed within hours, but effects on cell proliferation may require longer incubation times (e.g., 72 hours).[4][12][13]

Scenario 2: I'm observing a phenotype that doesn't align with known HSP90 functions.

This could be an off-target effect. The following workflow can help distinguish between on-target and off-target phenomena.

troubleshooting_flowchart start Unexpected Phenotype Observed with this compound Treatment q1 Does the phenotype appear only at high concentrations (e.g., >10x IC50)? start->q1 a1_yes Likely Off-Target or Non-Specific Effect q1->a1_yes Yes q2 Does a structurally unrelated HSP90 inhibitor (e.g., Ganetespib, PU-H71) reproduce the phenotype? q1->q2 No end Conclusion a1_yes->end a2_yes Likely On-Target Effect q2->a2_yes Yes q3 Does siRNA/shRNA knockdown of HSP90α/β mimic the phenotype? q2->q3 No a2_yes->end a3_yes Confirmed On-Target Effect q3->a3_yes Yes a3_no Likely Off-Target Effect q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting workflow for off-target effects.

Quantitative Data Summary

The potency of this compound varies across different cancer cell lines. Use the following data as a guide for selecting appropriate concentration ranges in your experiments.

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypePotency (IC50 / GI50)Reference
Jurkat LeukemiaMTS ProliferationEC50: ~8.6 nM (72h)[13]
H1299 Non-Small Cell Lung CancerCCK-8 ViabilityIC50: 2.85 µM[4]
Multiple Non-Small Cell Lung CancerProliferationIC50: < 100 nM (all 41 lines)[7]
ATL-related lines Adult T-cell LeukemiaMTS ProliferationIC50: 12.5 - 25.0 nM[12]
Various Gastric CancerProliferationGI50: ~2 - 40 nM[1]
BT-474 Breast CancerProliferationGI50: 3 nM[9][10]
MCF7 Breast CancerProliferationGI50: 3 nM[9]
SK-BR-3 Breast CancerProliferationGI50: 3 nM[9]
MDA-MB-231 Breast CancerProliferationGI50: 4 nM[9]
MDA-MB-468 Breast CancerProliferationGI50: 14 nM[9]
MDA-MB-157 Breast CancerProliferationGI50: 126 nM[9]

Note: IC50 (50% inhibitory concentration) and GI50 (50% growth inhibition) values can differ based on the specific assay, incubation time, and experimental conditions. It is always recommended to perform a dose-response curve in your specific cell system.

Experimental Protocols

Protocol 1: Cell Viability / Proliferation Assay (MTS/MTT/CCK-8)

This protocol provides a general framework for assessing the anti-proliferative effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3][4][12]

  • Drug Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).[4][12][13]

  • Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS/CellTiter 96 AQueous One Solution or 10 µL of CCK-8) to each well.[4][12]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.[4][12]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 492 nm for MTS, 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[3][4][12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC50/GI50 value.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat with serial dilutions of this compound & Vehicle Control B->C D 4. Incubate for 48-96 hours C->D E 5. Add MTS/MTT/CCK-8 reagent D->E F 6. Incubate for 1-4 hours E->F G 7. Measure absorbance with plate reader F->G H 8. Calculate % Viability and determine IC50 G->H

Caption: Workflow for a typical cell viability assay.

Protocol 2: Western Blot Analysis for Client Protein Degradation

This protocol is used to confirm the on-target activity of this compound by measuring the degradation of HSP90 client proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a specified time (e.g., 6, 18, or 24 hours).[6][7] Short exposure times (6-24h) are preferred to minimize indirect effects.[6]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against client proteins of interest (e.g., p-AKT, total AKT, HER2, CDK6) and a loading control (e.g., β-actin, Tubulin) overnight at 4°C.[7][13] Also probe for HSP70 to confirm target engagement.[7]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensity relative to the loading control to determine the change in protein levels following this compound treatment.

References

Technical Support Center: Troubleshooting AUY922 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AUY922. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and addressing potential issues arising from the batch-to-batch variability of synthesized this compound. Consistent and reproducible experimental results are paramount, and this guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate potential challenges with this potent HSP90 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My new batch of this compound has a different appearance (e.g., color, texture) than the previous one. Should I be concerned?

A1: While slight variations in the physical appearance of a lyophilized powder can occur, it is not necessarily indicative of a problem with the compound's quality. However, it is prudent to perform a simple solubility test and compare it to the previous batch and the vendor's specifications. If you observe significant differences in solubility or if the compound appears discolored or heterogeneous, further analytical characterization is recommended before use in critical experiments.

Q2: I'm having trouble dissolving my new batch of this compound. What should I do?

A2: this compound is known to have limited aqueous solubility.[1][2] For in vitro experiments, it is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][3][4] If you are experiencing solubility issues, consider the following:

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Moisture in the DMSO can significantly reduce the solubility of many compounds.[4]

  • Warming and Sonication: Gently warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1]

  • Stock Concentration: Avoid making overly concentrated stock solutions. A common stock concentration is 10 mM in DMSO.[3][4]

  • Formulation: For in vivo studies, specific formulations using agents like lactic acid, tartaric acid, or Tween 80 in dextrose solutions have been used to improve solubility.[3]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability and longevity of this compound, proper storage is crucial.

  • Solid Compound: Store the lyophilized powder at -20°C in a dry, dark environment.[1][2]

  • Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C.[1][4] Under these conditions, stock solutions can be stable for several months.[1]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent, third-generation, non-geldanamycin, ATP-competitive inhibitor of Heat Shock Protein 90 (HSP90).[5][6][7] It binds to the N-terminal ATP-binding pocket of HSP90, leading to the proteasomal degradation of HSP90 client proteins.[6][8] Many of these client proteins are oncoproteins critical for tumor cell proliferation, survival, and angiogenesis, such as HER2 (ERBB2), AKT, and Bcr-Abl.[3][6][9] Inhibition of HSP90 also leads to a compensatory upregulation of heat shock proteins like HSP70, which can be used as a pharmacodynamic marker of target engagement.[3][5]

Troubleshooting Guide

This guide is designed to help you systematically troubleshoot experiments where you suspect batch-to-batch variability of this compound is impacting your results.

Issue 1: Reduced or Inconsistent Biological Activity in a New Batch

You observe a significant decrease in the expected biological effect (e.g., higher IC50 value in a cell proliferation assay, less potent inhibition of a signaling pathway) with a new batch of this compound compared to a previous, well-characterized batch.

cluster_0 Initial Observation cluster_1 Verification & Characterization cluster_2 Potential Causes & Solutions ReducedActivity Reduced Biological Activity (e.g., Increased IC50) ConfirmDissolution Confirm Complete Dissolution (Visual Inspection, Sonication) ReducedActivity->ConfirmDissolution Step 1 CheckPurity Assess Purity & Identity (HPLC, LC-MS, NMR) ConfirmDissolution->CheckPurity Step 2 CompareSideBySide Side-by-Side Comparison (New vs. Old Batch in a Standardized Assay) CheckPurity->CompareSideBySide Step 3 Degradation Compound Degradation (Improper Storage/Handling) CompareSideBySide->Degradation Step 4: Analyze Results Impurity Presence of Impurities (Synthesis Byproducts) CompareSideBySide->Impurity Step 4: Analyze Results InaccurateQuant Inaccurate Quantification (Weighing Error) CompareSideBySide->InaccurateQuant Step 4: Analyze Results ContactVendor Contact Vendor for Replacement/Analysis Degradation->ContactVendor Step 5: Action Impurity->ContactVendor Step 5: Action InaccurateQuant->ContactVendor Step 5: Action

Caption: Troubleshooting workflow for reduced biological activity.

  • Confirm Complete Dissolution: Visually inspect your stock solution and working dilutions for any precipitate. If necessary, try warming and sonicating the solution as described in the FAQs. Insoluble compound will lead to a lower effective concentration in your experiment.

  • Assess Purity and Identity: If the issue persists, the purity and identity of the new batch should be verified.

    • High-Performance Liquid Chromatography (HPLC): This is a critical step to assess the purity of the compound. A well-resolved peak corresponding to this compound should be observed, and the purity should ideally be >98%. Compare the chromatogram to that of a previous, reliable batch if available.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the identity of the compound by verifying its molecular weight (for this compound, C26H31N3O5, the expected monoisotopic mass is approximately 465.23 g/mol ).

    • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can confirm the chemical structure of the this compound batch and identify any potential structural impurities.

  • Perform a Side-by-Side Comparison: Conduct a direct comparison of the new and old batches in a well-established and robust assay, such as a cell proliferation assay (e.g., MTT or CellTiter-Glo) using a sensitive cell line (e.g., BT-474 or NCI-N87).[3][4][8] This will provide a quantitative measure of the difference in potency.

  • Analyze the Results and Identify the Cause:

    • If HPLC shows lower purity or the presence of significant impurities, this is the likely cause of the reduced activity.

    • If LC-MS or NMR indicates a different molecular weight or an incorrect structure, the batch is not this compound.

    • If the analytical data confirms high purity and correct identity, consider the possibility of inaccurate weighing of the compound when preparing the stock solution.

    • If the compound has been stored improperly (e.g., at room temperature, exposed to light), it may have degraded.

  • Contact the Vendor: If you have confirmed that the new batch is of substandard quality, contact the vendor with your analytical data and request a replacement or further analysis.

Issue 2: Unexpected Cellular Phenotype or Off-Target Effects

You observe an unusual cellular response that is not consistent with the known mechanism of action of this compound, or you see toxicity at concentrations that were previously well-tolerated.

  • Contaminants from Synthesis: The batch may contain residual solvents or synthesis byproducts that are causing the off-target effects. An HPLC analysis might reveal the presence of these impurities.

  • Endotoxin (B1171834) Contamination: If you are working with immune cells or in vivo models, endotoxin contamination can elicit strong biological responses. It is advisable to test the batch for endotoxin levels.

  • Compound Degradation: Degraded this compound could have different biological activities. Re-evaluating the purity of your current stock solution via HPLC is recommended.

In such cases, it is best to discontinue the use of the suspect batch and obtain a new, quality-controlled batch from a reputable supplier.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature. This data can serve as a reference when evaluating the performance of a new batch.

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayPotency (GI50/IC50)Reference
BT-474Breast CancerProliferation3-126 nM[3]
NCI-N87Gastric CancerProliferation~2-40 nM[1]
32Dp210LeukemiaProliferation6 nM[6]
32Dp210T315ILeukemia (Imatinib-resistant)Proliferation~6 nM[6]
H1299Non-Small Cell Lung CancerViability2.85 µM[10]
VariousNon-Small Cell Lung CancerProliferation< 100 nM[11]

Table 2: Binding Affinity of this compound to HSP90

TargetAssay MethodAffinity (IC50/Kd)Reference
HSP90αFluorescence Polarization13 nM[1]
HSP90βFluorescence Polarization21 nM[1]
HSP90Isothermal Titration Calorimetry1.7 nM[12]
Hsp90NIsothermal Titration Calorimetry5.10 nM[10]

Key Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of an this compound batch. Specific parameters may need to be optimized based on the available instrumentation and column.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 310 nm.[13]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as: (Area of this compound peak / Total area of all peaks) x 100%.

Protocol 2: Cell Proliferation Assay (MTT-based)

This protocol describes a colorimetric assay to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Cell Seeding:

    • Seed cells (e.g., BT-474) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50 value.

Signaling Pathways and Workflows

This compound Mechanism of Action: HSP90 Inhibition and Client Protein Degradation

This compound exerts its anti-cancer effects by inhibiting HSP90, a molecular chaperone responsible for the stability and function of numerous client proteins involved in oncogenic signaling.

cluster_0 This compound Action cluster_1 HSP90 Chaperone Complex cluster_2 Cellular Consequences This compound This compound HSP90 HSP90 (N-terminal ATP pocket) This compound->HSP90 Inhibits ATP Binding ClientProtein Client Proteins (e.g., AKT, HER2, Bcr-Abl) HSP90->ClientProtein Stabilizes UbiquitinProteasome Ubiquitin-Proteasome System HSP90->UbiquitinProteasome Dissociation Leads to... ClientProtein->UbiquitinProteasome Targeting for Degradation ATP ATP ATP->HSP90 Degradation Client Protein Degradation UbiquitinProteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest ProlifInhibition Inhibition of Proliferation Degradation->ProlifInhibition

References

Validation & Comparative

A Comparative Guide to HSP90 Inhibitors: Auy922 vs. 17-AAG and BIIB021

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of three prominent Heat Shock Protein 90 (HSP90) inhibitors: Auy922 (Luminespib), 17-AAG (Tanespimycin), and BIIB021. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to HSP90 Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the conformational maturation and stability of a multitude of "client" proteins.[1][2] Many of these client proteins are oncoproteins that are integral to the development and progression of cancer, playing key roles in signal transduction, cell cycle regulation, and apoptosis.[3][4] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive therapeutic target.[2] HSP90 inhibitors disrupt this chaperone function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway, thereby simultaneously targeting multiple oncogenic signaling pathways.[5][6]

The inhibitors discussed in this guide—this compound, 17-AAG, and BIIB021—all function by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its ATPase activity.[3][7][8]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the in vitro and in vivo activities of this compound, 17-AAG, and BIIB021 based on available preclinical data.

In Vitro Anti-proliferative Activity
InhibitorCell LineCancer TypeGI50/IC50 (nM)Reference
This compound BT-474Breast Cancer3[9]
NCI-H460Non-Small Cell Lung Cancer6[10]
A549Non-Small Cell Lung Cancer20[10]
WM266.4Melanoma~10[11]
U87MGGlioblastoma~7[11]
17-AAG BT-474Breast Cancer5-6[10]
LNCaPProstate Cancer25-45[10]
PC-3Prostate Cancer25-45[10]
HCT116Colon Cancer~20[5]
SK-N-SHNeuroblastoma~500[7]
BIIB021 MCF-7Breast Cancer32 (EC50 for HER-2 degradation)[12]
SKM-1Myelodysplastic Syndrome~100 (IC50)[13]
HeLaCervical Cancer14.79 (IC50)[1]
VariousVarious149 (Median GI50)[14]

Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Anti-Tumor Efficacy in Xenograft Models
InhibitorXenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
This compound BT-474Breast Cancer30 mg/kg, i.v., once weeklySignificant growth inhibition[9][15]
H1975Non-Small Cell Lung CancerNot specifiedTumor stability[10]
A549Non-Small Cell Lung CancerNot specifiedSlowed growth[10]
17-AAG CWR22Prostate Cancer~50 mg/kg, i.p.67% inhibition[10]
HCT116Colon CancerNot specifiedSignificant growth inhibition[5]
LAN-1NeuroblastomaNot specifiedSignificant growth inhibition[16]
BIIB021 N87Gastric Cancer31-125 mg/kg, p.o., daily (Mon-Fri)46-87% inhibition[8]
BT474Breast CancerNot specifiedPotent inhibition[8]
CWR22Prostate CancerNot specifiedAnti-tumor activity[8]

Mechanism of Action and Signaling Pathways

HSP90 inhibitors, by binding to the N-terminal ATP pocket, induce a conformational change in HSP90 that leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[7] This results in the disruption of numerous signaling pathways critical for cancer cell survival and proliferation. A hallmark of HSP90 inhibition is the compensatory upregulation of other heat shock proteins, such as HSP70.[12]

HSP90_Signaling_Pathway HSP90 Signaling Pathway and Inhibition cluster_HSP90 HSP90 Chaperone Cycle cluster_Client_Proteins Client Oncoproteins cluster_Signaling Downstream Signaling cluster_Inhibition Inhibitor Action HSP90 HSP90 ADP ADP HSP90->ADP hydrolyzes Cochaperones Co-chaperones (e.g., p23, Hop) HSP90->Cochaperones associates with HER2 HER2 HSP90->HER2 stabilizes & activates AKT Akt HSP90->AKT stabilizes & activates Raf1 Raf-1 HSP90->Raf1 stabilizes & activates CDK4 CDK4 HSP90->CDK4 stabilizes & activates Proteasome Proteasome HSP90->Proteasome leads to degradation of client proteins via ATP ATP ATP->HSP90 binds Proliferation Cell Proliferation HER2->Proliferation promotes Survival Cell Survival HER2->Survival promotes Angiogenesis Angiogenesis HER2->Angiogenesis promotes HER2->Proteasome AKT->Proliferation promotes AKT->Survival promotes AKT->Angiogenesis promotes AKT->Proteasome Raf1->Proliferation promotes Raf1->Survival promotes Raf1->Angiogenesis promotes Raf1->Proteasome CDK4->Proliferation promotes CDK4->Survival promotes CDK4->Angiogenesis promotes CDK4->Proteasome Inhibitor This compound / 17-AAG / BIIB021 Inhibitor->HSP90 inhibits ATP binding

Caption: Mechanism of HSP90 inhibition and its impact on client proteins.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is used to determine the cytotoxic effects of HSP90 inhibitors on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the HSP90 inhibitor (e.g., this compound, 17-AAG, or BIIB021) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with HSP90 inhibitors adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT solution incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Solubilize formazan crystals incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a typical cell viability assay.

Western Blot Analysis for Client Protein Degradation

This protocol is used to confirm the on-target effect of HSP90 inhibitors by observing the degradation of client proteins.

  • Cell Treatment and Lysis: Treat cancer cells with the HSP90 inhibitor for a specified time course (e.g., 4, 8, 16, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.[18]

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against client proteins (e.g., HER2, Akt, Raf-1), HSP70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[2]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.[2]

Logical Relationship of Inhibitors

The development of HSP90 inhibitors has progressed from natural product derivatives to fully synthetic small molecules with improved pharmaceutical properties.

Inhibitor_Relationship Natural_Product Natural Product (Geldanamycin) Ansamycin (B12435341) Ansamycin Derivative (17-AAG) Natural_Product->Ansamycin Derived from Synthetic_Purine Synthetic Purine-Scaffold (BIIB021) Ansamycin->Synthetic_Purine Led to development of a new generation of Synthetic_Isoxazole Synthetic Isoxazole (this compound) Ansamycin->Synthetic_Isoxazole Led to development of a new generation of

Caption: Development relationship of HSP90 inhibitors.

Summary and Conclusion

This compound, 17-AAG, and BIIB021 are all potent inhibitors of HSP90 that have demonstrated significant anti-tumor activity in preclinical models.

  • This compound is a highly potent, non-geldanamycin, isoxazole-based inhibitor that has shown efficacy in the low nanomolar range against a broad panel of cancer cell lines and in various xenograft models.[9][10][11]

  • 17-AAG , a derivative of the natural product geldanamycin, was one of the first HSP90 inhibitors to enter clinical trials.[7] It has shown activity against a range of tumor types but can have limitations related to its formulation and potential for hepatotoxicity.[10]

  • BIIB021 is a fully synthetic, orally available purine-scaffold inhibitor.[8] It has demonstrated nanomolar potency and in vivo anti-tumor activity, offering an alternative to the ansamycin class of inhibitors.[1][8][13]

The choice of inhibitor for a particular research application will depend on the specific cancer type being studied, the desired route of administration, and the known sensitivity of the target cells to different structural classes of HSP90 inhibitors. This guide provides a foundational comparison to aid in this decision-making process.

References

A Comparative Guide to Third-Generation HSP90 Inhibitors: Auy922 (Luminespib) vs. Onalespib (AT13387)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent third-generation Heat Shock Protein 90 (HSP90) inhibitors, Auy922 (Luminespib) and Onalespib (B1677294) (AT13387). Both compounds are synthetic small molecules that target the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.[1][2] Inhibition of HSP90 leads to the proteasome-dependent degradation of these oncoproteins, establishing it as a key target in oncology.[3][4] This document outlines their comparative preclinical efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Performance: A Comparative Analysis

This compound and Onalespib have demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The following tables summarize their biochemical potency and cellular activity, providing a quantitative basis for comparison.

Table 1: Biochemical Potency Against HSP90

InhibitorTargetAssay TypePotency ValueReference
This compound (Luminespib) HSP90αFluorescence PolarizationIC50: 13 nM[3]
HSP90βFluorescence PolarizationIC50: 21 nM[3]
Hsp90 N-Terminal DomainIsothermal Titration Calorimetry (ITC)Kd: 5.10 nM[5]
Onalespib (AT13387) HSP90Isothermal Titration Calorimetry (ITC)Kd: 0.7 nM[6][7]

Table 2: Cellular Anti-proliferative Activity (GI50/IC50)

InhibitorCell Line (Cancer Type)Potency (GI50/IC50)Reference
This compound (Luminespib) Panel of Human Tumor LinesGI50: 2.3 - 50 nM[3]
Panel of Breast Cancer LinesGI50: 3 - 126 nM[3]
Panel of 41 NSCLC LinesIC50: < 100 nM[8]
H1299 (NSCLC)IC50: 2.85 µM[5]
Onalespib (AT13387) Panel of 30 Tumor LinesGI50: 13 - 260 nM[7]
H314 (Squamous Cell)IC50: 3 nM[9]
HCT116 (Colon)IC50: 8.7 nM[9]
A431 (Squamous Cell)IC50: 17.9 nM[9]
A549 (NSCLC)IC50: 50 nM[10]
Mechanism of Action: Disrupting the Chaperone Cycle

Both this compound and Onalespib function as competitive inhibitors, binding with high affinity to the ATP-binding pocket located in the N-terminal domain of HSP90.[5][11][12] This action blocks the intrinsic ATPase activity of HSP90, which is critical for its chaperone function.[2][4] By inhibiting ATP hydrolysis, the inhibitors lock HSP90 in a conformation that prevents the recruitment of essential co-chaperones, such as p23, and the proper folding and stabilization of client proteins.[3][12] Consequently, oncogenic client proteins like HER2 (ERBB2), AKT, EGFR, and RAF-1 are destabilized and targeted for degradation by the ubiquitin-proteasome pathway.[3][4][8][13] A reliable pharmacodynamic marker and hallmark of HSP90 inhibition is the compensatory upregulation of heat shock proteins like HSP70.[3][8]

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle (Active) cluster_1 Inhibition Pathway ATP ATP HSP90_open HSP90 (Open Conf.) ATP->HSP90_open Binds HSP90_closed HSP90-Client (Closed Conf.) HSP90_open->HSP90_closed Conformational Change HSP90_inhibited HSP90 (Inhibited) Client_unfolded Unfolded Client Protein (e.g., AKT, HER2) Client_unfolded->HSP90_open Binds Proteasome Ubiquitin- Proteasome System Client_unfolded->Proteasome Targeted for Degradation Client_folded Folded/Active Client Protein HSP90_closed->Client_folded Hydrolysis & Release ADP ADP + Pi HSP90_closed->ADP Cell_Survival Cell Proliferation & Survival Client_folded->Cell_Survival Inhibitor This compound / Onalespib Inhibitor->HSP90_open Competes with ATP Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: HSP90 inhibition pathway. (Within 100 characters)

Experimental Protocols

The evaluation of HSP90 inhibitors relies on a series of standardized biochemical and cellular assays. Below are detailed methodologies for two key experiments.

Cell Viability (MTT/Alamar Blue) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.

Methodology:

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microplates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well). Plates are incubated overnight (37°C, 5% CO2) to allow for cell adherence.[1]

  • Drug Treatment: A stock solution of the HSP90 inhibitor (this compound or Onalespib) is prepared in DMSO. Serial dilutions are made in the appropriate cell culture medium to create a range of final concentrations (e.g., 0.1 nM to 10 µM). The medium from the cell plates is removed, and 100 µL of the drug-containing medium is added to each well. Control wells receive medium with DMSO only (vehicle control).[1]

  • Incubation: The plates are incubated for a specified duration, typically corresponding to three cell-doubling times (e.g., 72 hours), at 37°C and 5% CO2.[1][7]

  • Reagent Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) or Alamar Blue reagent is added to each well. The plates are incubated for an additional 2-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • Data Acquisition: For MTT assays, the medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan (B1609692) crystals. For Alamar Blue, no solubilization is needed. The absorbance (for MTT) or fluorescence (for Alamar Blue) is measured using a microplate reader.[1]

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The data is plotted as a dose-response curve, and the GI50 or IC50 value (the concentration at which growth is inhibited by 50%) is determined using non-linear regression analysis.

Western Blot Analysis for Client Protein Degradation

This technique is used to detect and quantify changes in the protein levels of HSP90 clients (e.g., AKT, HER2) and pharmacodynamic markers (e.g., HSP70) after inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and allowed to adhere. They are then treated with the HSP90 inhibitor (e.g., at IC50 and 10x IC50 concentrations) or vehicle (DMSO) for a specified time course (e.g., 6, 18, 24 hours).[8]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The cell lysate is scraped and collected, then centrifuged at high speed (e.g., 14,000 rpm for 15 min at 4°C) to pellet cell debris. The supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: An equal amount of protein from each sample (e.g., 20-40 µg) is mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a polyacrylamide gel (SDS-PAGE). The proteins are separated by size via electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Blocking and Antibody Incubation: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-AKT, anti-p-AKT, anti-HER2, anti-HSP70) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. After further washing, a chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.

  • Imaging: The signal is captured using a digital imaging system or X-ray film. A loading control protein (e.g., β-actin or tubulin) is also probed to confirm equal protein loading across lanes.[8]

Western_Blot_Workflow cluster_workflow Western Blot Workflow step1 1. Cell Lysis & Protein Extraction step2 2. Protein Quantification (BCA/Bradford Assay) step1->step2 step3 3. SDS-PAGE (Protein Separation) step2->step3 step4 4. Electrotransfer (Gel to Membrane) step3->step4 step5 5. Blocking (5% Milk or BSA) step4->step5 step6 6. Primary Antibody Incubation (e.g., anti-AKT) step5->step6 step7 7. Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 8. Chemiluminescent Detection & Imaging step7->step8

Caption: Key steps of the Western Blot experimental workflow. (Within 100 characters)

References

A Comparative Guide to the Efficacy of Luminespib (NVP-AUY922) and Onalespib (AT13387) in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical drivers of oncogenesis. Its inhibition presents a compelling therapeutic strategy by simultaneously targeting multiple cancer-promoting pathways. Luminespib (B612032) (NVP-AUY922) and onalespib (B1677294) (AT13387) are both potent, second-generation, synthetic small-molecule inhibitors of HSP90.[1] Both were developed from a resorcinol-based pharmacophore and target the ATP-binding pocket in the N-terminal domain of HSP90, leading to the ubiquitination and proteasomal degradation of client proteins.[1][2]

This guide provides a detailed comparison of the preclinical efficacy of luminespib and onalespib based on available experimental data. It is important to note that direct head-to-head comparative studies in the same experimental settings are limited in the published literature.[3] Therefore, this document summarizes key findings from separate studies to offer an objective resource for researchers in oncology and drug development.

Mechanism of Action

Both luminespib and onalespib are highly potent inhibitors that bind to the N-terminal ATP-binding site of HSP90.[1][4] This competitive inhibition disrupts the chaperone's ATPase activity, preventing the conformational maturation of client oncoproteins. These destabilized client proteins are then targeted for degradation by the ubiquitin-proteasome pathway. This leads to the simultaneous disruption of multiple signaling pathways crucial for tumor growth, proliferation, and survival. A hallmark of HSP90 inhibition by these agents is the compensatory upregulation of the heat shock protein HSP70.[5][6]

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibitor Action Unfolded_Client Unfolded Client Protein HSP90_Open HSP90 (Open) Unfolded_Client->HSP90_Open Binding Proteasome Proteasome Unfolded_Client->Proteasome Ubiquitination HSP90_ATP HSP90-ATP (Closed) HSP90_Open->HSP90_ATP ATP Binding Folded_Client Folded Client Protein HSP90_ATP->Folded_Client ATP Hydrolysis & Client Folding Cochaperones Co-chaperones (e.g., p23) HSP90_ATP->Cochaperones Inhibitor Luminespib or Onalespib Inhibitor->HSP90_Open Blocks ATP Binding Site Degradation Degradation Proteasome->Degradation Xenograft_Workflow cluster_workflow Typical In Vivo Xenograft Study Workflow start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Human Tumor Cells start->implantation establishment Tumor Growth to Established Volume (e.g., 100-200 mm³) implantation->establishment randomization Randomization into Treatment & Control Groups establishment->randomization treatment Drug Administration (e.g., i.v., i.p.) - Luminespib or Onalespib - Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring Dosing Schedule endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Tissue Harvest & Pharmacodynamic Analysis (Western Blot, IHC) endpoint->analysis end End: Data Analysis analysis->end Drug_Comparison Feature Comparison Luminespib Luminespib (NVP-AUY922) - Potent, low nM in vitro activity [1, 2] - Broad in vivo efficacy in multiple xenografts [4] - Reports of ocular toxicity in clinical trials [14] - Extensive clinical trial history (mostly completed/terminated) [12] Shared {Shared Features|- Second-generation, non-ansamycin inhibitors - Target N-terminal ATP pocket of HSP90 [9, 12] - Cause degradation of client oncoproteins [4] - Induce HSP70 expression [2, 4] - Developed from resorcinol-based pharmacophore [12] } Onalespib Onalespib (AT13387) - Potent in vitro activity [14] - Extended pharmacodynamic action [14] - Brain penetrant [4] - Synergistic effects with radiotherapy [8] - Several active/recruiting clinical trials [12]

References

Validating AUY922 Target Engagement In Vivo: A Comparative Guide to Pharmacodynamic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of AUY922, a potent second-generation HSP90 inhibitor. We present supporting experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its pharmacodynamic effects.

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of oncogenesis.[1][2][3] Inhibition of HSP90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it a compelling target for cancer therapy.[2][4][5] this compound (also known as luminespib (B612032) or NVP-AUY922) is a highly potent, non-geldanamycin HSP90 inhibitor that binds to the ATP-binding pocket in the N-terminal domain of HSP90.[5][6][7] This action disrupts the HSP90 chaperone cycle, leading to the degradation of oncoproteins and inhibition of tumor growth.[3][4][8]

Validating that this compound engages its target in a living organism is a critical step in preclinical and clinical development. This is achieved by measuring pharmacodynamic (PD) markers that confirm the biological activity of the drug. The two primary, well-established PD markers for HSP90 inhibition are the induction of heat shock protein 70 (HSP70) and the degradation of HSP90 client proteins.[3][9][10]

Comparative Analysis of this compound and Other HSP90 Inhibitors

This compound has demonstrated greater potency compared to first-generation HSP90 inhibitors like 17-AAG (a geldanamycin (B1684428) derivative).[3] Its distinct chemical structure as an isoxazole-based inhibitor confers a favorable pharmacological profile, including reduced hepatotoxicity.[4] The following table summarizes the in vitro and in vivo activity of this compound in comparison to other HSP90 inhibitors.

Inhibitor Chemical Class In Vitro Potency (GI50/IC50) Key In Vivo Model Observed In Vivo Pharmacodynamic Effects Reference
This compound (Luminespib) Isoxazole Resorcinol2-126 nM across various cancer cell linesBT-474 breast cancer xenograftHSP70 induction, degradation of HER2 and p-AKT, dissociation of HSP90-p23 complex.[1][3]
17-AAG (Tanespimycin) Geldanamycin (Ansamycin)3.6- to 300-fold less potent than this compound in direct comparisonsBT-474 breast cancer xenograftLess potent induction of HSP70 and client protein degradation compared to this compound.[3]
NVP-BEP800 2-aminothieno[2,3-d]pyrimidinePotent HSP90 inhibitorNot specified in direct comparisonRadiosensitizing effects, cell cycle impairment, increased DNA damage.[6]
SNX-5422 (Prodrug of SNX-2112) Orally bioavailable small moleculeNot specified in direct comparisonAdvanced lung cancer (clinical trial)Not specified in direct comparison[2]
Quantitative Data on this compound Pharmacodynamic Markers

The following table summarizes the quantitative changes observed in key pharmacodynamic markers following this compound treatment in preclinical and clinical studies.

Pharmacodynamic Marker Experimental Model This compound Dose/Concentration Observed Effect Assay Method Reference
HSP70 Induction Peripheral Blood Mononuclear Cells (PBMCs) from patients with advanced solid tumors70 mg/m²1.9–10.4 fold increaseELISA[9]
HSP70 Induction BT-474 breast cancer xenografts50 mg/kg (single dose)Increased HSP70 protein levelsImmunohistochemistry[3]
Client Protein Degradation (p-AKT) BT-474 breast cancer xenografts8.3 or 25 mg/kg (single dose)Reduction in phospho-AKT levelsWestern Blot[3]
Client Protein Degradation (HER2) Serum from HER2+ breast cancer patients70 mg/m²~45% and ~80% decrease in soluble HER2 in two patientsELISA[9]
HSP90-p23 Complex Dissociation BT-474 breast cancer xenograftsNot specifiedSignificant dissociation at 2 and 6 hours post-treatmentImmunoprecipitation[3]
Cell Proliferation Inhibition (GI50) Human breast cancer cell lines3 to 126 nM50% growth inhibitionCell Viability Assay[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are generalized protocols for key techniques used to assess this compound target engagement.

Western Blot Analysis for Client Protein Degradation

This method is used to quantify the reduction of specific HSP90 client proteins (e.g., AKT, p-AKT, HER2, EGFR) in tumor tissue or cell lysates following this compound treatment.

  • Animal Dosing and Tissue Collection: Administer this compound or vehicle control to tumor-bearing animals (e.g., mice with xenografts) at the desired doses and time points. Euthanize the animals and harvest the tumors.

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the client protein of interest (e.g., anti-AKT, anti-p-AKT).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in the client protein level in this compound-treated samples compared to controls.

ELISA for HSP70 Induction

This assay quantifies the induction of HSP70 in peripheral blood mononuclear cells (PBMCs) or tissue lysates, a hallmark of HSP90 inhibition.

  • Sample Collection and Preparation: Collect blood samples from treated animals or patients and isolate PBMCs using density gradient centrifugation. Alternatively, prepare tissue lysates as described for Western blotting.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for HSP70.

    • Add the PBMC or tissue lysates to the wells and incubate to allow HSP70 to bind to the antibody.

    • Wash the wells and add a detection antibody that also binds to HSP70.

    • Add an enzyme-conjugated secondary antibody that binds to the detection antibody.

    • Add a substrate that is converted by the enzyme to produce a measurable color change.

  • Data Analysis: Measure the absorbance of each well using a microplate reader. Calculate the concentration of HSP70 in each sample based on a standard curve generated with known concentrations of recombinant HSP70. The fold induction is calculated by comparing the HSP70 levels in treated samples to those in vehicle-treated controls.

Immunohistochemistry (IHC) for In Situ Biomarker Analysis

IHC allows for the visualization of pharmacodynamic marker changes within the tumor tissue context.

  • Tissue Preparation: Harvest tumors from treated and control animals, fix them in formalin, and embed them in paraffin.

  • Sectioning and Staining: Cut thin sections of the paraffin-embedded tumors and mount them on microscope slides. Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval to unmask the target protein.

  • Immunostaining: Block non-specific binding sites and incubate the sections with a primary antibody against the biomarker of interest (e.g., HSP70, p-AKT).

  • Detection: Wash the sections and apply a secondary antibody linked to an enzyme. Add a chromogenic substrate that produces a colored precipitate at the site of the antibody-antigen reaction.

  • Counterstaining and Visualization: Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize cell nuclei. Dehydrate and mount the sections.

  • Analysis: Examine the stained slides under a microscope. The intensity and distribution of the staining can be semi-quantitatively scored to compare the levels of the biomarker between treated and control groups.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key signaling pathways, the mechanism of this compound action, and the experimental workflow for validating target engagement.

HSP90_Signaling_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Downstream Effects Unfolded_Client Unfolded Client Protein HSP90_ATP HSP90-ATP Unfolded_Client->HSP90_ATP Binding HSP90_ADP HSP90-ADP HSP90_ATP->HSP90_ADP ATP Hydrolysis Folded_Client Folded (Active) Client Protein HSP90_ADP->Folded_Client Release Oncogenic_Signaling Oncogenic Signaling (e.g., AKT, HER2) Folded_Client->Oncogenic_Signaling Cell_Survival Cell Survival & Proliferation Oncogenic_Signaling->Cell_Survival

Caption: The HSP90 chaperone cycle is essential for the proper folding and activation of oncogenic client proteins.

AUY922_Mechanism_of_Action cluster_0 HSP90 Inhibition by this compound cluster_1 Consequences of Inhibition This compound This compound HSP90_ATP_Pocket HSP90 (ATP Binding Pocket) This compound->HSP90_ATP_Pocket Binds to Inhibited_HSP90 Inhibited HSP90 Unfolded_Client Unfolded Client Protein Inhibited_HSP90->Unfolded_Client Release HSP70_Induction HSP70 Induction Inhibited_HSP90->HSP70_Induction Triggers Proteasomal_Degradation Proteasomal Degradation Unfolded_Client->Proteasomal_Degradation Experimental_Workflow cluster_0 In Vivo Study cluster_1 Pharmacodynamic Analysis Animal_Model Tumor-Bearing Animal Model Dosing Administer this compound or Vehicle Animal_Model->Dosing Sample_Collection Collect Tumor and Blood Samples Dosing->Sample_Collection Western_Blot Western Blot (Client Proteins) Sample_Collection->Western_Blot ELISA ELISA (HSP70) Sample_Collection->ELISA IHC IHC (In Situ Markers) Sample_Collection->IHC Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis ELISA->Data_Analysis IHC->Data_Analysis

References

A Comparative Guide to the Preclinical Efficacy of HSP90 Inhibitors: Auy922 vs. CH5164840

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the preclinical efficacy of two prominent Heat Shock Protein 90 (HSP90) inhibitors: Auy922 (luminespib, NVP-AUY922) and CH5164840 (Debio 0932). By summarizing key experimental data, detailing methodologies, and visualizing the targeted signaling pathways, this document aims to serve as a valuable resource for oncology and drug development researchers.

Introduction to this compound and CH5164840

Both this compound and CH5164840 are potent, second-generation, synthetic small molecule inhibitors of HSP90.[1][2] They exert their anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][3] Inhibition of HSP90 leads to the proteasomal degradation of these oncoproteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[3][4] While sharing a common mechanism of action, their distinct chemical structures may confer differences in their preclinical and clinical profiles.

In Vitro Efficacy: A Comparative Analysis

The anti-proliferative activities of this compound and CH5164840 have been evaluated across a range of cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values. It is important to note that these values are collated from separate studies, and direct head-to-head comparisons in the same experimental setting are limited.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeGI50/IC50 (nM)Reference
BT-474Breast Cancer3.1[5]
SKBr3Breast Cancer4.1[5]
MCF7Breast Cancer4.2[5]
T47DBreast Cancer4.3[5]
ZR-75-1Breast Cancer5.4[5]
MDA-MB-468Breast Cancer5.5[5]
MDA-MB-157Breast Cancer126[5]
41 NSCLC Cell LinesNon-Small Cell Lung Cancer< 100 (IC50)[6]
KK1, SO4, LM-Y1, KOB, ST1Adult T-Cell Leukemia-Lymphoma12.5 - 25.0 (IC50)[7]
NCI-N87Gastric Cancer~2 - 40 (GI50)[8]

Table 2: In Vitro Anti-proliferative Activity of CH5164840 (Debio 0932)

Cell LineCancer TypeIC50 (nM)Reference
NCI-H1975Non-Small Cell Lung Cancer140 - 550[9]
NCI-H292Non-Small Cell Lung Cancer140 - 550[9]
NCI-H1650Non-Small Cell Lung Cancer140 - 550[9]
NCI-H441Non-Small Cell Lung Cancer140 - 550[9]
HCC827Non-Small Cell Lung Cancer140 - 550[9]
A549Non-Small Cell Lung Cancer140 - 550[9]
Calu-3Non-Small Cell Lung Cancer140 - 550[9]
MCF-7Breast CancerNot explicitly stated, but showed cytotoxic effect[2]
MDA-MB-231Breast CancerNot explicitly stated, but showed cytotoxic effect[2]

In Vivo Efficacy

Both this compound and CH5164840 have demonstrated significant anti-tumor activity in preclinical xenograft models.

  • This compound: In a BT-474 breast cancer xenograft model, intravenous administration of this compound at 30 mg/kg resulted in sustained tumor drug levels far exceeding the cellular GI50 value for approximately two days.[5] A once-weekly dosing regimen proved to be highly efficacious and well-tolerated.[5]

  • CH5164840: This inhibitor has shown notable antitumor activity in various non-small cell lung cancer (NSCLC) xenograft models, including those with wild-type EGFR overexpression (NCI-H292) and EGFR mutations (NCI-H1975).[9] Furthermore, CH5164840 has been shown to enhance the antitumor activity of the EGFR inhibitor erlotinib (B232) in both erlotinib-sensitive and resistant NSCLC models.[9][10]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for both this compound and CH5164840 is the inhibition of the ATPase activity of HSP90, which leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[3][4] This disrupts multiple oncogenic signaling pathways critical for cancer cell survival and proliferation.

Key HSP90 client proteins affected by these inhibitors include:

  • Receptor Tyrosine Kinases: EGFR, HER2, MET[1][4][9]

  • Signaling Intermediates: AKT, RAF1, IKKα, IKKβ, IKKγ[9][11]

  • Cell Cycle Regulators: Cdk4, Cdk6[11]

  • Anti-apoptotic Proteins: Survivin[11]

A hallmark of HSP90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (HSP70), which can serve as a pharmacodynamic biomarker of target engagement.[9][11]

HSP90_Inhibition_Pathway cluster_0 HSP90 Chaperone Cycle cluster_1 Inhibitor Action cluster_2 Downstream Effects HSP90 HSP90 ADP ADP HSP90->ADP Hydrolysis Active_Client_Protein Active_Client_Protein HSP90->Active_Client_Protein Folding & Stability ATP ATP ATP->HSP90 Binds Client_Protein Client_Protein Client_Protein->HSP90 Binds Degradation Proteasomal Degradation Active_Client_Protein->Degradation Proliferation_Survival Cell Proliferation & Survival Active_Client_Protein->Proliferation_Survival Promotes Auy922_CH5164840 This compound / CH5164840 Auy922_CH5164840->HSP90 Inhibits ATP Binding Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Degradation->Cell_Cycle_Arrest Apoptosis->Proliferation_Survival Inhibits Cell_Cycle_Arrest->Proliferation_Survival Inhibits

Caption: Mechanism of HSP90 inhibition by this compound and CH5164840.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of HSP90 inhibitors.

Cell Viability Assay (MTT/XTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound, CH5164840, or a vehicle control for a specified period (e.g., 72 hours).

  • Reagent Incubation: MTT or XTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and GI50/IC50 values are determined by plotting the percentage of viability against the drug concentration.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells drug_treatment Treat with this compound or CH5164840 seed_cells->drug_treatment reagent_incubation Add MTT/XTT Reagent & Incubate drug_treatment->reagent_incubation solubilization Add Solubilizing Agent reagent_incubation->solubilization read_plate Measure Absorbance solubilization->read_plate analyze_data Calculate GI50/IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and is crucial for confirming the degradation of HSP90 client proteins.

  • Cell Lysis: Cells treated with the HSP90 inhibitor or vehicle control are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., EGFR, AKT, HSP70).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: Workflow for Western blot analysis.

Conclusion

Both this compound and CH5164840 are potent second-generation HSP90 inhibitors with significant preclinical anti-tumor activity across a range of cancer types. This compound has demonstrated low nanomolar potency in numerous cell lines. CH5164840 has also shown remarkable efficacy, particularly in NSCLC, and has the potential to overcome resistance to other targeted therapies. The choice between these inhibitors for further investigation may depend on the specific cancer type, the underlying oncogenic drivers, and the desired therapeutic combination strategy. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret preclinical studies aimed at further elucidating the therapeutic potential of these promising HSP90 inhibitors.

References

validation of Auy922-mediated degradation of specific client proteins (e.g., HER2, AKT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the HSP90 inhibitor Auy922 (also known as NVP-AUY922 or Luminespib), focusing on its efficacy in mediating the degradation of the oncoproteins HER2 and AKT.[1][2] Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor progression.[1][3] this compound is a potent, second-generation HSP90 inhibitor that binds to the N-terminal ATP-binding pocket of the chaperone, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[3][4] This guide offers researchers, scientists, and drug development professionals a detailed comparison with other HSP90 inhibitors, supported by quantitative data and experimental protocols.

Comparison of this compound with Other HSP90 Inhibitors

This compound belongs to the class of N-terminal HSP90 inhibitors. Its performance is often benchmarked against the first-generation ansamycin (B12435341) antibiotic, 17-AAG (Tanespimycin). Studies have shown that this compound is significantly more potent than 17-AAG. For instance, this compound more effectively inhibits the interaction between HSP90 and its co-chaperone p23, a key step in the chaperone cycle.[5] Another class of inhibitors, which target the C-terminus of HSP90, such as Novobiocin, function through a different mechanism and typically do not induce the heat shock response (e.g., HSP70 upregulation) that is a hallmark of N-terminal inhibitors.[2][4]

FeatureThis compound (NVP-AUY922)17-AAG (Tanespimycin)C-Terminal Inhibitors (e.g., Novobiocin)
Mechanism N-Terminal ATP-binding pocket inhibitor[2]N-Terminal ATP-binding pocket inhibitorBinds to the C-terminus, inducing conformational changes[2]
Potency High (low nanomolar IC50 values)[5][6]Lower potency compared to this compound[5]Generally lower potency than N-terminal inhibitors
Client Protein Degradation Potently induces degradation of HER2, AKT, and others[1][5]Induces degradation of HSP90 clientsInduces client protein release and degradation[2]
Heat Shock Response Induces HSP70 expression[5]Induces heat shock responseTypically do not induce a heat shock response[4]
Development Generation Second-generation, non-ansamycin[3]First-generation, ansamycin-basedVaried

Quantitative Data on this compound Performance

The efficacy of this compound is demonstrated by its potent anti-proliferative activity across various cancer cell lines and its ability to induce client protein degradation at nanomolar concentrations.

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 / GI50 (nM)Reference
Panel of Human Tumor LinesVarious2.3 - 50 (GI50)[5]
HER2+ Breast Cancer LinesBreast6 - 17 (IC50)[6]
BT-474Breast~3 (GI50)[5]
SK-BR-3Breast~6 (GI50)[5]
Table 2: this compound-Mediated Degradation of HER2 and AKT
Cell LineCancer TypeThis compound ConcentrationTreatment TimeEffect on HER2 / AKTReference
BT474, SKBR3Breast100 - 1000 nM24 hoursDose-dependent degradation of HER2 and AKT[7]
OE19, ESO26Gastric50 - 100 nM24 hoursEffective suppression of phosphorylated HER2 and AKT[1]
SKOV-3Ovarian30 nM24 hours72.5% downregulation of HER2[8]
SKOV-3Ovarian100 nM24 hours80.1% downregulation of HER2[8]

Visualized Pathways and Workflows

This compound inhibits HSP90, leading to the degradation of client proteins like HER2 and AKT.

Western_Blot_Workflow start 1. Cell Treatment (e.g., this compound) lysis 2. Cell Lysis (RIPA Buffer) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Protein Separation) quant->sds transfer 5. Protein Transfer (PVDF Membrane) sds->transfer block 6. Blocking (5% BSA in TBST) transfer->block primary_ab 7. Primary Antibody Incubation (e.g., anti-HER2, anti-AKT) block->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect 9. Detection (ECL Substrate) secondary_ab->detect analyze 10. Analysis (Densitometry) detect->analyze

Experimental workflow for Western Blot analysis of protein degradation.

MTT_Assay_Workflow plate_cells 1. Seed Cells in 96-well plate add_drug 2. Add this compound (various concentrations) plate_cells->add_drug incubate_drug 3. Incubate (e.g., 72 hours) add_drug->incubate_drug add_mtt 4. Add MTT Reagent (0.5 mg/mL) incubate_drug->add_mtt incubate_mtt 5. Incubate (1-4 hours, 37°C) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (B1609692) (e.g., DMSO) incubate_mtt->solubilize read_plate 7. Measure Absorbance (570 nm) solubilize->read_plate

Workflow for assessing cell viability using the MTT assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Western Blot Protocol for HER2 and AKT Degradation

This protocol is adapted from standard procedures used to evaluate the effects of HSP90 inhibitors.[9][10]

  • Cell Culture and Treatment:

    • Plate HER2-overexpressing cells (e.g., SK-BR-3, BT-474, OE19) and allow them to adhere.[10]

    • Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells on ice using modified RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[10]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[10]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay, which is compatible with the detergents in the RIPA buffer.[10]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.[10]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[10]

    • Incubate the membrane overnight at 4°C with primary antibodies targeting total HER2, phosphorylated HER2 (p-HER2), total AKT, phosphorylated AKT (p-AKT), and a loading control (e.g., β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[10]

    • Quantify band intensities using densitometry software to determine the relative decrease in protein levels compared to the loading control.

Cell Viability (MTT) Assay

This protocol outlines the steps to measure the anti-proliferative effects of this compound.[9][11][12]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound for a specified period, typically 72 hours.[9] Include wells with untreated cells as a control.

  • MTT Addition:

    • Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[11]

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][11]

  • Formazan Solubilization:

    • Carefully remove the culture medium.

    • Add a solubilizing agent, such as 100-150 µL of DMSO, to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

    • Calculate cell viability as a percentage relative to the untreated control cells and plot the results to determine the IC50 value.

References

A Comparative Guide to the Efficacy of AUY922 Monotherapy Versus Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of the Hsp90 inhibitor, AUY922 (luminespib), as a monotherapy versus its combination with the conventional chemotherapeutic agent, cisplatin (B142131). The data presented is compiled from preclinical studies and aims to offer an objective overview to inform further research and drug development strategies.

Executive Summary

The combination of this compound and cisplatin has demonstrated synergistic anti-tumor effects, particularly in cisplatin-resistant cancer models.[1][2] Preclinical evidence strongly suggests that this combination therapy can overcome drug resistance, enhance apoptosis, and more effectively inhibit tumor growth compared to either agent alone.[1][2][3] The mechanism of this synergy lies in the complementary actions of the two drugs: this compound targets the Hsp90 molecular chaperone, leading to the degradation of multiple oncoproteins, while cisplatin induces DNA damage. This dual approach appears to be a promising strategy to enhance therapeutic outcomes in cancers that have developed resistance to platinum-based therapies.[1][2]

Data Presentation

In Vitro Efficacy: Anti-proliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and cisplatin as monotherapies and in combination in various cancer cell lines.

Cell LineTreatmentIC50 (µM)Reference
Hone1-M/R (Cisplatin-Resistant NPC) This compoundNot explicitly stated, but combination shows superior IC50[1]
CisplatinNot explicitly stated, but combination shows superior IC50[1]
This compound + Cisplatin (0.01 µM + 2 µM)Most favorable synergistic inhibitory effects[1]
HK1-M/R (Cisplatin-Resistant NPC) This compoundNot explicitly stated, but combination shows superior IC50[1]
CisplatinNot explicitly stated, but combination shows superior IC50[1]
This compound + Cisplatin (0.01 µM + 2 µM)Most favorable synergistic inhibitory effects[1]
C666 (NPC) This compoundGI-50 of 22 nM (0.022 µM)[4]
Cisplatin300-900 folds less sensitive than this compound[4]
Esophageal Adenocarcinoma (EAC) cell lines This compoundAntiproliferative activity demonstrated[5]
This compound + CisplatinEnhanced efficacy compared to monotherapy[5]
In Vivo Efficacy: Tumor Growth Inhibition

This table outlines the effects of this compound monotherapy and combination therapy on tumor growth in xenograft models.

Cancer ModelTreatmentKey FindingsReference
Nasopharyngeal Carcinoma (NPC) Xenograft This compound (35-65 mg/kg)Accomplished xenograft regression[4]
This compound + CisplatinAdditive effect on xenograft regression[4]
Cisplatin-Resistant NPC Xenograft This compound + CisplatinEnhanced tumor growth inhibition without notable adverse effects[1][2]
Esophageal Adenocarcinoma (EAC) Rat Model This compoundDecrease in tumor volume in 36.4% of rats (vs. 9.4% in control)[5]

Experimental Protocols

Cell Proliferation Assay (WST Assay)
  • Objective: To determine the growth inhibitory dose of this compound and cisplatin.

  • Method: Cancer cell lines (e.g., C666, HONE1, CNE2, and cisplatin-resistant lines) were seeded in 96-well plates.[4] The cells were then treated with varying concentrations of this compound, cisplatin, or a combination of both for 24, 48, and 72 hours.[1] Cell viability was assessed using a WST (Water Soluble Tetrazolium) salt-based colorimetric assay. The absorbance was measured to determine the percentage of viable cells, and the IC50 values were calculated.[1][4]

Apoptosis Detection (Annexin V/PI Staining)
  • Objective: To quantify the induction of apoptosis by this compound and/or cisplatin.

  • Method: Cancer cells were treated with this compound, cisplatin, or the combination for a specified time.[1] Cells were then harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells).[1] The stained cells were analyzed by flow cytometry or confocal microscopy to determine the percentage of cells in different stages of apoptosis.[1][3]

Western Blot Analysis
  • Objective: To investigate the effect of treatment on the expression of key proteins involved in cell signaling and apoptosis.

  • Method: Following treatment with this compound and/or cisplatin, cells were lysed to extract total proteins.[1] Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies against specific proteins of interest (e.g., cleaved PARP, a marker of apoptosis) and subsequently with a secondary antibody.[1][3] The protein bands were visualized to assess changes in protein expression levels.[1]

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of this compound and cisplatin in a living organism.

  • Method: Human cancer cells were subcutaneously injected into immunodeficient mice (e.g., nude mice).[1][4] Once tumors reached a palpable size, the mice were randomized into different treatment groups: vehicle control, this compound alone, cisplatin alone, and the combination of this compound and cisplatin.[1] Tumor volume was measured regularly throughout the study. At the end of the experiment, tumors were excised for further analysis, such as histological examination.[1][4]

Visualizations

Signaling Pathway Diagram

cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Cellular Outcomes This compound This compound Hsp90 Hsp90 This compound->Hsp90 Inhibits ATPase activity ClientProteins Oncogenic Client Proteins (e.g., EGFR, AKT, CDK4) Hsp90->ClientProteins Chaperones Degradation Proteasomal Degradation ClientProteins->Degradation leads to CellCycleArrest Cell Cycle Arrest Degradation->CellCycleArrest Apoptosis Apoptosis Degradation->Apoptosis Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA Crosslinks DNAdamage DNA Damage DNA->DNAdamage leads to DNAdamage->CellCycleArrest TumorGrowthInhibition Tumor Growth Inhibition CellCycleArrest->TumorGrowthInhibition Apoptosis->TumorGrowthInhibition DNadamage DNadamage DNadamage->Apoptosis

Caption: Mechanism of synergistic action between this compound and cisplatin.

Experimental Workflow Diagram

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_data Data Analysis CellCulture Cancer Cell Culture (Parental & Cisplatin-Resistant) Treatment Treatment with: - this compound - Cisplatin - Combination CellCulture->Treatment Proliferation Proliferation Assay (WST) Treatment->Proliferation ApoptosisAssay Apoptosis Assay (Annexin V) Treatment->ApoptosisAssay WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Calculation Proliferation->IC50 Xenograft Establish Xenograft Model (Nude Mice) InVivoTreatment In Vivo Treatment Regimens Xenograft->InVivoTreatment TumorMeasurement Tumor Volume Measurement InVivoTreatment->TumorMeasurement Histology Histological Analysis TumorMeasurement->Histology TumorGrowth Tumor Growth Inhibition Analysis TumorMeasurement->TumorGrowth Synergy Synergy Analysis (CI) IC50->Synergy

Caption: Workflow for preclinical evaluation of this compound and cisplatin.

References

A Head-to-Head Comparison of First and Second-Generation HSP90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are integral to cancer cell growth and survival.[1] This has positioned HSP90 as a key target in oncology. This guide provides a detailed, data-driven comparison of first and second-generation HSP90 inhibitors, offering insights into their mechanisms, performance, and the evolution of their development.

First-Generation HSP90 Inhibitors: Pioneers with Limitations

The first wave of HSP90 inhibitors was derived from natural products, most notably the ansamycin (B12435341) antibiotic Geldanamycin and the macrolide Radicicol.[2][3] These compounds laid the groundwork for targeting HSP90 by competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[2][4] This inhibition leads to the degradation of HSP90 client proteins through the ubiquitin-proteasome pathway.[5]

Key examples of first-generation inhibitors include Geldanamycin and its derivatives, 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin).[3][6] While demonstrating potent anti-tumor activity in preclinical models, their clinical advancement was hampered by several significant drawbacks, including poor solubility, hepatotoxicity, and limited bioavailability.[3]

Second-Generation HSP90 Inhibitors: A Leap Forward in Drug Design

To overcome the limitations of their predecessors, second-generation HSP90 inhibitors were developed. These are typically synthetic small molecules designed for improved pharmacological properties.[3] This new class of inhibitors, which also target the N-terminal ATP-binding site, generally exhibits better solubility, higher binding affinity, and more favorable toxicity profiles compared to the first generation.[3][7]

Prominent examples of second-generation inhibitors include Luminespib (NVP-AUY922), Ganetespib (STA-9090), and Onalespib (AT13387).[3] These compounds have shown promise in clinical trials for various cancers, including non-small cell lung cancer and breast cancer.[8] However, a common challenge that persists even with second-generation inhibitors is the induction of a heat shock response, which can compromise therapeutic efficacy.[3]

Quantitative Data Comparison

The following tables provide a summary of quantitative data to facilitate a direct comparison between first and second-generation HSP90 inhibitors.

Table 1: General Characteristics of HSP90 Inhibitors

CharacteristicFirst-Generation InhibitorsSecond-Generation Inhibitors
Origin Natural Products (Ansamycins)Fully Synthetic (Various Scaffolds)
Examples 17-AAG (Tanespimycin), 17-DMAG (Alvespimycin)Luminespib (NVP-AUY922), Ganetespib (STA-9090), Onalespib (AT13387)
Binding Site N-terminal ATP PocketN-terminal ATP Pocket
Key Limitations Poor solubility, hepatotoxicity, formulation challengesInduction of heat shock response, specific toxicities (e.g., ocular)

Table 2: Comparative Efficacy (IC50 Values in nM) Across Cancer Cell Lines

InhibitorCancer Cell LineIC50 (nM)Generation
17-AAG PC-3 (Prostate)~800[9]First
Ganetespib PCAP-1 (Prostate)15[1]Second
Onalespib PCAP-1 (Prostate)35[1]Second
SNX-2112 PCAP-1 (Prostate)25[1]Second
XL888 PCAP-1 (Prostate)45[1]Second
Debio0932 SH-SY5Y (Neuroblastoma)26.15 (24h)[1]Second
XL888 SH-SY5Y (Neuroblastoma)17.61 (24h)[1]Second

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathways and Experimental Workflows

HSP90 Chaperone Cycle and Inhibition

HSP90 functions as part of a dynamic multi-protein complex. The chaperone cycle is driven by ATP binding and hydrolysis, which induces conformational changes in HSP90, facilitating the proper folding and maturation of its client proteins. N-terminal inhibitors block this cycle by competing with ATP, leading to the degradation of client proteins.

HSP90_Cycle HSP90 Chaperone Cycle and Inhibition cluster_cycle HSP90 Chaperone Cycle cluster_inhibition Inhibition Mechanism Unfolded_Client Unfolded Client Protein HSP90_Open HSP90 (Open) Unfolded_Client->HSP90_Open Binds HSP90_Client_Complex HSP90-Client Complex HSP90_Open->HSP90_Client_Complex ATP_Binding ATP Binding HSP90_Client_Complex->ATP_Binding HSP90_Closed HSP90 (Closed, ATP-bound) ATP_Binding->HSP90_Closed ATP_Hydrolysis ATP Hydrolysis HSP90_Closed->ATP_Hydrolysis Folded_Client Folded Client Protein HSP90_Closed->Folded_Client ATP_Hydrolysis->HSP90_Open Releases Client Inhibitor HSP90 Inhibitor (1st or 2nd Gen) Inhibitor->ATP_Binding Blocks Experimental_Workflow Workflow for HSP90 Inhibitor Evaluation Start Start: Candidate Inhibitor ATPase_Assay HSP90 ATPase Activity Assay Start->ATPase_Assay Biochemical Screen Binding_Assay Competitive Binding Assay ATPase_Assay->Binding_Assay Confirm Binding Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Binding_Assay->Cell_Viability Cellular Potency Western_Blot Western Blot for Client Protein Degradation Cell_Viability->Western_Blot Mechanism of Action CETSA Cellular Thermal Shift Assay (CETSA) Western_Blot->CETSA Target Engagement End End: Validated Inhibitor CETSA->End

References

Validating AUY922's Role in Reshaping the Tumor Microenvironment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the heat shock protein 90 (HSP90) inhibitor, AUY922 (luminespib), demonstrates its significant role in modulating the tumor microenvironment (TME), shifting it towards an anti-tumor state. This guide provides a comparative overview of this compound's performance against other HSP90 inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways. This resource is intended for researchers, scientists, and drug development professionals engaged in oncology and immunotherapy research.

Redefining the Tumor Battlefield: this compound's Impact on the Immune Landscape

This compound, a potent, second-generation, non-geldanamycin HSP90 inhibitor, has shown promise in preclinical and clinical studies for its direct anti-tumor effects.[1] Beyond its cancer cell-intrinsic activity, emerging evidence highlights its capacity to favorably alter the complex ecosystem of the TME.

Recent studies in gastric adenocarcinoma models have revealed that this compound can transform the TME into an inflamed state, a characteristic associated with improved anti-tumor immune responses.[1][2] This is achieved through a multi-pronged mechanism that includes enhancing the cytotoxic capabilities of T lymphocytes and reprogramming tumor-associated macrophages (TAMs). Specifically, treatment with this compound has been shown to increase the production of key effector molecules by T cells, including interferon-gamma (IFN-γ), granzyme B, and perforin.[1][2] Concurrently, it curtails the immunosuppressive functions of M2-polarized macrophages, a critical step in overcoming tumor-induced immune tolerance.[2]

Comparative Analysis: this compound vs. Alternative HSP90 Inhibitors

To provide a clearer perspective on this compound's immunomodulatory capabilities, this guide compares its effects with other notable HSP90 inhibitors, such as ganetespib (B611964) and onalespib. While all three agents target HSP90, their specific impacts on the TME can vary.

Modulation of Immune Cell Infiltrates
DrugImmune Cell SubsetEffectQuantitative DataCancer Model
This compound T cellsIncreased production of IFN-γ, granzyme B, perforinData not yet quantified in publicly available literatureGastric Cancer
M2 MacrophagesInhibition of M2 polarizationData not yet quantified in publicly available literatureGastric Cancer
Ganetespib Regulatory T cells (Tregs)Decrease in Treg populationSpecific percentage reduction not consistently reportedMelanoma
Onalespib General Immune ModulationPreclinical data suggests immunomodulatory effectsQuantitative data on specific immune cell populations is limitedVarious solid tumors

Table 1: Comparative effects of HSP90 inhibitors on tumor-infiltrating immune cell populations. While qualitative effects are documented, specific quantitative data for direct comparison remains an area for further investigation.

Impact on Cytokine and Effector Molecule Profile
DrugCytokine/Effector MoleculeChangeCancer Model
This compound IFN-γIncreasedGastric Cancer
Granzyme BIncreasedGastric Cancer
PerforinIncreasedGastric Cancer
Ganetespib Interferon Response GenesUpregulatedMelanoma
Onalespib Not specifiedLimited publicly available dataVarious solid tumors

Table 2: Comparison of the effects of HSP90 inhibitors on the cytokine and effector molecule milieu within the tumor microenvironment.

Unraveling the Mechanism: Key Signaling Pathways

This compound's ability to reshape the TME is rooted in its inhibition of HSP90, a chaperone protein critical for the stability and function of numerous client proteins involved in oncogenic signaling. Two key pathways implicated in this compound's immunomodulatory effects are the YAP-TEAD and STAT3/c-Myc pathways.

This compound-Mediated Inhibition of the YAP-TEAD Pathway

In gastric cancer, this compound has been shown to potently inhibit the expression and interaction of Yes-associated protein 1 (YAP1) and transcriptional enhanced associate domain (TEAD) transcription factors.[1][2] The YAP-TEAD complex is a critical driver of cancer cell proliferation and survival, and its inhibition by this compound likely contributes to the observed anti-tumor effects and subsequent alterations in the TME.

AUY922_YAP_TEAD_Pathway cluster_TME Tumor Microenvironment cluster_this compound cluster_signaling Intracellular Signaling T_Cell T Cell Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Cytotoxicity (IFN-γ, GzmB, Perforin) Macrophage Macrophage Macrophage->Tumor_Cell Pro-tumorigenic (M2 Polarization) This compound This compound This compound->T_Cell Enhances This compound->Macrophage Inhibits M2 Phenotype HSP90 HSP90 This compound->HSP90 Inhibits YAP_TEAD YAP-TEAD Complex HSP90->YAP_TEAD Stabilizes Oncogenic_Signaling Oncogenic Signaling YAP_TEAD->Oncogenic_Signaling Promotes Oncogenic_Signaling->Tumor_Cell Drives Proliferation & Survival

This compound inhibits the HSP90-YAP/TEAD axis, impacting tumor cells and the TME.
General HSP90 Inhibition and its Effect on STAT3 and c-Myc

HSP90 inhibitors, in general, are known to destabilize client proteins that are critical for tumor cell survival and immune evasion, such as STAT3 and c-Myc. The degradation of these transcription factors can lead to a reduction in immunosuppressive signals and an increase in the immunogenicity of tumor cells.

HSP90_STAT3_cMyc_Pathway cluster_Inhibitor cluster_signaling Intracellular Signaling cluster_TME Tumor Microenvironment Modulation HSP90_Inhibitor HSP90 Inhibitor (e.g., this compound) HSP90 HSP90 HSP90_Inhibitor->HSP90 Inhibits Proteasomal_Degradation Proteasomal Degradation HSP90_Inhibitor->Proteasomal_Degradation Promotes STAT3 STAT3 HSP90->STAT3 Stabilizes cMyc c-Myc HSP90->cMyc Stabilizes Client_Proteins Other Client Proteins HSP90->Client_Proteins Stabilizes STAT3->Proteasomal_Degradation cMyc->Proteasomal_Degradation Client_Proteins->Proteasomal_Degradation Immunosuppression Decreased Immunosuppression Proteasomal_Degradation->Immunosuppression Tumor_Growth Inhibition of Tumor Growth Proteasomal_Degradation->Tumor_Growth

HSP90 inhibition leads to degradation of key oncoproteins, affecting the TME.

Experimental Protocols

To facilitate further research and validation of these findings, detailed protocols for key experimental assays are provided below.

Experimental Workflow: In Vivo Efficacy and TME Analysis

Experimental_Workflow start Syngeneic Tumor Model (e.g., Gastric Cancer) treatment Treatment Groups: - Vehicle Control - this compound - Comparator Drug(s) start->treatment monitoring Tumor Growth Monitoring (Calipers, Imaging) treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint dissociation Tumor Dissociation (Mechanical & Enzymatic) endpoint->dissociation single_cell Single-Cell Suspension dissociation->single_cell analysis Downstream Analysis single_cell->analysis flow Flow Cytometry: - Immune Cell Phenotyping (T cells, Macrophages, etc.) analysis->flow cytokine Cytokine Array: - Cytokine Profiling (IFN-γ, etc.) analysis->cytokine ihc Immunohistochemistry: - Spatial Analysis of Immune Infiltrate analysis->ihc

Workflow for assessing in vivo efficacy and TME modulation.
Protocol 1: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

1. Tumor Dissociation:

  • Excise tumors and mince finely in RPMI-1640 medium.

  • Digest with a cocktail of collagenase D (1 mg/mL), DNase I (100 µg/mL), and hyaluronidase (B3051955) (100 µg/mL) in RPMI for 45-60 minutes at 37°C with gentle agitation.

  • Neutralize the enzymatic reaction with RPMI containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer.

2. Staining:

  • Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Block Fc receptors with anti-CD16/32 antibody.

  • Stain with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD206, CD86).

  • For intracellular staining (e.g., FoxP3, IFN-γ, Granzyme B), fix and permeabilize cells using a commercially available kit according to the manufacturer's instructions, followed by staining with intracellular antibodies.

3. Data Acquisition and Analysis:

  • Acquire samples on a flow cytometer.

  • Analyze data using appropriate software (e.g., FlowJo), gating on live, single cells, and then identifying specific immune cell populations based on marker expression.

Protocol 2: Cytokine Profiling using a Proteome Profiler Array

1. Sample Preparation:

  • Prepare tumor lysates by homogenizing tumor tissue in lysis buffer containing protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Alternatively, collect tumor interstitial fluid or culture supernatants from tumor explants.

2. Array Incubation:

  • Block the cytokine array membranes according to the manufacturer's protocol.

  • Incubate the membranes with the prepared samples overnight at 4°C on a rocking platform.

  • Wash the membranes to remove unbound proteins.

3. Detection:

  • Incubate the membranes with a detection antibody cocktail specific for the cytokines on the array.

  • Wash the membranes and then incubate with streptavidin-HRP.

  • Add chemiluminescent reagents and image the membranes using a chemiluminescence detection system.

4. Data Analysis:

  • Quantify the spot intensities using image analysis software.

  • Normalize the data to positive controls on the array to determine the relative levels of each cytokine.

Conclusion and Future Directions

This compound demonstrates a clear capacity to modulate the tumor microenvironment by enhancing anti-tumor immunity. Its ability to increase the cytotoxic function of T cells and inhibit the immunosuppressive M2 macrophage phenotype positions it as a promising agent for combination therapies, particularly with immune checkpoint inhibitors. The comparative data, while still emerging, suggests that different HSP90 inhibitors may have nuanced effects on the TME, warranting further head-to-head studies with standardized quantitative endpoints. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to further elucidate and harness the immunomodulatory potential of this compound and other HSP90 inhibitors in the fight against cancer.

References

Safety Operating Guide

Proper Disposal of Auy922 (Luminespib): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Auy922 (also known as NVP-AUY922 or luminespib) are critical for maintaining laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to follow established best practices for the disposal of potent, biologically active compounds. This guide provides a step-by-step operational plan for the safe disposal of this compound waste generated during research activities.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Impermeable gloves are essential.

  • Lab Coat: A clean, buttoned lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are necessary to prevent accidental splashes.

Step-by-Step Disposal Procedures

The following procedures are based on general best practices for the disposal of investigational antineoplastic agents. Always consult your institution's specific waste management guidelines and the complete Safety Data Sheet (SDS) for this compound before proceeding.

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is the most critical step. Different waste streams require different disposal methods.

Waste TypeDescriptionRecommended Disposal Container
Unused/Expired this compound Pure, unadulterated this compound powder.Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.
Contaminated Labware Pipette tips, serological pipettes, centrifuge tubes, etc., that have come into direct contact with this compound.Yellow "Trace Chemotherapy Waste" or cytotoxic waste container.
Contaminated PPE Gloves, disposable lab coats, bench paper, etc., contaminated with this compound.Yellow "Trace Chemotherapy Waste" or cytotoxic waste container.
Liquid Waste Solutions containing this compound (e.g., from cell culture media, stock solutions).Dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams.
Step 2: Containerization and Labeling

Properly containerize and label all waste to ensure safe handling and disposal by your institution's environmental health and safety (EHS) department.

  • Solid Waste:

    • Place all contaminated solid waste into a designated yellow "Trace Chemotherapy Waste" or cytotoxic waste container.

    • For unused or expired this compound powder, dispose of it in a black RCRA hazardous waste container.

    • Ensure containers are sealed when not in use and when full.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • Clearly label the container with "Hazardous Waste," "Cytotoxic," and list "this compound" as a constituent.

    • Do not overfill liquid waste containers.

Step 3: Decontamination of Work Surfaces

After handling this compound and preparing waste for disposal, thoroughly decontaminate all work surfaces. Use a suitable laboratory disinfectant or cleaning agent.

Step 4: Waste Pickup and Disposal

Contact your institution's EHS department to arrange for the pickup of all this compound-contaminated waste. Do not dispose of any this compound waste in the regular trash or down the drain.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Auy922_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation & Containerization cluster_disposal Final Disposal Unused_this compound Unused/Expired This compound Powder Black_Container Black RCRA Hazardous Waste Container Unused_this compound->Black_Container Dispose as bulk chemical waste Contaminated_Solids Contaminated Labware & PPE Yellow_Container Yellow Trace Chemotherapy Waste Container Contaminated_Solids->Yellow_Container Dispose as trace cytotoxic waste Liquid_Waste This compound-Containing Solutions Liquid_Container Sealed Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Collect and label appropriately EHS_Pickup EHS Waste Pickup Black_Container->EHS_Pickup Yellow_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: A workflow diagram for the proper segregation and disposal of this compound waste.

This compound Mechanism of Action: HSP90 Inhibition

This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90). Its mechanism of action involves binding to the ATP-binding pocket of HSP90, which leads to the degradation of HSP90 client proteins. Many of these client proteins are critical for cancer cell survival and proliferation.

HSP90_Inhibition_Pathway This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits Client_Proteins HSP90 Client Proteins (e.g., Akt, HER2, EGFR) HSP90->Client_Proteins Stabilizes Proteasomal_Degradation Proteasomal Degradation Client_Proteins->Proteasomal_Degradation Leads to Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Proteasomal_Degradation->Cell_Cycle_Arrest

Caption: The inhibitory effect of this compound on the HSP90 signaling pathway.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, minimizing risks to personnel and the environment.

Navigating the Safe Handling of Auy922: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, particularly when handling investigational compounds like Auy922. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent HSP90 inhibitor. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.

Personal Protective Equipment (PPE) and Handling

According to the Safety Data Sheet (SDS) for NVP-AUY922, the compound is not classified as hazardous under the Globally Harmonized System (GHS).[1] Under normal conditions of use, special personal protective equipment is not explicitly required.[1] However, as a matter of good laboratory practice and because this compound is a potent, biologically active compound under investigation for anti-cancer properties, a cautious approach to handling is recommended. Many institutions and safety guidelines for handling hazardous drugs recommend a comprehensive suite of PPE to minimize exposure.[2][3][4]

The following table summarizes the recommended PPE for handling this compound, drawing from general best practices for potent compounds:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated gloves (ASTM D6978)Provides a robust barrier against skin contact.[2]
Gown Disposable, impermeable, long-sleeved gown with closed cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes to the eyes.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder form to prevent inhalation.[2]

Operational and Disposal Plans

A clear and concise workflow is critical for the safe handling and disposal of this compound. The following diagram illustrates a standard operational procedure.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh this compound in a containment hood prep_ppe->prep_weigh prep_sol Prepare stock solution (e.g., in DMSO) prep_weigh->prep_sol exp_treat Treat cells or administer to animals prep_sol->exp_treat exp_incubate Incubate as per protocol exp_treat->exp_incubate exp_analyze Analyze results exp_incubate->exp_analyze clean_decon Decontaminate work surfaces exp_analyze->clean_decon clean_dispose_liquid Dispose of liquid waste in designated hazardous waste container clean_decon->clean_dispose_liquid clean_dispose_solid Dispose of solid waste (e.g., tips, tubes) in designated hazardous waste container clean_decon->clean_dispose_solid clean_doff Doff PPE in the correct order clean_dispose_liquid->clean_doff clean_dispose_solid->clean_doff

Caption: Standard workflow for handling this compound.

Disposal: All waste contaminated with this compound, including unused solutions, contaminated labware, and PPE, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Mechanism of Action: The this compound Signaling Pathway

This compound is a potent inhibitor of Heat Shock Protein 90 (HSP90).[5] HSP90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are implicated in cancer cell growth and survival. By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound inhibits its chaperone activity.[6] This leads to the proteasomal degradation of HSP90 client proteins, thereby disrupting multiple oncogenic signaling pathways.[7][8]

The following diagram illustrates the signaling pathway affected by this compound:

G cluster_pathway This compound Signaling Pathway This compound This compound hsp90 HSP90 This compound->hsp90 Inhibits client_proteins Client Proteins (e.g., AKT, ERBB2, CDK4) hsp90->client_proteins Stabilizes proteasome Proteasomal Degradation client_proteins->proteasome Degraded when HSP90 is inhibited downstream Downstream Effects proliferation Decreased Cell Proliferation downstream->proliferation apoptosis Increased Apoptosis downstream->apoptosis

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.